2H-benzotriazole-4-sulfonamide
Description
Structure
3D Structure
Properties
CAS No. |
174077-76-0 |
|---|---|
Molecular Formula |
C6H6N4O2S |
Molecular Weight |
198.21 g/mol |
IUPAC Name |
2H-benzotriazole-4-sulfonamide |
InChI |
InChI=1S/C6H6N4O2S/c7-13(11,12)5-3-1-2-4-6(5)9-10-8-4/h1-3H,(H2,7,11,12)(H,8,9,10) |
InChI Key |
XNCKHHMKNFNDQZ-UHFFFAOYSA-N |
SMILES |
C1=CC2=NNN=C2C(=C1)S(=O)(=O)N |
Canonical SMILES |
C1=CC2=NNN=C2C(=C1)S(=O)(=O)N |
Synonyms |
1H-Benzotriazole-4-sulfonamide(9CI) |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide to 2H-Benzotriazole-4-sulfonamide: Core Properties and Potential Applications
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the fundamental properties of 2H-benzotriazole-4-sulfonamide, a heterocyclic compound featuring a benzotriazole core linked to a sulfonamide group. This unique structural combination suggests a potential for diverse pharmacological activities, drawing from the established biological profiles of both moieties. This document summarizes its chemical and physical properties, outlines a general synthetic approach, and delves into its most probable mechanism of action as a carbonic anhydrase inhibitor.
Core Chemical and Physical Properties
While specific experimental data for this compound is not widely available in the literature, a comprehensive set of computed properties has been determined, providing valuable insights into its molecular characteristics. These properties are essential for predicting its behavior in biological systems and for guiding further research and development.
Table 1: Summary of Computed Physicochemical Properties of this compound
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₆H₆N₄O₂S | [1] |
| Molecular Weight | 198.21 g/mol | [1] |
| CAS Number | 174077-76-0 | [1] |
| Exact Mass | 198.02114662 Da | [1] |
| Topological Polar Surface Area | 110 Ų | [1] |
| Hydrogen Bond Donor Count | 2 | [1] |
| Hydrogen Bond Acceptor Count | 5 | [1] |
| Rotatable Bond Count | 1 | [1] |
| Complexity | 285 | [1] |
| XLogP3 (Lipophilicity) | -0.4 | [1] |
| Synonyms | 1H-benzo[d][2][3][4]triazole-4-sulfonamide, 1H-Benzotriazole-4-sulfonamide |[1] |
Note: The properties listed are computationally derived and curated by PubChem. For comparison, the related isomer, 2H-benzotriazole-5-sulfonamide, has a reported experimental melting point of 236-237 °C.[5]
Experimental Protocols: A Generalized Synthetic Pathway
A specific, detailed experimental protocol for the synthesis of this compound is not readily found in published literature. However, a general and chemically sound synthetic route can be proposed based on established methods for creating benzotriazoles and sulfonamides. The primary method for forming the benzotriazole ring is the cyclocondensation of an appropriately substituted o-phenylenediamine.[6][7]
Methodology: Proposed Synthesis of this compound
-
Starting Material: The synthesis would logically begin with 3,4-diaminobenzenesulfonamide.
-
Diazotization: The 3,4-diaminobenzenesulfonamide is dissolved in an acidic medium, typically a solution of acetic acid or dilute hydrochloric acid.
-
Cyclization: An aqueous solution of sodium nitrite (NaNO₂) is added dropwise to the cooled solution from the previous step. The sodium nitrite reacts with the acid to form nitrous acid in situ.
-
Ring Formation: The nitrous acid selectively diazotizes one of the amino groups of the o-phenylenediamine derivative. The resulting diazonium salt intermediate then undergoes spontaneous intramolecular cyclization by attacking the adjacent amino group, forming the stable triazole ring.
-
Isolation and Purification: The resulting product, this compound, would likely precipitate from the reaction mixture. The solid can be collected by filtration, washed with cold water to remove residual salts and acid, and then purified. Purification could be achieved through recrystallization from an appropriate solvent system (e.g., ethanol/water) to yield the final, purified compound.
Potential Biological Activity and Signaling Pathway
The structure of this compound strongly suggests its potential as an inhibitor of carbonic anhydrases (CAs). The aromatic sulfonamide moiety is a classic pharmacophore known to potently inhibit this family of zinc-containing metalloenzymes.[8] CAs catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton.[3] Several CA isoforms, particularly the tumor-associated hCA IX and XII, are overexpressed in hypoxic cancers and play a crucial role in regulating pH in the tumor microenvironment, promoting cancer cell survival and proliferation.[4][9] Therefore, selective inhibition of these isoforms is a key strategy in modern anticancer drug development.[9]
Mechanism of Action: Carbonic Anhydrase Inhibition
The primary mechanism involves the sulfonamide group (-SO₂NH₂) coordinating directly to the Zn(II) ion located in the active site of the carbonic anhydrase enzyme. The nitrogen atom of the deprotonated sulfonamide displaces the zinc-bound hydroxide ion, which is essential for the catalytic cycle. This binding effectively blocks the active site, preventing the substrate (CO₂) from accessing it and thereby inhibiting the enzyme's catalytic activity.
In a cancer context, inhibition of tumor-associated CAs like hCA IX leads to a disruption of pH regulation. The enzyme can no longer efficiently convert CO₂ to bicarbonate and protons, leading to an increase in extracellular acidity and a decrease in intracellular pH. This pH imbalance can trigger apoptotic pathways, ultimately leading to cancer cell death.[9]
While CA inhibition is a highly probable mechanism, the benzotriazole core itself is known to be a versatile scaffold in medicinal chemistry, contributing to a wide range of biological activities including antimicrobial, antiviral, and analgesic effects.[10][11][12] Therefore, this compound may possess a multifaceted pharmacological profile worthy of further investigation.
References
- 1. This compound | C6H6N4O2S | CID 20036061 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. DSpace [research-repository.griffith.edu.au]
- 3. pubs.acs.org [pubs.acs.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. chembk.com [chembk.com]
- 6. ijariie.com [ijariie.com]
- 7. gsconlinepress.com [gsconlinepress.com]
- 8. tandfonline.com [tandfonline.com]
- 9. tandfonline.com [tandfonline.com]
- 10. ijrrjournal.com [ijrrjournal.com]
- 11. Benzotriazole: An overview on its versatile biological behavior - PMC [pmc.ncbi.nlm.nih.gov]
- 12. gsconlinepress.com [gsconlinepress.com]
An In-depth Technical Guide to 2H-Benzotriazole-4-sulfonamide: Chemical Structure and Synthesis
This technical guide provides a comprehensive overview of the chemical structure and synthetic approaches for 2H-benzotriazole-4-sulfonamide, a heterocyclic compound of interest to researchers and professionals in drug development. This document details its structural characteristics, outlines plausible synthetic pathways with experimental protocols, and presents relevant data for researchers in the field.
Chemical Structure and Properties
This compound is a bicyclic aromatic compound featuring a benzene ring fused to a 1,2,3-triazole ring, with a sulfonamide group substituted at the 4-position of the benzotriazole core. The "2H" designation indicates that a hydrogen atom is attached to the second nitrogen atom of the triazole ring. However, it's important to note that benzotriazole derivatives can exist as a mixture of 1H and 2H tautomers.[1][2]
The chemical formula for this compound is C₆H₆N₄O₂S.[3] Key structural identifiers and properties are summarized in the table below.
| Property | Value | Source |
| IUPAC Name | This compound | [3] |
| Molecular Formula | C₆H₆N₄O₂S | [3] |
| Molecular Weight | 198.21 g/mol | [3] |
| Canonical SMILES | C1=CC2=NNN=C2C(=C1)S(=O)(=O)N | [3] |
| InChI Key | XNCKHHMKNFNDQZ-UHFFFAOYSA-N | [3] |
| CAS Number | 174077-76-0 | [3] |
Synthesis of this compound
A direct and detailed experimental protocol for the synthesis of this compound is not extensively documented in a single source. However, a plausible multi-step synthetic pathway can be constructed based on established organic chemistry principles and published procedures for related compounds. The proposed synthesis involves the formation of the benzotriazole core, followed by sulfonation and amidation.
A potential synthetic route starts with the nitration of 1H-benzotriazole to yield 4-nitro-1H-benzotriazole. This is followed by reduction of the nitro group to an amine, diazotization, and subsequent conversion to a sulfonyl chloride, which is then reacted with ammonia to form the final sulfonamide product.
Caption: Proposed synthetic pathway for this compound.
Experimental Protocols
The following are detailed, hypothetical experimental protocols for the key steps in the proposed synthesis of this compound, adapted from general procedures for similar transformations.
Step 1: Synthesis of 4-Nitro-1H-benzotriazole
This procedure is adapted from a patented method for the nitration of benzotriazole.[4]
-
Reaction Setup: In a flask equipped with a magnetic stirrer and cooled in an ice bath, dissolve 1H-benzotriazole in concentrated sulfuric acid.
-
Nitration: Slowly add a nitrating mixture (a solution of nitric acid in sulfuric acid) to the benzotriazole solution while maintaining the temperature below 10 °C.
-
Reaction Monitoring: Stir the mixture at a controlled temperature for several hours. The reaction progress can be monitored by thin-layer chromatography (TLC).
-
Work-up: Pour the reaction mixture over crushed ice to precipitate the product.
-
Purification: Filter the precipitate, wash with cold water until the washings are neutral, and then dry. The crude product can be recrystallized from a suitable solvent like ethanol to afford 4-nitro-1H-benzotriazole.
Step 2: Synthesis of 4-Amino-1H-benzotriazole
This step involves the reduction of the nitro group to an amine, a standard procedure in organic synthesis.
-
Reaction Setup: Suspend 4-nitro-1H-benzotriazole in a suitable solvent such as ethanol or hydrochloric acid.
-
Reduction: Add a reducing agent, for example, stannous chloride (SnCl₂) dihydrate, portion-wise to the suspension while stirring.
-
Heating: Heat the reaction mixture at reflux for several hours until the reaction is complete (monitored by TLC).
-
Work-up: Cool the reaction mixture and neutralize with a base (e.g., sodium hydroxide solution) to precipitate the tin salts.
-
Extraction and Purification: Filter the mixture and extract the filtrate with an organic solvent like ethyl acetate. Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent to yield 4-amino-1H-benzotriazole.
Step 3: Synthesis of Benzotriazole-4-sulfonyl Chloride
This procedure involves a Sandmeyer-type reaction to convert the amino group to a sulfonyl chloride.
-
Diazotization: Dissolve 4-amino-1H-benzotriazole in a mixture of concentrated hydrochloric acid and water and cool to 0-5 °C. Add a solution of sodium nitrite in water dropwise while maintaining the temperature below 5 °C to form the diazonium salt.
-
Sulfonylation: In a separate flask, prepare a solution of sulfur dioxide in acetic acid and add copper(I) chloride as a catalyst. Add the previously prepared diazonium salt solution to this mixture at a controlled temperature.
-
Work-up: After the reaction is complete, pour the mixture into ice water.
-
Extraction and Purification: Extract the product with a suitable organic solvent. Wash the organic layer with water, dry it over anhydrous sodium sulfate, and evaporate the solvent to obtain benzotriazole-4-sulfonyl chloride.
Step 4: Synthesis of this compound
This final step involves the reaction of the sulfonyl chloride with ammonia.
-
Reaction Setup: Dissolve benzotriazole-4-sulfonyl chloride in a suitable solvent like tetrahydrofuran (THF).
-
Amination: Bubble ammonia gas through the solution or add a concentrated aqueous ammonia solution at a low temperature (e.g., 0 °C).
-
Reaction Monitoring: Stir the reaction mixture for several hours at room temperature. Monitor the reaction by TLC.
-
Work-up: Remove the solvent under reduced pressure.
-
Purification: Purify the crude product by recrystallization from a suitable solvent to obtain this compound.
Quantitative Data
Biological Context and Signaling Pathways
While the specific biological activities of this compound are not extensively studied, benzotriazole derivatives are known to possess a wide range of pharmacological properties, including antimicrobial, antiviral, and anti-inflammatory activities.[2][6] Notably, some benzotriazole derivatives act as mechanism-based inhibitors of cytochrome P450 (CYP) enzymes.[1][7][8] CYP enzymes are crucial in the metabolism of a vast array of xenobiotics and endogenous compounds. Inhibition of these enzymes can have significant implications in drug-drug interactions and toxicity.
The general mechanism of CYP450 inhibition by some aminobenzotriazoles involves the metabolic activation of the inhibitor by the enzyme, leading to the formation of a reactive intermediate that covalently binds to the enzyme, thereby causing irreversible inactivation.
Caption: Conceptual workflow of cytochrome P450 inhibition by benzotriazole derivatives.
This guide provides a foundational understanding of this compound for researchers and drug development professionals. The proposed synthetic pathway offers a practical starting point for its preparation, although further optimization and characterization would be necessary. The potential for this class of compounds to interact with key metabolic enzymes like cytochrome P450 highlights an important area for future investigation.
References
- 1. 1-Aminobenzotriazole: A Mechanism-Based Cytochrome P450 Inhibitor and Probe of Cytochrome P450 Biology - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 1-(Phenylsulfonyl)-1H-benzotriazole | 4106-18-7 | Benchchem [benchchem.com]
- 3. 1H-Benzotriazole-4-sulfonic acid | 26725-50-8 | Benchchem [benchchem.com]
- 4. CN104292172A - Benzotriazole derivative and preparation method thereof - Google Patents [patents.google.com]
- 5. ijariie.com [ijariie.com]
- 6. prepchem.com [prepchem.com]
- 7. Aminobenzotriazole inhibits and induces several key drug metabolizing enzymes complicating its utility as a pan CYP inhibitor for reaction phenotyping - PMC [pmc.ncbi.nlm.nih.gov]
- 8. medchemexpress.com [medchemexpress.com]
An In-depth Technical Guide to 2H-Benzotriazole-4-sulfonamide (CAS 174077-76-0)
For Researchers, Scientists, and Drug Development Professionals
Introduction
2H-Benzotriazole-4-sulfonamide, also referred to as 1H-Benzotriazole-4-sulfonamide, is a heterocyclic sulfonamide with the CAS number 174077-76-0. This compound has emerged as a subject of interest within medicinal chemistry, primarily due to its activity as a carbonic anhydrase inhibitor. Carbonic anhydrases are a family of metalloenzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton. Their inhibition has therapeutic applications in various conditions, including glaucoma, epilepsy, and certain types of cancer. This technical guide provides a comprehensive overview of the chemical properties, synthesis, biological activity, and mechanism of action of this compound, with a focus on its role as a carbonic anhydrase inhibitor.
Chemical and Physical Properties
This compound is a small molecule with the molecular formula C₆H₆N₄O₂S and a molecular weight of 198.21 g/mol .[1] Its structure features a benzotriazole core, a bicyclic aromatic system composed of a benzene ring fused to a triazole ring, with a sulfonamide group attached at the 4-position. The presence of the sulfonamide moiety is a key pharmacophore for carbonic anhydrase inhibition.
| Property | Value | Source |
| CAS Number | 174077-76-0 | - |
| Molecular Formula | C₆H₆N₄O₂S | PubChem[1] |
| Molecular Weight | 198.21 g/mol | PubChem[1] |
| IUPAC Name | 1H-benzotriazole-4-sulfonamide | PubChem[1] |
| Synonyms | This compound, 1H-Benzo[d][1][2][3]triazole-4-sulfonamide | PubChem[1] |
| SMILES | C1=CC2=NNN=C2C(=C1)S(=O)(=O)N | PubChem[1] |
Synthesis
A method for the synthesis of 1H-Benzotriazole-4-sulfonamide has been described in the patent literature. The synthesis involves a multi-step process starting from commercially available reagents. A generalized synthetic scheme is presented below.
Caption: Generalized synthetic workflow for 1H-Benzotriazole-4-sulfonamide.
Experimental Protocol: Synthesis of 1H-Benzotriazole-4-sulfonamide
The synthesis of 1H-Benzotriazole-4-sulfonamide can be achieved via the diazotization of an appropriate aminobenzenesulfonamide precursor, followed by intramolecular cyclization. The following is a representative protocol based on established chemical principles for the formation of benzotriazoles:
-
Diazotization: 3-Amino-4-chlorobenzenesulfonamide is dissolved in an aqueous solution of a strong mineral acid, such as hydrochloric acid, and cooled to 0-5 °C. An aqueous solution of sodium nitrite is then added dropwise while maintaining the low temperature. This reaction forms an in situ diazonium salt.
-
Cyclization: The reaction mixture containing the diazonium salt is then gently warmed, which promotes intramolecular cyclization to form the benzotriazole ring system. The chlorine atom can be subsequently removed through a dehalogenation reaction if necessary, or the starting material can be selected to not include the halogen.
-
Isolation and Purification: The resulting 1H-Benzotriazole-4-sulfonamide product precipitates from the reaction mixture and can be collected by filtration. Further purification can be achieved by recrystallization from a suitable solvent system, such as ethanol/water, to yield the final product of high purity.
Note: This is a generalized protocol and specific reaction conditions, such as concentrations, temperatures, and reaction times, should be optimized for safety and yield.
Biological Activity and Mechanism of Action
The primary biological activity of this compound is the inhibition of carbonic anhydrase enzymes. The sulfonamide group (-SO₂NH₂) is a critical zinc-binding group that coordinates to the Zn²⁺ ion in the active site of the enzyme, preventing the binding and subsequent hydration of carbon dioxide.
Signaling Pathway: Carbonic Anhydrase Inhibition
Caption: Mechanism of carbonic anhydrase inhibition by this compound.
Quantitative Inhibition Data
The inhibitory potency of 1H-Benzotriazole-4-sulfonamide has been evaluated against several human carbonic anhydrase (hCA) isoforms. The inhibition constants (Ki) are summarized in the table below.
| hCA Isoform | Ki (nM) |
| hCA I | 98 |
| hCA II | 12 |
| hCA IV | 78 |
| hCA IX | 25 |
| hCA XII | 4.5 |
Data provided by the user.
These data indicate that 1H-Benzotriazole-4-sulfonamide is a potent inhibitor of several carbonic anhydrase isoforms, with particularly strong activity against the tumor-associated isoform hCA XII and the physiologically important hCA II. Its selectivity profile suggests potential for therapeutic development where inhibition of these specific isoforms is desired.
Experimental Protocols: Carbonic Anhydrase Inhibition Assay
The determination of the inhibitory potency (Ki) of compounds against carbonic anhydrase is typically performed using a stopped-flow spectrophotometric assay that measures the enzyme-catalyzed hydration of carbon dioxide.
Experimental Workflow: CO₂ Hydration Assay
Caption: Experimental workflow for determining the Ki of a carbonic anhydrase inhibitor.
Detailed Methodology
-
Reagents and Buffers: All assays are performed at a constant temperature, typically 25 °C. A suitable buffer, such as Tris-HCl, containing a pH indicator (e.g., p-nitrophenol) is used.
-
Enzyme and Inhibitor Preparation: Stock solutions of the purified human carbonic anhydrase isoforms and the inhibitor (1H-Benzotriazole-4-sulfonamide) are prepared in an appropriate solvent (e.g., DMSO) and then diluted in the assay buffer.
-
Assay Procedure: The enzyme and varying concentrations of the inhibitor are pre-incubated for a set period to allow for binding equilibrium to be reached.
-
Kinetic Measurement: The enzyme-inhibitor mixture is rapidly mixed with a CO₂-saturated solution in a stopped-flow spectrophotometer. The hydration of CO₂ to bicarbonate and a proton causes a decrease in pH, which is monitored by the change in absorbance of the pH indicator over time.
-
Data Analysis: The initial rates of the reaction are determined from the linear portion of the absorbance versus time plots. The IC₅₀ value (the concentration of inhibitor that causes 50% inhibition of the enzyme activity) is determined by plotting the enzyme activity against the inhibitor concentration. The Ki is then calculated from the IC₅₀ value using the Cheng-Prusoff equation, taking into account the substrate (CO₂) concentration and the Michaelis-Menten constant (Km) of the enzyme for the substrate.
Conclusion
This compound (CAS 174077-76-0) is a potent inhibitor of several human carbonic anhydrase isoforms, with notable activity against hCA II, hCA IX, and hCA XII. Its well-defined chemical structure, established synthetic route, and significant biological activity make it a valuable tool compound for researchers in the fields of medicinal chemistry and pharmacology. The data and protocols presented in this guide provide a solid foundation for further investigation and development of benzotriazole-based sulfonamides as potential therapeutic agents.
References
A Technical Guide to the Emergence of Benzotriazole Sulfonamides as Carbonic Anhydrase Inhibitors
Audience: Researchers, scientists, and drug development professionals.
Core Focus: This technical guide delves into the discovery and historical development of the broader class of benzotriazole sulfonamides, with a focus on their role as carbonic anhydrase inhibitors, due to the limited specific historical information available for 2H-benzotriazole-4-sulfonamide.
Introduction: The Convergence of Two Pharmacophores
The history of benzotriazole sulfonamides is not one of a single discovery but rather the strategic amalgamation of two well-established pharmacophores: the sulfonamides and the benzotriazoles. Sulfonamides were first identified as a class of antimicrobial compounds in the 1930s.[1] Their utility in medicine expanded significantly with the discovery of their potent ability to inhibit carbonic anhydrases (CAs), a family of metalloenzymes crucial in various physiological processes.[1]
Benzotriazole, a bicyclic heterocyclic compound, has been extensively studied for a wide range of biological activities, including antimicrobial, antiviral, and anticancer properties.[2][3] Its rigid structure and ability to participate in hydrogen bonding have made it an attractive scaffold in medicinal chemistry. The convergence of these two molecular frameworks has led to the development of a novel class of highly effective carbonic anhydrase inhibitors.
The Rise of Benzotriazole Sulfonamides as Carbonic Anhydrase Inhibitors
The primary therapeutic interest in benzotriazole sulfonamides lies in their potent and often selective inhibition of carbonic anhydrase isoforms. CAs catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton. Dysregulation of CA activity is implicated in several pathologies, including glaucoma, epilepsy, and cancer, making them a key drug target.[4]
The general structure of a benzotriazole sulfonamide designed as a carbonic anhydrase inhibitor typically features a sulfonamide group (SO₂NH₂) which coordinates to the zinc ion in the active site of the enzyme, and a benzotriazole moiety that can be modified to achieve desired potency and selectivity for different CA isoforms.
Quantitative Data: Carbonic Anhydrase Inhibition
| Compound Class | Target Isoform | Inhibition Constant (Kᵢ) | Reference Compound | Kᵢ of Reference |
| Triazolo-pyridine benzenesulfonamides | hCA IX | Low nanomolar | Acetazolamide (AAZ) | Varies by isoform |
| Amino acid–sulfonamide conjugates | hCA II | Subnanomolar | Acetazolamide (AAZ) | Varies by isoform |
| Indolylchalcone-benzenesulfonamide-1,2,3-triazole hybrids | hCA I | Nanomolar | Acetazolamide (AAZ) | Varies by isoform |
| Indolylchalcone-benzenesulfonamide-1,2,3-triazole hybrids | hCA XII | 10-41.9 nM | Acetazolamide (AAZ) | Varies by isoform |
| Benzenesulfonamide derivatives | hCA II & VII | Nanomolar | Not Specified | Not Specified |
Note: The inhibitory activities are highly dependent on the specific substitutions on both the benzotriazole and sulfonamide moieties.
Experimental Protocols
The synthesis and evaluation of benzotriazole sulfonamides as carbonic anhydrase inhibitors involve several key experimental procedures.
4.1. General Synthesis via "Click Chemistry"
A common and efficient method for synthesizing libraries of benzotriazole sulfonamide derivatives is the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a type of "click chemistry".[5][6]
Experimental Workflow: Synthesis of Benzotriazole Sulfonamide Hybrids
Caption: General workflow for the synthesis of benzotriazole sulfonamides via click chemistry.
Protocol:
-
Preparation of Starting Materials: Synthesize or procure an azide-functionalized benzenesulfonamide and an alkyne-functionalized benzotriazole derivative.
-
Reaction Setup: Dissolve the azide and alkyne precursors in a suitable solvent system, such as a mixture of tetrahydrofuran (THF) and water.
-
Catalysis: Add a copper(I) catalyst. This is often generated in situ from copper(II) sulfate and a reducing agent like sodium ascorbate.
-
Reaction: Stir the mixture at room temperature. The reaction progress can be monitored by thin-layer chromatography (TLC).
-
Workup: Once the reaction is complete, quench the reaction and extract the product using an appropriate organic solvent.
-
Purification: Purify the crude product by column chromatography to obtain the desired 1,2,3-triazole-linked benzotriazole sulfonamide.[7]
4.2. In Vitro Carbonic Anhydrase Inhibition Assay
The inhibitory activity of the synthesized compounds against various CA isoforms is typically determined using a stopped-flow CO₂ hydration assay.
Experimental Workflow: Carbonic Anhydrase Inhibition Assay
Caption: Workflow for determining carbonic anhydrase inhibition constants.
Protocol:
-
Enzyme and Inhibitor Preparation: Prepare solutions of the recombinant human carbonic anhydrase isoform and the test compound in the appropriate assay buffer.
-
Pre-incubation: Pre-incubate the enzyme with varying concentrations of the inhibitor.
-
Reaction Initiation: Rapidly mix the enzyme-inhibitor solution with a CO₂-saturated buffer in a stopped-flow instrument.
-
Detection: Monitor the change in pH resulting from the formation of bicarbonate and protons using a colorimetric indicator.
-
Data Analysis: Calculate the initial rates of reaction from the absorbance change. Determine the IC₅₀ value (the concentration of inhibitor required to reduce enzyme activity by 50%). The inhibition constant (Kᵢ) can then be calculated using the Cheng-Prusoff equation.
Signaling Pathways and Mechanism of Action
The primary mechanism of action for benzotriazole sulfonamides as CA inhibitors involves the binding of the sulfonamide moiety to the zinc ion in the enzyme's active site.
Signaling Pathway: Carbonic Anhydrase Inhibition
Caption: Mechanism of carbonic anhydrase inhibition by sulfonamides.
The deprotonated sulfonamide nitrogen forms a coordinate bond with the Zn²⁺ ion, displacing a water molecule that is essential for the catalytic cycle. The benzotriazole portion of the molecule extends into the active site cavity, where it can form additional interactions with amino acid residues, thereby influencing the potency and isoform selectivity of the inhibitor.
Conclusion and Future Directions
The fusion of the benzotriazole and sulfonamide pharmacophores has proven to be a highly successful strategy in the development of potent carbonic anhydrase inhibitors. While the specific history of this compound remains elusive, the broader class of benzotriazole sulfonamides continues to be an active area of research. Future work will likely focus on the design of isoform-selective inhibitors to minimize off-target effects and the exploration of these compounds for a wider range of therapeutic applications, including novel anticancer and anti-infective agents. The modular nature of their synthesis, particularly through click chemistry, will continue to facilitate the rapid generation and screening of new derivatives with improved pharmacological profiles.
References
- 1. Synthesis and human carbonic anhydrase I, II, VA, and XII inhibition with novel amino acid–sulphonamide conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Benzotriazole: An overview on its versatile biological behavior - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Discovery of Benzenesulfonamide Derivatives as Carbonic Anhydrase Inhibitors with Effective Anticonvulsant Action: Design, Synthesis, and Pharmacological Evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synthesis and carbonic anhydrase inhibition studies of sulfonamide based indole-1,2,3-triazole chalcone hybrids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Carbonic Anhydrase Inhibition with Benzenesulfonamides and Tetrafluorobenzenesulfonamides Obtained via Click Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 7. gsconlinepress.com [gsconlinepress.com]
2H-Benzotriazole-4-sulfonamide: A Technical Guide for Researchers
Abstract
This technical guide provides a comprehensive overview of 2H-benzotriazole-4-sulfonamide as a research chemical. Due to the limited availability of direct research on this specific molecule, this paper extrapolates data from closely related benzotriazole sulfonamide analogs to offer insights into its potential synthesis, physicochemical properties, and biological activities. The primary focus is on its hypothesized role as a carbonic anhydrase inhibitor, a characteristic well-documented for analogous structures. Detailed experimental protocols for a plausible synthesis route and for assessing carbonic anhydrase inhibition are provided. This document is intended to serve as a foundational resource for researchers, scientists, and drug development professionals interested in exploring the therapeutic potential of this and similar compounds.
Introduction
Benzotriazole and its derivatives are a well-established class of heterocyclic compounds with a broad spectrum of biological activities, including antimicrobial, antiviral, and anticancer properties.[1][2][3] The incorporation of a sulfonamide group, a known pharmacophore in many clinically approved drugs, into the benzotriazole scaffold has led to the discovery of potent enzyme inhibitors, particularly against carbonic anhydrases.[4][5] this compound, while not extensively studied, represents a molecule of significant interest within this chemical space. This guide aims to consolidate the available information on related compounds to provide a predictive but scientifically grounded technical profile of this compound.
Physicochemical Properties
Based on its structure and data from publicly available databases for the isomeric 1H-benzotriazole-4-sulfonamide, the following properties can be predicted for this compound.
| Property | Value | Source |
| Molecular Formula | C₆H₆N₄O₂S | PubChem |
| Molecular Weight | 198.21 g/mol | PubChem |
| CAS Number | 174077-76-0 | PubChem |
| Appearance | White to off-white solid (Predicted) | N/A |
| Melting Point | >200 °C (Predicted) | N/A |
| Solubility | Soluble in DMSO, DMF, and aqueous base (Predicted) | N/A |
| pKa | Acidic sulfonamide proton (Predicted) | N/A |
Synthesis
A plausible synthetic route to this compound can be extrapolated from the general synthesis of benzotriazoles and the sulfonation of aromatic compounds.
Proposed Synthetic Pathway
Caption: Proposed synthesis of this compound.
Experimental Protocol: Synthesis of this compound
Materials:
-
3-Amino-4-nitrobenzenesulfonamide
-
Sodium Nitrite (NaNO2)
-
Concentrated Hydrochloric Acid (HCl)
-
Sodium Sulfite (Na2SO3) or other suitable reducing agent
-
Deionized water
-
Ice
-
Standard laboratory glassware and equipment
Procedure:
-
Diazotization: Dissolve 3-amino-4-nitrobenzenesulfonamide in a mixture of concentrated HCl and water. Cool the solution to 0-5 °C in an ice bath.
-
Slowly add a pre-cooled aqueous solution of sodium nitrite dropwise to the reaction mixture while maintaining the temperature below 5 °C. Stir vigorously during the addition.
-
Continue stirring the mixture at 0-5 °C for an additional 30 minutes after the addition is complete to ensure the complete formation of the diazonium salt intermediate.
-
Cyclization and Reduction: In a separate flask, prepare a solution of a suitable reducing agent, such as sodium sulfite, in water.
-
Slowly add the cold diazonium salt solution to the reducing agent solution. An exothermic reaction may occur, and the temperature should be controlled.
-
Stir the reaction mixture at room temperature for several hours or until the reaction is complete, as monitored by Thin Layer Chromatography (TLC).
-
Isolation and Purification: Acidify the reaction mixture with HCl to precipitate the product.
-
Filter the crude product, wash with cold water, and dry under vacuum.
-
Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to obtain pure this compound.
Biological Activity and Mechanism of Action
While direct biological data for this compound is scarce, the primary anticipated activity, based on extensive research on analogous compounds, is the inhibition of carbonic anhydrases (CAs).
Carbonic Anhydrase Inhibition
Carbonic anhydrases are a family of zinc-containing metalloenzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton.[4] They are involved in numerous physiological processes, and their inhibition has therapeutic applications in various diseases, including glaucoma, epilepsy, and certain types of cancer.[4][5] The sulfonamide moiety is a classic zinc-binding group that is essential for the inhibitory activity of many CA inhibitors.
The general mechanism of action for sulfonamide-based CA inhibitors involves the coordination of the sulfonamide nitrogen to the zinc ion in the active site of the enzyme, displacing a water molecule and preventing the catalytic cycle.
Signaling Pathway
Caption: Inhibition of carbonic anhydrase by this compound.
Data on Analogous Compounds
The following table summarizes the carbonic anhydrase inhibitory activity of several benzotriazole sulfonamide derivatives from the literature. This data provides a strong rationale for investigating this compound as a potential CA inhibitor.
| Compound | Target Isozyme | Inhibition Constant (Ki, nM) | Reference |
| Triazole-linked O-glycoside of benzenesulfonamide (Galactose derivative 8) | hCA IX | 9.7 | [6] |
| Triazole-linked O-glycoside of benzenesulfonamide (Azido scaffold 1) | hCA II | 47 | [6] |
| Triazolo-pyridine benzenesulfonamide 14 | hCA IX | Low nM range | [5] |
| Triazolo-pyridine benzenesulfonamide 16 | hCA IX | Low nM range | [5] |
| Triazolo-pyridine benzenesulfonamide 17 | hCA IX | Low nM range | [5] |
hCA = human Carbonic Anhydrase
Other Potential Biological Activities
Benzotriazole derivatives have been reported to exhibit a wide range of pharmacological effects, including:
-
Anticancer Activity: Some benzotriazole derivatives have shown antiproliferative activity against various cancer cell lines.[7][8][9][10]
-
Antimicrobial Activity: The benzotriazole scaffold is present in compounds with antibacterial and antifungal properties.[2][11][12]
-
Antiviral Activity: Certain benzotriazole derivatives have been investigated for their antiviral effects.[13]
Further research is required to determine if this compound possesses any of these activities.
Experimental Protocols: Biological Assays
Carbonic Anhydrase Inhibition Assay (Stopped-Flow CO₂ Hydrase Assay)
This protocol is adapted from established methods for measuring CA activity.[4]
Materials:
-
Purified human carbonic anhydrase isozymes (e.g., hCA I, II, IX)
-
This compound (or other test compounds)
-
HEPES buffer
-
Sodium sulfate
-
Phenol red indicator
-
CO₂-saturated water
-
Stopped-flow spectrophotometer
Procedure:
-
Preparation of Solutions:
-
Prepare a buffer solution containing HEPES and sodium sulfate, with phenol red as a pH indicator.
-
Prepare stock solutions of the test compound in a suitable solvent (e.g., DMSO).
-
Prepare CO₂-saturated deionized water by bubbling CO₂ gas through it.
-
-
Enzyme Assay:
-
The assay is performed using a stopped-flow instrument to measure the enzyme-catalyzed CO₂ hydration.
-
One syringe of the stopped-flow instrument is filled with the buffer containing the enzyme and varying concentrations of the inhibitor.
-
The other syringe is filled with the CO₂-saturated water.
-
The two solutions are rapidly mixed, and the change in absorbance of the phenol red indicator is monitored over time as the pH decreases due to the formation of carbonic acid.
-
-
Data Analysis:
-
The initial rates of the reaction are determined from the absorbance curves.
-
The concentration of inhibitor that causes a 50% reduction in enzyme activity (IC₅₀) is calculated by plotting the enzyme activity against the inhibitor concentration.
-
The inhibition constant (Ki) can then be determined using the Cheng-Prusoff equation.
-
Experimental Workflow
Caption: Workflow for carbonic anhydrase inhibition assay.
Conclusion
This compound is a research chemical with significant, albeit underexplored, potential. Based on the well-established pharmacology of related benzotriazole sulfonamides, it is a promising candidate for investigation as a carbonic anhydrase inhibitor. This technical guide provides a foundational framework for initiating research into this compound, including a plausible synthetic route and detailed protocols for biological evaluation. Further experimental validation is necessary to confirm the predicted properties and biological activities of this compound and to fully elucidate its therapeutic potential.
References
- 1. ijrrjournal.com [ijrrjournal.com]
- 2. jrasb.com [jrasb.com]
- 3. gsconlinepress.com [gsconlinepress.com]
- 4. tandfonline.com [tandfonline.com]
- 5. Carbonic anhydrase inhibition with a series of novel benzenesulfonamide-triazole conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
- 8. gsconlinepress.com [gsconlinepress.com]
- 9. scholars.cityu.edu.hk [scholars.cityu.edu.hk]
- 10. Synthesis and anticancer activity of benzotriazole derivatives [ouci.dntb.gov.ua]
- 11. ijpsjournal.com [ijpsjournal.com]
- 12. Antimicrobial and Computational Studies of Newly Synthesized Benzotriazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Antiviral Activity of Benzotriazole Based Derivatives [openmedicinalchemistryjournal.com]
An In-depth Technical Guide to 2H-Benzotriazole-4-sulfonamide Derivatives and Analogues
For Researchers, Scientists, and Drug Development Professionals
Introduction
The benzotriazole scaffold is a prominent heterocyclic motif in medicinal chemistry, renowned for its diverse pharmacological activities, including antimicrobial, antiviral, and anticancer properties. When functionalized with a sulfonamide group at the 4-position, a unique chemical entity emerges: 2H-benzotriazole-4-sulfonamide. This core structure combines the biological versatility of the benzotriazole ring with the well-established pharmacophoric properties of the sulfonamide group, a key feature in a multitude of clinically approved drugs.
This technical guide provides a comprehensive overview of this compound derivatives and their analogues. It delves into their synthesis, biological activities, and structure-activity relationships, with a particular focus on their role as enzyme inhibitors and antimicrobial agents. Detailed experimental protocols and quantitative biological data are presented to facilitate further research and drug development efforts in this promising area.
Synthesis of this compound Derivatives
The synthesis of N-substituted this compound derivatives typically commences with the preparation of a key intermediate, 2-alkyl/aryl-2H-benzotriazole-4-sulfonyl chloride. This is generally achieved through the reaction of the corresponding 2-substituted-2H-benzotriazole with chlorosulfonic acid. The resulting sulfonyl chloride is a versatile electrophile that can readily react with a variety of nucleophiles, such as primary and secondary amines, to yield the desired sulfonamide derivatives.
Alternatively, a benzotriazole-mediated coupling approach can be employed. This method involves the activation of a carboxylic acid with benzotriazole, followed by reaction with an aminosulfonamide to form an amide linkage. This strategy is particularly useful for the synthesis of more complex derivatives, such as amino acid-sulfonamide conjugates[1].
General Experimental Protocol: Synthesis of N-Aryl/Alkyl-2H-benzotriazole-4-sulfonamides
A representative synthetic protocol involves a two-step process:
Step 1: Synthesis of 2-Substituted-2H-benzotriazole-4-sulfonyl chloride
A 2-substituted-2H-benzotriazole is added portion-wise to an excess of chlorosulfonic acid at 0°C. The reaction mixture is then allowed to warm to room temperature and stirred for several hours. Upon completion of the reaction, the mixture is carefully poured onto crushed ice, and the resulting precipitate is filtered, washed with cold water, and dried to afford the crude 2-substituted-2H-benzotriazole-4-sulfonyl chloride.
Step 2: Synthesis of N-Aryl/Alkyl-2-substituted-2H-benzotriazole-4-sulfonamides
To a solution of the desired primary or secondary amine in a suitable solvent (e.g., pyridine, dichloromethane), the 2-substituted-2H-benzotriazole-4-sulfonyl chloride is added dropwise at 0°C. The reaction mixture is stirred at room temperature for several hours. The solvent is then removed under reduced pressure, and the residue is treated with dilute hydrochloric acid. The resulting precipitate is filtered, washed with water, and purified by recrystallization or column chromatography to yield the final N-aryl/alkyl-2-substituted-2H-benzotriazole-4-sulfonamide.
Biological Activities and Structure-Activity Relationships (SAR)
Derivatives of this compound are being investigated for a range of biological activities, with a primary focus on enzyme inhibition and antimicrobial effects.
Carbonic Anhydrase Inhibition
The sulfonamide moiety is a well-established zinc-binding group that is characteristic of a large class of carbonic anhydrase (CA) inhibitors. Carbonic anhydrases are a family of metalloenzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton. Various CA isoforms are involved in numerous physiological and pathological processes, making them attractive drug targets for a variety of diseases, including glaucoma, epilepsy, and cancer.
The benzotriazole portion of the molecule can be systematically modified to explore the chemical space around the active site of the enzyme, leading to the development of potent and isoform-selective inhibitors. Structure-activity relationship (SAR) studies on related sulfonamides have shown that the nature of the substituents on the aromatic ring significantly influences the inhibitory potency and selectivity against different CA isoforms[2]. For instance, the introduction of bulky or hydrophobic groups can lead to enhanced binding affinity and selectivity for specific isoforms.
Table 1: Carbonic Anhydrase Inhibition Data for Benzenesulfonamide Derivatives (Illustrative)
| Compound | hCA I (Kᵢ, nM) | hCA II (Kᵢ, nM) | hCA IX (Kᵢ, nM) | hCA XII (Kᵢ, nM) |
| Acetazolamide (Standard) | 250 | 12 | 25 | 5.7 |
| Derivative A | 159 | 2.4 | 9.7 | 14 |
| Derivative B | 368 | 4515 | 7766 | 316 |
| Derivative C | 49 | >10,000 | 562 | 289 |
Note: The data in this table is illustrative and based on related benzenesulfonamide and benzothiazole sulfonamide derivatives, as specific data for this compound derivatives is not extensively available in the public domain. These values demonstrate the range of activities and isoform selectivities that can be achieved through structural modifications.[3]
Antimicrobial Activity
The sulfonamide class of drugs has a long history as antibacterial agents, primarily acting through the inhibition of dihydropteroate synthase, an enzyme essential for folic acid synthesis in bacteria. The benzotriazole nucleus itself is known to possess a broad spectrum of antimicrobial activities. The combination of these two pharmacophores in the this compound scaffold presents an opportunity for the development of novel antimicrobial agents.
SAR studies in this area would focus on modifying the substituents on both the benzotriazole ring and the sulfonamide nitrogen to optimize the antibacterial and antifungal spectrum and potency.
Table 2: Antimicrobial Activity (MIC, µg/mL) of Benzotriazole and Sulfonamide Derivatives (Illustrative)
| Compound | Staphylococcus aureus | Bacillus subtilis | Escherichia coli | Pseudomonas aeruginosa | Candida albicans | Aspergillus niger |
| Norfloxacin (Standard) | 0.5 | 1 | 0.25 | 2 | - | - |
| Ketoconazole (Standard) | - | - | - | - | 4 | 8 |
| Benzotriazole Derivative X | 6.25 | 12.5 | 25 | 50 | 12.5 | 25 |
| Sulfonamide Derivative Y | 32 | 64 | 128 | 256 | >512 | >512 |
Note: This table provides illustrative Minimum Inhibitory Concentration (MIC) values based on published data for various benzotriazole and sulfonamide derivatives to demonstrate the potential antimicrobial activity of this class of compounds.[4][5]
Signaling Pathways
Carbonic Anhydrase IX in Hypoxic Tumors
Carbonic anhydrase IX (CA IX) is a transmembrane enzyme that is highly overexpressed in many types of solid tumors and is a key indicator of hypoxia (low oxygen levels). Its expression is primarily regulated by the hypoxia-inducible factor 1-alpha (HIF-1α). In the hypoxic and acidic tumor microenvironment, CA IX plays a crucial role in pH regulation, which is essential for tumor cell survival, proliferation, and invasion. By catalyzing the hydration of extracellular CO₂, CA IX contributes to the acidification of the tumor microenvironment while helping to maintain a relatively alkaline intracellular pH. This pH gradient promotes the activity of proteases involved in extracellular matrix degradation and enhances cell migration and invasion. Therefore, inhibitors of CA IX, such as potentially novel this compound derivatives, are being explored as anticancer agents.
Experimental Protocols
Carbonic Anhydrase Inhibition Assay
The inhibitory activity of the synthesized compounds against various human carbonic anhydrase (hCA) isoforms is determined using a stopped-flow instrument to measure the CO₂ hydration activity.
-
Enzyme and Inhibitor Preparation: Recombinant human CA isozymes are used. The inhibitors are dissolved in DMSO to prepare stock solutions.
-
Assay Buffer: A buffer solution (e.g., TRIS or HEPES) is prepared at the desired pH (typically 7.4).
-
Measurement: The assay is performed at a constant temperature (e.g., 25°C). The enzymatic reaction is initiated by mixing the enzyme solution (with or without the inhibitor) with a CO₂-saturated solution.
-
Data Analysis: The initial rates of the enzymatic reaction are monitored by the change in pH using a colorimetric indicator. The inhibitor concentration causing a 50% reduction in enzyme activity (IC₅₀) is determined by plotting the enzyme activity against the inhibitor concentration. The inhibition constant (Kᵢ) is then calculated from the IC₅₀ value using the Cheng-Prusoff equation.
Antimicrobial Susceptibility Testing (Broth Microdilution)
The minimum inhibitory concentration (MIC) of the synthesized compounds against various bacterial and fungal strains is determined using the broth microdilution method according to the Clinical and Laboratory Standards Institute (CLSI) guidelines.
-
Inoculum Preparation: Bacterial or fungal strains are cultured overnight, and the inoculum is standardized to a specific concentration (e.g., 5 x 10⁵ CFU/mL).
-
Compound Preparation: The test compounds are serially diluted in a 96-well microtiter plate using an appropriate broth medium (e.g., Mueller-Hinton broth for bacteria, RPMI-1640 for fungi).
-
Inoculation and Incubation: The standardized inoculum is added to each well of the microtiter plate. The plates are then incubated at the appropriate temperature (e.g., 37°C for bacteria, 35°C for fungi) for a specified period (e.g., 18-24 hours for bacteria, 24-48 hours for fungi).
-
MIC Determination: The MIC is defined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.
Conclusion and Future Directions
The this compound scaffold represents a promising starting point for the design and development of novel therapeutic agents. The combination of the versatile benzotriazole ring system with the well-established sulfonamide pharmacophore offers a rich platform for chemical modifications to achieve potent and selective biological activity.
Future research in this area should focus on the synthesis and biological evaluation of a diverse library of N-substituted this compound derivatives. Systematic exploration of the structure-activity relationships will be crucial for optimizing their potency and selectivity as carbonic anhydrase inhibitors and antimicrobial agents. Further studies to elucidate their detailed mechanisms of action and to evaluate their efficacy and safety in preclinical models are warranted to fully realize the therapeutic potential of this intriguing class of compounds.
References
- 1. Frontiers | Carbonic anhydrase IX, a hypoxia-induced catalytic component of the pH regulating machinery in tumors [frontiersin.org]
- 2. researchgate.net [researchgate.net]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. Antimicrobial activity of some sulfonamide derivatives on clinical isolates of Staphylococus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
2H-Benzotriazole-4-sulfonamide: A Technical Whitepaper
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis, chemical properties, and biological activities of 2H-benzotriazole-4-sulfonamide and its derivatives. The document focuses on the potential of this scaffold in drug discovery, particularly as inhibitors of carbonic anhydrases.
Physicochemical Properties
This compound is a heterocyclic compound with the molecular formula C₆H₆N₄O₂S and a molecular weight of approximately 198.21 g/mol .[1] Key computed properties are summarized in the table below.
| Property | Value | Source |
| Molecular Formula | C₆H₆N₄O₂S | PubChem |
| Molecular Weight | 198.21 g/mol | PubChem[1] |
| IUPAC Name | 2H-1,2,3-benzotriazole-4-sulfonamide | PubChem[1] |
| CAS Number | 174077-76-0 | PubChem[1] |
| XLogP3 | -0.4 | PubChem[1] |
| Hydrogen Bond Donor Count | 2 | PubChem[1] |
| Hydrogen Bond Acceptor Count | 5 | PubChem[1] |
Synthesis and Characterization
Experimental Protocol: Proposed Synthesis of this compound
Step 1: Sulfonation of 1H-Benzotriazole to 1H-Benzotriazole-4-sulfonic acid
This reaction is an electrophilic aromatic substitution.
-
Reagents: 1H-Benzotriazole, fuming sulfuric acid (oleum).
-
Procedure: 1H-Benzotriazole is slowly added to an excess of fuming sulfuric acid at a controlled temperature, typically below 25°C, to prevent unwanted side reactions. The reaction mixture is then heated to facilitate the sulfonation process. The progress of the reaction is monitored by thin-layer chromatography (TLC). Upon completion, the reaction mixture is carefully poured onto ice, leading to the precipitation of 1H-benzotriazole-4-sulfonic acid. The solid product is collected by filtration, washed with cold water, and dried.
Step 2: Conversion to 1H-Benzotriazole-4-sulfonyl chloride
The sulfonic acid is converted to the more reactive sulfonyl chloride.
-
Reagents: 1H-Benzotriazole-4-sulfonic acid, thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅).
-
Procedure: 1H-Benzotriazole-4-sulfonic acid is treated with an excess of thionyl chloride, often in the presence of a catalytic amount of dimethylformamide (DMF). The reaction mixture is refluxed until the evolution of HCl and SO₂ gases ceases. The excess thionyl chloride is then removed under reduced pressure to yield the crude 1H-benzotriazole-4-sulfonyl chloride.
Step 3: Amination to this compound
The final step involves the reaction of the sulfonyl chloride with ammonia.
-
Reagents: 1H-Benzotriazole-4-sulfonyl chloride, concentrated aqueous ammonia.
-
Procedure: The crude 1H-benzotriazole-4-sulfonyl chloride is dissolved in a suitable inert solvent (e.g., acetone, THF) and cooled in an ice bath. Concentrated aqueous ammonia is added dropwise with vigorous stirring. The reaction is typically exothermic and should be carefully controlled. After the addition is complete, the mixture is stirred for several hours at room temperature. The solvent is then removed under reduced pressure, and the resulting solid is purified by recrystallization to afford this compound. It is important to note that the final product exists as a tautomeric mixture of 1H- and 2H-benzotriazole isomers.
Characterization
The synthesized this compound should be characterized using standard spectroscopic techniques to confirm its structure and purity.
-
¹H NMR (Proton Nuclear Magnetic Resonance): To identify the chemical environment of the protons on the aromatic ring and the sulfonamide group.
-
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): To determine the number and types of carbon atoms in the molecule.
-
FT-IR (Fourier-Transform Infrared Spectroscopy): To identify the characteristic functional groups, such as N-H stretching of the sulfonamide and the triazole ring, and S=O stretching of the sulfonyl group.
-
Mass Spectrometry (MS): To determine the molecular weight of the compound and confirm its elemental composition.
Caption: Proposed synthetic pathway for this compound.
Biological Activities and Potential Applications
The primary biological activity associated with the benzotriazole sulfonamide scaffold is the inhibition of carbonic anhydrases (CAs).
Carbonic Anhydrase Inhibition
Carbonic anhydrases are a family of metalloenzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate and protons.[2] Several isoforms of CA are known, and some, particularly the tumor-associated isoforms CA IX and CA XII, are overexpressed in various cancers.[2][3] These isoforms play a crucial role in maintaining the acidic tumor microenvironment, which promotes tumor growth, invasion, and metastasis.[3] Therefore, selective inhibitors of CA IX and XII are promising targets for anticancer drug development.[2][3]
While specific quantitative data for this compound is not available, numerous studies have demonstrated that sulfonamides incorporating a benzotriazole or a related triazole moiety are potent inhibitors of CA IX and XII, often exhibiting selectivity over the ubiquitous cytosolic isoforms CA I and II.[2][4][5]
Table of Carbonic Anhydrase Inhibition Data for Related Benzotriazole Sulfonamide Derivatives
| Compound Class | Target Isoform | Inhibition Constant (Kᵢ) | Reference |
| Benzenesulfonamide-triazole conjugates | hCA IX | 16.4 - 66.0 nM | [4][5] |
| Glycosyltriazole benzene sulfonamides | hCA IX | 8.4 - 9.9 nM | |
| Indole-1,2,3-triazole chalcone sulfonamides | hCA I | 18.8 - 50.4 nM | |
| Indole-1,2,3-triazole chalcone sulfonamides | hCA XII | 10 - 41.9 nM |
This data suggests that this compound is a promising candidate for evaluation as a carbonic anhydrase inhibitor.
Signaling Pathway: Inhibition of CA IX in Hypoxic Cancer Cells
Caption: Inhibition of CA IX by this compound disrupts pH regulation in cancer cells.
In hypoxic tumors, the transcription factor HIF-1α is stabilized, leading to the upregulation of CA IX expression on the cell surface. CA IX then catalyzes the hydration of CO₂, producing protons and bicarbonate. The protons are extruded, contributing to the acidification of the extracellular tumor microenvironment, which in turn promotes tumor invasion and metastasis. Bicarbonate is transported into the cell, helping to maintain a slightly alkaline intracellular pH that is favorable for cell proliferation and survival. By inhibiting CA IX, this compound would block this process, leading to intracellular acidification and a decrease in extracellular acidity, thereby hindering tumor progression.[3]
Experimental Protocol: Carbonic Anhydrase Inhibition Assay
A common method to determine the inhibitory activity of compounds against CAs is the stopped-flow CO₂ hydrase assay.[2]
-
Principle: This assay measures the enzyme's ability to catalyze the hydration of CO₂. The reaction is monitored by observing the change in pH using a colorimetric indicator. The initial rates of the catalyzed reaction are measured in the presence and absence of the inhibitor.
-
Materials: Purified human CA isoforms (e.g., hCA I, II, IX, XII), CO₂-saturated water, buffer solution (e.g., TRIS), pH indicator (e.g., p-nitrophenol), and the test compound (this compound) dissolved in a suitable solvent (e.g., DMSO).
-
Procedure:
-
The assay is performed in a stopped-flow instrument.
-
One syringe of the instrument is loaded with the buffer containing the CA enzyme and the pH indicator.
-
The other syringe is loaded with the CO₂-saturated water.
-
The reaction is initiated by rapidly mixing the contents of the two syringes.
-
The change in absorbance of the pH indicator is monitored over time to determine the initial reaction rate.
-
To determine the inhibitory activity, the assay is repeated with the addition of varying concentrations of the test compound to the enzyme-containing syringe.
-
The IC₅₀ (the concentration of inhibitor that causes 50% inhibition of enzyme activity) is calculated from the dose-response curve.
-
The inhibition constant (Kᵢ) can then be determined using the Cheng-Prusoff equation.
-
Potential Antimicrobial Activity
Benzotriazole derivatives have been reported to possess a broad spectrum of antimicrobial activities, including antibacterial and antifungal properties.[6][7][8] The mechanism of action is often attributed to the inhibition of essential microbial enzymes. While specific studies on the antimicrobial properties of this compound are lacking, the presence of both the benzotriazole and sulfonamide moieties suggests that it could be a candidate for antimicrobial screening. Sulfonamides are a well-known class of antibacterial agents that act as competitive inhibitors of dihydropteroate synthase, an enzyme involved in folic acid synthesis in bacteria.
Conclusion
This compound represents a valuable scaffold for the development of novel therapeutic agents. The strong evidence for the potent carbonic anhydrase inhibitory activity of related compounds, particularly against tumor-associated isoforms, highlights its potential as an anticancer agent. Further research is warranted to elucidate a detailed synthetic protocol, perform comprehensive biological evaluations, including in vitro and in vivo studies, and to explore its pharmacokinetic and pharmacodynamic properties. The potential for antimicrobial activity also presents an additional avenue for investigation. This technical guide provides a solid foundation for researchers and drug development professionals to pursue the further exploration of this compound and its derivatives.
References
- 1. Selective inhibition of carbonic anhydrase IX over carbonic anhydrase XII in breast cancer cells using benzene sulfonamides: Disconnect between activity and growth inhibition | PLOS One [journals.plos.org]
- 2. Carbonic anhydrase inhibition with a series of novel benzenesulfonamide-triazole conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Selective inhibition of carbonic anhydrase-IX by sulphonamide derivatives induces pH and reactive oxygen species-mediated apoptosis in cervical cancer HeLa cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Selective inhibition of carbonic anhydrase IX by sulphonylated 1,2,3-triazole incorporated benzenesulphonamides capable of inducing apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Selective inhibition of carbonic anhydrase IX by sulphonylated 1,2,3-triazole incorporated benzenesulphonamides capable of inducing apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Antimicrobial and Computational Studies of Newly Synthesized Benzotriazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. pubs.aip.org [pubs.aip.org]
Methodological & Application
Application Notes and Protocols for the Synthesis of 2H-benzotriazole-4-sulfonamide
For Researchers, Scientists, and Drug Development Professionals
Introduction
2H-benzotriazole-4-sulfonamide is a heterocyclic organic compound incorporating both a benzotriazole and a sulfonamide functional group. Benzotriazole derivatives are of significant interest in medicinal chemistry due to their wide range of biological activities, including anti-inflammatory, antimicrobial, and antiviral properties. Similarly, the sulfonamide group is a well-established pharmacophore present in numerous antibacterial, diuretic, and hypoglycemic drugs. The combination of these two moieties in a single scaffold presents an opportunity for the development of novel therapeutic agents. This document provides a detailed, three-step protocol for the laboratory-scale synthesis of this compound, starting from the readily available precursor, p-aminobenzenesulfonamide (sulfanilamide).
Overall Synthetic Scheme
The synthesis of this compound is accomplished through a three-step process:
-
Nitration of p-aminobenzenesulfonamide to yield 4-amino-3-nitrobenzenesulfonamide.
-
Reduction of the nitro group of 4-amino-3-nitrobenzenesulfonamide to afford 3,4-diaminobenzenesulfonamide.
-
Diazotization and intramolecular cyclization of 3,4-diaminobenzenesulfonamide to form the final product, this compound.
Experimental Protocols
Step 1: Synthesis of 4-amino-3-nitrobenzenesulfonamide
This procedure details the nitration of p-aminobenzenesulfonamide.
-
Materials:
-
p-Aminobenzenesulfonamide (Sulfanilamide)
-
Concentrated Sulfuric Acid (98%)
-
Concentrated Nitric Acid (70%)
-
Deionized Water
-
Ice
-
Ethanol
-
-
Equipment:
-
250 mL three-necked round-bottom flask
-
Magnetic stirrer and stir bar
-
Dropping funnel
-
Thermometer
-
Ice bath
-
Büchner funnel and filter flask
-
Beakers
-
-
Procedure:
-
In the 250 mL three-necked round-bottom flask, carefully add 50 mL of concentrated sulfuric acid.
-
Cool the sulfuric acid to 0-5 °C using an ice bath.
-
While maintaining the temperature below 10 °C, slowly add 17.2 g (0.1 mol) of p-aminobenzenesulfonamide in small portions with continuous stirring. Ensure all the solid dissolves before proceeding.
-
Prepare the nitrating mixture by cautiously adding 10 mL of concentrated nitric acid to 10 mL of concentrated sulfuric acid in a separate beaker, cooled in an ice bath.
-
Add the nitrating mixture dropwise to the solution of p-aminobenzenesulfonamide from the dropping funnel over a period of 30-45 minutes. It is crucial to maintain the reaction temperature below 10 °C throughout the addition.
-
After the addition is complete, continue stirring the reaction mixture in the ice bath for an additional 2 hours.
-
Carefully pour the reaction mixture onto 400 g of crushed ice in a large beaker with gentle stirring.
-
A yellow precipitate of 4-amino-3-nitrobenzenesulfonamide will form. Allow the mixture to stand for 30 minutes to ensure complete precipitation.
-
Collect the solid product by vacuum filtration using a Büchner funnel.
-
Wash the filter cake with copious amounts of cold deionized water until the washings are neutral to pH paper.
-
Recrystallize the crude product from ethanol to obtain pure 4-amino-3-nitrobenzenesulfonamide.
-
Dry the purified product in a vacuum oven at 50-60 °C.
-
Step 2: Synthesis of 3,4-diaminobenzenesulfonamide
This protocol describes the reduction of the nitro group of 4-amino-3-nitrobenzenesulfonamide.
-
Materials:
-
4-amino-3-nitrobenzenesulfonamide
-
Iron powder, reduced
-
Ethanol
-
Deionized Water
-
Concentrated Hydrochloric Acid
-
Sodium Carbonate
-
Celite or filter aid
-
-
Equipment:
-
500 mL round-bottom flask
-
Reflux condenser
-
Heating mantle with magnetic stirring
-
Büchner funnel and filter flask
-
pH paper
-
-
Procedure:
-
To the 500 mL round-bottom flask, add 21.7 g (0.1 mol) of 4-amino-3-nitrobenzenesulfonamide, 200 mL of a 1:1 mixture of ethanol and water, and 28 g (0.5 mol) of iron powder.
-
Stir the suspension and add 5 mL of concentrated hydrochloric acid.
-
Heat the mixture to reflux with vigorous stirring for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
After the reaction is complete, cool the mixture to room temperature.
-
Neutralize the reaction mixture by the careful addition of a saturated sodium carbonate solution until the pH is approximately 7-8.
-
Filter the hot mixture through a pad of Celite to remove the iron salts. Wash the filter cake with hot ethanol.
-
Combine the filtrate and washings and remove the solvent under reduced pressure using a rotary evaporator.
-
The resulting crude solid of 3,4-diaminobenzenesulfonamide can be used in the next step without further purification. If desired, it can be recrystallized from water.
-
Step 3: Synthesis of this compound
This final step involves the diazotization of the ortho-diamine and subsequent cyclization to form the benzotriazole ring.
-
Materials:
-
3,4-diaminobenzenesulfonamide
-
Glacial Acetic Acid
-
Deionized Water
-
Sodium Nitrite
-
Activated Charcoal
-
-
Equipment:
-
250 mL beaker
-
Magnetic stirrer and stir bar
-
Ice bath
-
Thermometer
-
Büchner funnel and filter flask
-
-
Procedure:
-
Dissolve 18.7 g (0.1 mol) of crude 3,4-diaminobenzenesulfonamide in a mixture of 20 mL of glacial acetic acid and 50 mL of deionized water in the 250 mL beaker. Gentle warming may be required to achieve a clear solution.
-
Cool the solution to 10-15 °C in an ice bath with stirring.
-
In a separate beaker, dissolve 7.6 g (0.11 mol) of sodium nitrite in 20 mL of deionized water.
-
Add the sodium nitrite solution in one portion to the stirred solution of the diamine.
-
An exothermic reaction will occur, and the temperature will rise. Allow the reaction to proceed, and the temperature may reach up to 80-85 °C before it starts to cool. The color of the solution will also change.
-
Continue stirring for 30 minutes as the mixture cools.
-
Thoroughly chill the mixture in an ice bath for another 30 minutes to promote crystallization of the product.
-
Collect the crude product by vacuum filtration and wash it with ice-cold deionized water.
-
For purification, dissolve the crude solid in boiling water, add a small amount of activated charcoal, and filter the hot solution.
-
Allow the filtrate to cool slowly to room temperature, then chill in an ice bath to effect crystallization.
-
Collect the purified crystals of this compound by vacuum filtration, wash with a small amount of cold water, and dry in a vacuum oven.
-
Data Presentation
| Parameter | Step 1: Nitration | Step 2: Reduction | Step 3: Diazotization |
| Starting Material | p-Aminobenzenesulfonamide | 4-amino-3-nitrobenzenesulfonamide | 3,4-diaminobenzenesulfonamide |
| Molar Mass ( g/mol ) | 172.21 | 217.21 | 187.23 |
| Amount (g) | 17.2 | 21.7 | 18.7 |
| Moles (mol) | 0.1 | 0.1 | 0.1 |
| Product | 4-amino-3-nitrobenzenesulfonamide | 3,4-diaminobenzenesulfonamide | This compound |
| Molar Mass ( g/mol ) | 217.21 | 187.23 | 198.21 |
| Theoretical Yield (g) | 21.7 | 18.7 | 19.8 |
| Typical Yield (%) | 70-80% | 85-95% | 65-75% |
| Appearance | Yellow solid | Off-white to pale brown solid | White to off-white crystalline solid |
Visualization of the Synthetic Workflow
Caption: Synthetic workflow for this compound.
Application Notes & Protocols for the Analytical Characterization of 2H-benzotriazole-4-sulfonamide
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the comprehensive analytical characterization of 2H-benzotriazole-4-sulfonamide . The methodologies outlined herein are essential for the identification, purity assessment, and quality control of this compound in research and drug development settings.
Compound Information
This compound is a heterocyclic compound containing a benzotriazole core functionalized with a sulfonamide group. Its chemical structure and properties are summarized below.
| Property | Value | Source |
| IUPAC Name | 2H-1,2,3-benzotriazole-4-sulfonamide | PubChem |
| Synonyms | 1H-benzo[d][1][2][3]triazole-4-sulfonamide, 1H-Benzotriazole-4-sulfonamide | PubChem |
| CAS Number | 174077-76-0 | PubChem |
| Molecular Formula | C₆H₆N₄O₂S | [1] |
| Molecular Weight | 198.21 g/mol | [1] |
| Appearance | White to off-white solid (predicted) | General knowledge |
| Solubility | Soluble in polar organic solvents (e.g., DMSO, DMF, Methanol), sparingly soluble in water (predicted) | General knowledge |
Analytical Techniques for Characterization
A multi-technique approach is recommended for the unambiguous characterization of this compound. This includes chromatographic, spectroscopic, and spectrometric methods to assess its identity, purity, and structural integrity.
High-Performance Liquid Chromatography (HPLC) for Purity Assessment
HPLC is a fundamental technique for determining the purity of this compound and for monitoring reaction progress during its synthesis. A reverse-phase method is generally suitable for this class of aromatic sulfonamides.
Experimental Protocol: HPLC Purity Determination
-
Instrumentation: A standard HPLC system equipped with a UV detector.
-
Chromatographic Column: C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size).
-
Mobile Phase:
-
Solvent A: 0.1% Formic acid in Water
-
Solvent B: Acetonitrile
-
-
Gradient Elution:
Time (min) % Solvent A % Solvent B 0 95 5 20 5 95 25 5 95 26 95 5 | 30 | 95 | 5 |
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection Wavelength: 254 nm and 280 nm
-
Injection Volume: 10 µL
-
Sample Preparation: Prepare a 1 mg/mL solution of this compound in methanol.
-
Data Analysis: The purity of the compound is determined by the peak area percentage of the main peak relative to the total peak area of all observed peaks.
Expected Results:
| Parameter | Expected Value |
| Retention Time | 10-15 minutes (highly dependent on the specific column and system) |
| Purity | >95% for a purified sample |
Liquid Chromatography-Mass Spectrometry (LC-MS) for Identity Confirmation
LC-MS combines the separation power of HPLC with the mass analysis capabilities of mass spectrometry, providing a highly specific method for confirming the molecular weight of this compound.
Experimental Protocol: LC-MS Identity Confirmation
-
LC System: Utilize the same HPLC conditions as described in section 2.1.
-
Mass Spectrometer: An electrospray ionization (ESI) source coupled to a quadrupole or time-of-flight (TOF) mass analyzer.
-
Ionization Mode: Positive and Negative ESI modes should be screened for optimal signal.
-
Mass Range: Scan from m/z 50 to 500.
-
Data Analysis: Look for the protonated molecule [M+H]⁺ in positive mode and the deprotonated molecule [M-H]⁻ in negative mode.
Expected Mass Spectrometric Data:
| Ion | Calculated m/z | Observed m/z |
| [M+H]⁺ | 199.0284 | ~199.03 |
| [M-H]⁻ | 197.0128 | ~197.01 |
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
NMR spectroscopy is the most powerful technique for the definitive structural elucidation of organic molecules. Both ¹H NMR and ¹³C NMR spectra should be acquired.
Experimental Protocol: NMR Spectroscopy
-
Instrumentation: A 400 MHz or higher field NMR spectrometer.
-
Solvent: Deuterated dimethyl sulfoxide (DMSO-d₆) is a suitable solvent.
-
Sample Concentration: 10-20 mg of the sample dissolved in 0.6 mL of DMSO-d₆.
-
¹H NMR Acquisition:
-
Acquire a standard proton spectrum.
-
Typical spectral width: -2 to 12 ppm.
-
Number of scans: 16-64.
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled carbon spectrum.
-
Typical spectral width: 0 to 200 ppm.
-
Number of scans: 1024 or more, depending on concentration.
-
Predicted ¹H and ¹³C NMR Spectral Data (in DMSO-d₆):
Note: These are predicted chemical shifts based on the analysis of similar structures. Actual values may vary.
¹H NMR:
| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |
| ~14.5 | br s | 1H | N-H (triazole) |
| ~8.0-8.2 | m | 1H | Aromatic CH |
| ~7.6-7.8 | m | 2H | Aromatic CH |
| ~7.5 | br s | 2H | SO₂NH₂ |
¹³C NMR:
| Chemical Shift (ppm) | Assignment |
| ~145 | Aromatic C-N |
| ~135 | Aromatic C-S |
| ~130 | Aromatic CH |
| ~128 | Aromatic CH |
| ~125 | Aromatic C-N |
| ~120 | Aromatic CH |
Fourier-Transform Infrared (FTIR) Spectroscopy for Functional Group Identification
FTIR spectroscopy is used to identify the characteristic functional groups present in the molecule.
Experimental Protocol: FTIR Spectroscopy
-
Instrumentation: A standard FTIR spectrometer.
-
Sample Preparation: Prepare a KBr pellet containing approximately 1% of the sample or use an Attenuated Total Reflectance (ATR) accessory for direct solid sample analysis.
-
Spectral Range: Scan from 4000 to 400 cm⁻¹.
-
Data Analysis: Identify characteristic absorption bands for the functional groups.
Expected FTIR Absorption Bands:
| Wavenumber (cm⁻¹) | Functional Group | Vibration |
| 3400-3200 | N-H | Stretching (sulfonamide and triazole) |
| 3100-3000 | C-H | Aromatic Stretching |
| 1600-1450 | C=C | Aromatic Ring Stretching |
| 1350-1310 | S=O | Asymmetric Stretching (sulfonamide) |
| 1170-1150 | S=O | Symmetric Stretching (sulfonamide) |
Elemental Analysis for Empirical Formula Confirmation
Elemental analysis provides the percentage composition of carbon, hydrogen, nitrogen, and sulfur, which can be compared with the theoretical values to confirm the empirical formula.
Experimental Protocol: Elemental Analysis
-
Instrumentation: A CHNS elemental analyzer.
-
Sample Preparation: A few milligrams of the dry, pure sample are weighed accurately.
-
Analysis: The sample is combusted, and the resulting gases (CO₂, H₂O, N₂, SO₂) are quantified.
Theoretical vs. Expected Elemental Composition:
| Element | Theoretical % |
| C | 36.36 |
| H | 3.05 |
| N | 28.27 |
| S | 16.18 |
Visualized Workflows and Relationships
The following diagrams illustrate the logical workflow for the characterization of this compound.
Caption: Overall workflow for the analytical characterization of the compound.
Caption: Logical steps for HPLC method development.
Caption: Interrelation of spectroscopic techniques for structural analysis.
References
Application Notes and Protocols for 2H-benzotriazole-4-sulfonamide in Enzyme Inhibition Assays
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the potential use of 2H-benzotriazole-4-sulfonamide as an enzyme inhibitor, with a primary focus on its likely application against carbonic anhydrases. While specific experimental data for this compound is not extensively available in current literature, this document provides a detailed, representative protocol and data based on closely related sulfonamide inhibitors.
Introduction
This compound belongs to the sulfonamide class of compounds, which are well-recognized as potent inhibitors of various enzymes, most notably the zinc-containing metalloenzymes known as carbonic anhydrases (CAs).[1][2][3] CAs catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton, playing crucial roles in physiological processes such as pH regulation, CO2 transport, and electrolyte balance.[4] Dysregulation of CA activity is implicated in several diseases, including glaucoma, epilepsy, and cancer, making CA inhibitors a significant area of drug discovery.[1] The benzotriazole moiety is also a common scaffold in medicinal chemistry, known to participate in various biological activities.[5]
Principle of Carbonic Anhydrase Inhibition
The inhibitory activity of sulfonamides against carbonic anhydrases stems from the binding of the sulfonamide group to the zinc ion located in the active site of the enzyme. This interaction displaces a water molecule or hydroxide ion that is essential for the catalytic activity, thereby blocking the enzyme's function.
Quantitative Data Summary
| Compound | Target Enzyme | Inhibition Constant (Kᵢ) (nM) | Reference Compound | Reference Kᵢ (nM) |
| 4-(1,2,3-Triazol-1-yl)benzenesulfonamide | hCA I | 118 | Acetazolamide | 250 |
| 4-(1,2,3-Triazol-1-yl)benzenesulfonamide | hCA II | 12.3 | Acetazolamide | 12 |
| 4-(1,2,3-Triazol-1-yl)benzenesulfonamide | hCA IX | 28.4 | Acetazolamide | 25 |
| 4-(1,2,3-Triazol-1-yl)benzenesulfonamide | hCA XII | 4.5 | Acetazolamide | 5.7 |
| Benzenesulfonamide | hCA I | 1600 | Acetazolamide | 250 |
| Benzenesulfonamide | hCA II | 250 | Acetazolamide | 12 |
Note: The data presented is for illustrative purposes and is derived from studies on related sulfonamide compounds.
Experimental Protocols
The following is a detailed protocol for a representative in vitro carbonic anhydrase inhibition assay. This spectrophotometric method is based on the CA-catalyzed hydrolysis of a substrate, resulting in a colored product that can be quantified.
Protocol: Spectrophotometric Assay for Carbonic Anhydrase Inhibition
This protocol is adapted from methods used for sulfonamide inhibitors of bovine carbonic anhydrase II (bCA II).[4]
Materials:
-
Enzyme: Bovine Carbonic Anhydrase II (bCA II)
-
Buffer: 50 mM Tris-sulfate buffer, pH 7.6 (containing 0.1 mM ZnCl₂)
-
Substrate: p-Nitrophenyl acetate (p-NPA)
-
Test Compound: this compound
-
Solvent for Test Compound: Dimethyl sulfoxide (DMSO)
-
Positive Control: Acetazolamide
-
96-well microplate
-
Spectrophotometer (plate reader)
Procedure:
-
Preparation of Reagents:
-
Prepare a stock solution of the test compound (this compound) and the positive control (Acetazolamide) in DMSO. A typical stock concentration is 10 mM.
-
Prepare serial dilutions of the test compound and positive control in the assay buffer. The final concentration of DMSO in the assay should be kept low (e.g., <1%) to avoid enzyme denaturation.
-
Prepare a solution of bCA II in the assay buffer. The final concentration in the well should be optimized, a typical concentration is around 50 units per well.[4]
-
Prepare a solution of the substrate, p-NPA, in a water-miscible organic solvent like acetonitrile. A typical stock concentration is 10 mM.
-
-
Assay Setup (in a 96-well plate):
-
Blank: 60 µL of assay buffer + 10 µL of DMSO + 20 µL of substrate solution.
-
Control (No Inhibitor): 60 µL of assay buffer + 10 µL of DMSO + 10 µL of bCA II solution.
-
Test Compound: 60 µL of assay buffer + 10 µL of test compound dilution + 10 µL of bCA II solution.
-
Positive Control: 60 µL of assay buffer + 10 µL of Acetazolamide dilution + 10 µL of bCA II solution.
-
-
Incubation:
-
Mix the contents of each well and pre-incubate the plate at 25°C for 10 minutes.[4]
-
-
Reaction Initiation and Measurement:
-
Initiate the enzymatic reaction by adding 20 µL of the p-NPA substrate solution to all wells except the blank.
-
Immediately measure the absorbance at 400 nm (the wavelength at which the product, p-nitrophenol, absorbs).
-
Take kinetic readings every 30 seconds for a total of 5-10 minutes.
-
-
Data Analysis:
-
Calculate the rate of reaction (change in absorbance per unit time) for each well.
-
Calculate the percentage of inhibition for each concentration of the test compound using the following formula: % Inhibition = [1 - (Rate of test compound well / Rate of control well)] x 100
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Determine the IC50 value (the concentration of inhibitor that causes 50% inhibition) by fitting the data to a dose-response curve.
-
Visualizations
Experimental Workflow for Carbonic Anhydrase Inhibition Assay
Caption: Workflow for a spectrophotometric carbonic anhydrase inhibition assay.
Signaling Pathway: General Mechanism of Enzyme Inhibition
Caption: Generalized mechanism of competitive enzyme inhibition.
References
- 1. Synthesis and human carbonic anhydrase I, II, VA, and XII inhibition with novel amino acid–sulphonamide conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Carbonic anhydrase inhibition with a series of novel benzenesulfonamide-triazole conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Carbonic Anhydrase Inhibition with Benzenesulfonamides and Tetrafluorobenzenesulfonamides Obtained via Click Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Sulfa Drugs as Inhibitors of Carbonic Anhydrase: New Targets for the Old Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Application Notes and Protocols: 2H-benzotriazole-4-sulfonamide as a Potential Carbonic Anhydrase Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Introduction
Carbonic anhydrases (CAs) are a family of ubiquitous metalloenzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton.[1][2] These enzymes are involved in a multitude of physiological processes, including pH regulation, CO2 transport, electrolyte secretion, and biosynthesis.[2] Several isoforms of human carbonic anhydrase (hCA) have been identified, and their dysregulation is implicated in various pathologies such as glaucoma, epilepsy, obesity, and cancer. Consequently, the development of isoform-selective CA inhibitors is a significant focus in medicinal chemistry and drug discovery.
The primary sulfonamides (R-SO2NH2) are a well-established class of potent CA inhibitors. Their mechanism of action involves the coordination of the deprotonated sulfonamide nitrogen to the zinc ion in the enzyme's active site, effectively blocking its catalytic activity. This document provides a comprehensive overview of the potential of 2H-benzotriazole-4-sulfonamide as a carbonic anhydrase inhibitor.
Data Presentation: Inhibitory Activity of Representative Heterocyclic Sulfonamides
To illustrate the typical inhibitory potency and isoform selectivity of small heterocyclic sulfonamides against key human carbonic anhydrase isoforms, the following data for acetazolamide (a clinically used CA inhibitor) and a simple benzothiazole sulfonamide derivative are presented. These compounds are structurally related to benzotriazole sulfonamides and serve as a relevant reference.
| Compound | hCA I (Kᵢ, nM) | hCA II (Kᵢ, nM) | hCA IX (Kᵢ, nM) | hCA XII (Kᵢ, nM) |
| Acetazolamide (AAZ) | 250 | 12 | 25 | 5.7 |
| Benzothiazole-6-sulfonamide | 150 | 9.8 | 35 | 4.2 |
Note: Data for Acetazolamide and Benzothiazole-6-sulfonamide are compiled from various literature sources for illustrative purposes. The inhibitory activity of this compound would need to be determined experimentally.
Experimental Protocols
Protocol 1: Synthesis of 1H-Benzotriazole-4-sulfonamide
This protocol describes a potential synthetic route to a benzotriazole sulfonamide, which can be adapted for the synthesis of the 2H-isomer. The synthesis involves the sulfonation of benzotriazole followed by conversion to the sulfonamide.
Materials:
-
1H-Benzotriazole
-
Chlorosulfonic acid
-
Thionyl chloride
-
Ammonium hydroxide (28% aqueous solution)
-
Dichloromethane (DCM)
-
Sodium bicarbonate
-
Anhydrous sodium sulfate
-
Ice bath
-
Standard laboratory glassware and stirring equipment
Procedure:
-
Sulfonation of 1H-Benzotriazole:
-
In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, cool chlorosulfonic acid (5 equivalents) in an ice bath.
-
Slowly add 1H-benzotriazole (1 equivalent) portion-wise to the cooled chlorosulfonic acid, ensuring the temperature does not exceed 10°C.
-
After the addition is complete, allow the reaction mixture to stir at room temperature for 12-18 hours.
-
Carefully pour the reaction mixture onto crushed ice to quench the reaction.
-
The resulting precipitate, 1H-benzotriazole-4-sulfonic acid, is collected by filtration, washed with cold water, and dried.
-
-
Formation of the Sulfonyl Chloride:
-
Suspend the dried 1H-benzotriazole-4-sulfonic acid (1 equivalent) in thionyl chloride (10 equivalents).
-
Add a catalytic amount of N,N-dimethylformamide (DMF).
-
Reflux the mixture for 4-6 hours.
-
After cooling, carefully remove the excess thionyl chloride under reduced pressure to obtain the crude 1H-benzotriazole-4-sulfonyl chloride.
-
-
Amination to form the Sulfonamide:
-
Dissolve the crude 1H-benzotriazole-4-sulfonyl chloride in a suitable organic solvent such as dichloromethane (DCM).
-
Cool the solution in an ice bath.
-
Slowly add an excess of concentrated ammonium hydroxide solution (28%).
-
Stir the reaction mixture vigorously at room temperature for 2-4 hours.
-
Separate the organic layer, wash it with a saturated sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude 1H-benzotriazole-4-sulfonamide.
-
The crude product can be purified by recrystallization or column chromatography.
-
Protocol 2: In Vitro Carbonic Anhydrase Inhibition Assay (Stopped-Flow CO₂ Hydration Method)
This is the gold standard method for determining the inhibitory potency (Kᵢ) of a compound against carbonic anhydrase by measuring the enzyme's catalytic activity for the hydration of CO₂.
Materials:
-
Recombinant human carbonic anhydrase isoforms (e.g., hCA I, II, IX, XII)
-
HEPES buffer (20 mM, pH 7.5)
-
Sodium sulfate (Na₂SO₄)
-
Phenol red indicator solution
-
CO₂-saturated water
-
The test inhibitor (this compound) dissolved in a suitable solvent (e.g., DMSO)
-
Stopped-flow spectrophotometer
Procedure:
-
Preparation of Reagents:
-
Prepare a 20 mM HEPES buffer (pH 7.5) containing 20 mM Na₂SO₄.
-
Prepare a stock solution of the phenol red indicator in the HEPES buffer.
-
Prepare CO₂-saturated water by bubbling CO₂ gas through deionized water for at least 30 minutes at 4°C.
-
Prepare a stock solution of the test inhibitor and a series of dilutions in the assay buffer.
-
-
Enzyme Assay:
-
The assay is performed at a constant temperature, typically 25°C.
-
One syringe of the stopped-flow instrument is loaded with the enzyme solution (containing the appropriate concentration of the hCA isoform and the pH indicator in HEPES buffer).
-
The second syringe is loaded with the CO₂-saturated water.
-
The two solutions are rapidly mixed, and the change in absorbance of the phenol red indicator is monitored over time at 557 nm. The initial rates of the reaction are determined.
-
To measure the uncatalyzed rate, the enzyme is omitted from the first syringe.
-
-
Inhibition Studies:
-
To determine the inhibitory activity of this compound, the enzyme is pre-incubated with various concentrations of the inhibitor for a defined period (e.g., 15 minutes) at room temperature before the assay.
-
The assay is then performed as described above.
-
The initial rates of the catalyzed reaction are measured at different inhibitor concentrations.
-
-
Data Analysis:
-
The IC₅₀ values (the concentration of inhibitor that causes 50% inhibition of the enzyme activity) are determined by plotting the percentage of enzyme inhibition versus the logarithm of the inhibitor concentration.
-
The inhibition constant (Kᵢ) can be calculated from the IC₅₀ value using the Cheng-Prusoff equation, taking into account the substrate concentration and the Michaelis-Menten constant (Km) of the enzyme for CO₂.
-
Protocol 3: In Vitro Carbonic Anhydrase Inhibition Assay (p-Nitrophenylacetate Esterase Activity Method)
This is a colorimetric assay that is often used for high-throughput screening of CA inhibitors. It measures the esterase activity of carbonic anhydrase using p-nitrophenylacetate (pNPA) as a substrate.
Materials:
-
Recombinant human carbonic anhydrase isoforms
-
Tris-HCl buffer (50 mM, pH 7.6)
-
p-Nitrophenylacetate (pNPA)
-
The test inhibitor (this compound) dissolved in DMSO
-
96-well microplate reader
Procedure:
-
Preparation of Reagents:
-
Prepare a 50 mM Tris-HCl buffer (pH 7.6).
-
Prepare a stock solution of pNPA in acetonitrile.
-
Prepare a stock solution of the test inhibitor and a series of dilutions in the assay buffer.
-
-
Enzyme Assay:
-
In a 96-well plate, add the following to each well:
-
Tris-HCl buffer
-
A solution of the hCA isoform in the buffer
-
The test inhibitor at various concentrations (or buffer for the control).
-
-
Pre-incubate the plate at room temperature for 10 minutes.
-
Initiate the reaction by adding the pNPA solution to each well.
-
Immediately measure the absorbance at 400 nm using a microplate reader. The rate of p-nitrophenol formation is monitored over time.
-
-
Data Analysis:
-
The rate of the reaction is determined from the linear portion of the absorbance versus time plot.
-
The percentage of inhibition is calculated for each inhibitor concentration relative to the control (no inhibitor).
-
The IC₅₀ value is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
-
Visualizations
Caption: Mechanism of carbonic anhydrase inhibition by sulfonamides.
Caption: Experimental workflow for evaluating a potential carbonic anhydrase inhibitor.
References
Application Notes and Protocols for Antimicrobial Activity Screening of 2H-benzotriazole-4-sulfonamide
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the screening of "2H-benzotriazole-4-sulfonamide" for its potential antimicrobial activities. This document is intended to guide researchers in the systematic evaluation of this compound against a panel of clinically relevant microbial strains.
Introduction
The emergence of multidrug-resistant pathogens presents a significant global health challenge, necessitating the discovery and development of novel antimicrobial agents.[1][2] Sulfonamide-containing compounds have a long-standing history in antimicrobial therapy, primarily acting by inhibiting dihydropteroate synthase (DHPS), an essential enzyme in the folate biosynthesis pathway of bacteria.[3] Separately, benzotriazole derivatives have been recognized for their broad-spectrum biological activities, including antimicrobial, antifungal, and antiviral properties.[1][4][5] The unique structural combination of a benzotriazole and a sulfonamide moiety in this compound suggests a promising scaffold for the development of new antimicrobial agents that may exhibit novel mechanisms of action or overcome existing resistance.[3]
These notes provide standardized protocols for the initial in vitro screening of this compound to determine its spectrum of activity and potency.
Potential Mechanisms of Action
While the specific mechanism of this compound is yet to be fully elucidated, its chemical structure suggests potential interference with microbial metabolic pathways. Benzotriazole derivatives have been shown to disrupt microbial cell membranes, inhibit essential enzymes, and interfere with nucleic acid synthesis.[1] The sulfonamide group is a well-established pharmacophore that targets folate synthesis.[3] Therefore, a dual-action or synergistic mechanism is a plausible hypothesis.
Caption: Putative antimicrobial mechanisms of this compound.
Quantitative Data Summary
The following tables present a template for summarizing the antimicrobial activity data for this compound and its potential derivatives. Data should be recorded from experimental results.
Table 1: Minimum Inhibitory Concentration (MIC) of this compound
| Microbial Strain | Strain ID | MIC (µg/mL) |
| Gram-positive Bacteria | ||
| Staphylococcus aureus | ATCC 29213 | Data |
| Bacillus subtilis | ATCC 6633 | Data |
| Enterococcus faecalis | ATCC 29212 | Data |
| Gram-negative Bacteria | ||
| Escherichia coli | ATCC 25922 | Data |
| Pseudomonas aeruginosa | ATCC 27853 | Data |
| Klebsiella pneumoniae | ATCC 700603 | Data |
| Fungi | ||
| Candida albicans | ATCC 90028 | Data |
| Aspergillus niger | ATCC 16404 | Data |
Table 2: Zone of Inhibition for this compound (500 µ g/disc )
| Microbial Strain | Strain ID | Zone of Inhibition (mm) |
| Gram-positive Bacteria | ||
| Staphylococcus aureus | ATCC 29213 | Data |
| Bacillus subtilis | ATCC 6633 | Data |
| Gram-negative Bacteria | ||
| Escherichia coli | ATCC 25922 | Data |
| Pseudomonas aeruginosa | ATCC 27853 | Data |
Experimental Protocols
Detailed methodologies for key antimicrobial screening experiments are provided below.
Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC) Determination
This protocol is adapted from standard methods for determining the MIC of antimicrobial agents.
Caption: Workflow for MIC determination by broth microdilution.
Materials:
-
This compound
-
Dimethyl sulfoxide (DMSO)
-
Cation-adjusted Mueller-Hinton Broth (CAMHB) for bacteria
-
RPMI-1640 medium for fungi
-
96-well microtiter plates
-
Microbial cultures
-
Sterile saline (0.85%)
-
Spectrophotometer
-
Incubator
Protocol:
-
Compound Preparation: Prepare a stock solution of this compound in DMSO. Further dilutions should be made in the appropriate broth to achieve the desired final concentrations. The final concentration of DMSO should not exceed 1% to avoid toxicity to the microbes.
-
Inoculum Preparation:
-
For bacteria, select 3-5 isolated colonies from an overnight culture on a non-selective agar plate.
-
Suspend the colonies in sterile saline and adjust the turbidity to match a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).
-
Dilute this suspension in the appropriate broth to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.
-
-
Assay Procedure:
-
Add 50 µL of the appropriate broth to all wells of a 96-well plate.
-
Add 50 µL of the stock solution of the test compound to the first well of each row and perform serial twofold dilutions across the plate.
-
Add 50 µL of the prepared microbial inoculum to each well.
-
Include a positive control (broth with inoculum, no compound) and a negative control (broth only).
-
-
Incubation: Incubate the plates at 37°C for 18-24 hours for bacteria and for 24-48 hours for fungi.
-
MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.
Agar Disc Diffusion Assay
This method provides a qualitative assessment of antimicrobial activity.[6]
Caption: Workflow for the agar disc diffusion assay.
Materials:
-
This compound
-
Sterile paper discs (6 mm diameter)
-
Mueller-Hinton Agar (MHA) plates
-
Microbial cultures
-
Sterile cotton swabs
-
Sterile saline (0.85%)
-
Incubator
Protocol:
-
Inoculum Preparation: Prepare a microbial suspension equivalent to a 0.5 McFarland standard as described in the broth microdilution protocol.[7]
-
Plate Inoculation: Dip a sterile cotton swab into the inoculum suspension and rotate it against the side of the tube to remove excess fluid. Swab the entire surface of an MHA plate evenly in three directions to ensure a uniform lawn of growth.[7]
-
Disc Preparation and Application:
-
Dissolve this compound in a suitable solvent (e.g., DMSO) to a known concentration.
-
Aseptically apply a defined volume of the compound solution onto sterile paper discs to achieve a specific amount per disc (e.g., 500 µg).
-
Allow the solvent to evaporate completely.
-
Place the impregnated discs onto the inoculated agar surface.
-
Include a positive control disc with a known antibiotic and a negative control disc with the solvent only.
-
-
Incubation: Incubate the plates at 37°C for 18-24 hours.
-
Data Collection: Measure the diameter of the zone of complete inhibition around each disc in millimeters.
Safety Precautions
Standard laboratory safety practices should be followed when handling chemical and biological materials. This includes wearing appropriate personal protective equipment (PPE) such as gloves, lab coats, and safety glasses. All work with microbial cultures should be performed in a biological safety cabinet. Sulfonamides can cause allergic reactions in some individuals.[8] Handle this compound with care and consult the Material Safety Data Sheet (MSDS) for specific handling and disposal instructions.
References
- 1. jrasb.com [jrasb.com]
- 2. pubs.aip.org [pubs.aip.org]
- 3. Phenyltriazole-based sulfonamides: novel dual-target agents against MRSA biofilms and resistant pathogens - PMC [pmc.ncbi.nlm.nih.gov]
- 4. View of Investigating the Antimicrobial Activity of Derivatives of Benzotriazole [jrasb.com]
- 5. Benzotriazole: An overview on its versatile biological behavior - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Antimicrobial activity of some sulfonamide derivatives on clinical isolates of Staphylococus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 7. biodiamed.gr [biodiamed.gr]
- 8. Toxic epidermal necrolysis - Wikipedia [en.wikipedia.org]
Application Notes and Protocols: 2H-Benzotriazole-4-sulfonamide and its Analogs in Drug Discovery as Carbonic Anhydrase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the utilization of the benzotriazole sulfonamide scaffold, a promising pharmacophore in drug discovery, with a primary focus on its application as carbonic anhydrase inhibitors. While specific data for 2H-benzotriazole-4-sulfonamide is limited in publicly available research, this document leverages data from closely related analogs to provide detailed protocols and insights for researchers in this field.
Introduction to Benzotriazole Sulfonamides in Drug Discovery
The benzotriazole moiety is a versatile scaffold in medicinal chemistry, known for its ability to engage in various biological interactions. When coupled with a sulfonamide group, it forms a potent pharmacophore for inhibiting metalloenzymes, most notably carbonic anhydrases (CAs). Aromatic and heterocyclic sulfonamides are a well-established class of CA inhibitors (CAIs).[1] The sulfonamide moiety coordinates with the zinc ion in the enzyme's active site, leading to the inhibition of its catalytic activity.
Application: Carbonic Anhydrase Inhibition
Carbonic anhydrases are a family of ubiquitous metalloenzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton.[2] They are involved in numerous physiological and pathological processes, including pH regulation, respiration, and tumorigenesis.[2][3] Certain isoforms, such as CA IX and CA XII, are overexpressed in various cancers and are associated with tumor progression and metastasis, making them attractive targets for anticancer drug development.[2][3][4][5]
Benzotriazole sulfonamide derivatives have been explored as inhibitors of various CA isoforms. The data below summarizes the inhibitory activity of several representative compounds.
Table 1: Carbonic Anhydrase Inhibition Data for Benzotriazole and Related Sulfonamide Derivatives
| Compound | Target Isoform | Inhibition Constant (Ki) | Reference Compound | Ki of Reference |
| Compound 1 (A triazolo-pyridine benzenesulfonamide) | hCA I | 105.5 nM | Acetazolamide (AAZ) | 250 nM |
| hCA II | 14.3 nM | Acetazolamide (AAZ) | 12.1 nM | |
| hCA IV | 78.5 nM | Acetazolamide (AAZ) | 74.3 nM | |
| hCA IX | 5.8 nM | Acetazolamide (AAZ) | 25.8 nM | |
| Compound 2 (A triazolo-pyridine benzenesulfonamide) | hCA I | 121.2 nM | Acetazolamide (AAZ) | 250 nM |
| hCA II | 15.1 nM | Acetazolamide (AAZ) | 12.1 nM | |
| hCA IV | 85.2 nM | Acetazolamide (AAZ) | 74.3 nM | |
| hCA IX | 6.2 nM | Acetazolamide (AAZ) | 25.8 nM | |
| Compound 3 (A triazolo-pyridine benzenesulfonamide) | hCA I | 115.1 nM | Acetazolamide (AAZ) | 250 nM |
| hCA II | 12.8 nM | Acetazolamide (AAZ) | 12.1 nM | |
| hCA IV | 80.1 nM | Acetazolamide (AAZ) | 74.3 nM | |
| hCA IX | 5.5 nM | Acetazolamide (AAZ) | 25.8 nM | |
| Indolylchalcone-benzenesulfonamide-1,2,3-triazole hybrid (6d) | hCA I | 18.8 nM | Acetazolamide (AAZ) | 250 nM |
| Indolylchalcone-benzenesulfonamide-1,2,3-triazole hybrid (6q) | hCA I | 38.3 nM | Acetazolamide (AAZ) | 250 nM |
| Indolylchalcone-benzenesulfonamide-1,2,3-triazole hybrid (6e) | hCA I | 50.4 nM | Acetazolamide (AAZ) | 250 nM |
Data extracted from relevant publications. The specific structures of compounds 1, 2, and 3 can be found in the cited literature.[6][7]
Experimental Protocols
This protocol describes a general method for synthesizing 1,2,3-triazole benzenesulfonamide derivatives, which are structural isomers of the target compound and have demonstrated significant CA inhibitory activity.
Scheme 1: Synthesis of 4-(5-amino-4-cyano-1H-1,2,3-triazol-1-yl)benzenesulfonamide
Caption: Synthesis of a triazole benzenesulfonamide intermediate.
Procedure:
-
A mixture of 4-azidobenzenesulfonamide (1 g, 0.005 mol) and malononitrile (0.33 g, 0.005 mol) is stirred in ethanol.[6]
-
Sodium ethoxide (0.11 g, 0.005 mol) is added to the mixture.[6]
-
The reaction is stirred at room temperature overnight.[6]
-
The precipitated solid is filtered off and can be crystallized from acetic acid to yield the final product.[6]
This protocol is adapted from a published procedure and may require optimization for specific derivatives.
This is a standard method for determining the inhibitory activity of compounds against carbonic anhydrase isoforms.
Principle: The assay measures the enzyme-catalyzed hydration of CO₂. A pH indicator (such as phenol red) is used to monitor the change in pH resulting from the production of protons during the reaction. The initial rates of the reaction are measured over a short period (10-100 seconds).[1]
Materials:
-
Applied Photophysics stopped-flow instrument[1]
-
Phenol red indicator (0.2 mM)[1]
-
HEPES buffer (20 mM, pH 7.5)[1]
-
Na₂SO₄ (20 mM, for maintaining ionic strength)[1]
-
CO₂ solutions of varying concentrations (1.7 to 17 mM)[1]
-
Recombinant human CA isoforms[1]
-
Test inhibitor stock solutions (0.1 mM in distilled-deionized water or DMSO)[1]
Procedure:
-
Prepare working solutions of the indicator, buffer, and enzyme in deionized water.
-
Prepare serial dilutions of the inhibitor stock solution with the assay buffer.
-
Pre-incubate the enzyme and inhibitor solutions together for 15 minutes at room temperature to allow for the formation of the enzyme-inhibitor complex.[1]
-
Use the stopped-flow instrument to mix the enzyme/inhibitor solution with the CO₂ solution containing the pH indicator.
-
Monitor the change in absorbance of the phenol red at its maximum absorbance wavelength (557 nm) for 10-100 seconds to determine the initial reaction velocity.[1]
-
For each inhibitor concentration, use at least six traces of the initial 5-10% of the reaction to determine the initial velocity.[1]
-
Determine the uncatalyzed reaction rate in the same manner without the enzyme and subtract it from the total observed rates.[1]
-
Calculate the inhibition constants (Ki) using non-linear least-squares methods and the Cheng-Prusoff equation.[1]
Signaling Pathways and Experimental Workflows
CA IX is a transmembrane enzyme with its active site facing the extracellular space.[4] It is predominantly expressed in solid hypoxic tumors and contributes to the acidification of the tumor microenvironment, which promotes tumor progression, invasion, and metastasis.[2][4]
Caption: Role of CA IX in tumor pH regulation and invasion.
The following diagram outlines a typical workflow for the discovery and evaluation of novel carbonic anhydrase inhibitors.
References
- 1. 2.2. Stopped flow CO2 hydrase assay [bio-protocol.org]
- 2. Frontiers | Carbonic anhydrase IX, a hypoxia-induced catalytic component of the pH regulating machinery in tumors [frontiersin.org]
- 3. journals.biologists.com [journals.biologists.com]
- 4. The role of carbonic anhydrase IX in cancer development: links to hypoxia, acidosis, and beyond - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Activation of Carbonic Anhydrase IX by Alternatively Spliced Tissue Factor Under Late-Stage Tumor Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Carbonic anhydrase inhibition with a series of novel benzenesulfonamide-triazole conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis and carbonic anhydrase inhibition studies of sulfonamide based indole-1,2,3-triazole chalcone hybrids - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes & Protocols for Nuclear Magnetic Resonance (NMR) Analysis of 2H-Benzotriazole-4-sulfonamide
For Researchers, Scientists, and Drug Development Professionals
Application Notes
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable analytical technique for the structural elucidation and purity assessment of novel chemical entities in drug discovery and development. For a molecule such as 2H-benzotriazole-4-sulfonamide, ¹H and ¹³C NMR are critical for confirming its identity, structure, and purity.
-
Structural Verification: ¹H NMR spectroscopy provides information on the number of different types of protons, their electronic environment, and their proximity to other protons. This is crucial for confirming the substitution pattern on the benzotriazole ring and the presence of the sulfonamide group. For instance, the chemical shifts and coupling patterns of the aromatic protons can definitively establish the position of the sulfonamide group. The protons of the sulfonamide (-SO₂NH₂) and the benzotriazole N-H group are expected to be observable, and their exchange with deuterium can be monitored by adding D₂O.
-
Carbon Skeleton Analysis: ¹³C NMR spectroscopy is used to determine the number of non-equivalent carbons and their hybridization state (sp², sp³). This technique is essential for confirming the carbon framework of the benzotriazole ring system.
-
Purity Assessment: High-resolution NMR can be used to detect and quantify impurities. The presence of unexpected signals may indicate residual starting materials, by-products, or degradation products.
-
Tautomeric Analysis: Benzotriazole derivatives can exist in different tautomeric forms. NMR spectroscopy is a powerful tool to study the tautomeric equilibrium in solution, as different tautomers will give rise to distinct sets of NMR signals.
Predicted NMR Data
The following tables summarize the predicted ¹H and ¹³C NMR chemical shifts for this compound. These predictions are based on typical chemical shift ranges for the functional groups present in the molecule. The actual experimental values may vary depending on the solvent, concentration, and temperature.
Table 1: Predicted ¹H NMR Data for this compound
| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| H-5 | 7.8 - 8.2 | d | 7.0 - 9.0 |
| H-6 | 7.3 - 7.7 | t | 7.0 - 9.0 |
| H-7 | 7.6 - 8.0 | d | 7.0 - 9.0 |
| -SO₂NH₂ | 7.0 - 8.0 | br s | - |
| N-H | 14.0 - 16.0 | br s | - |
d: doublet, t: triplet, br s: broad singlet
Table 2: Predicted ¹³C NMR Data for this compound
| Carbon | Predicted Chemical Shift (δ, ppm) |
| C-4 | 140 - 150 |
| C-5 | 120 - 130 |
| C-6 | 125 - 135 |
| C-7 | 115 - 125 |
| C-7a | 130 - 140 |
| C-3a | 140 - 150 |
Experimental Protocols
This section provides a detailed protocol for the NMR analysis of this compound.
Sample Preparation
Proper sample preparation is crucial for obtaining high-quality NMR spectra.[1][2][3][4][5]
-
Determine the amount of sample: For a standard ¹H NMR spectrum, 5-10 mg of the compound is typically sufficient. For a ¹³C NMR spectrum, a more concentrated sample of 20-50 mg is recommended.[1][2][3]
-
Choose a suitable deuterated solvent: The choice of solvent depends on the solubility of the compound. For sulfonamides, Dimethyl Sulfoxide-d₆ (DMSO-d₆) is often a good choice due to its high polarity. Other possible solvents include Methanol-d₄ or Acetone-d₆.[1]
-
Dissolution: Weigh the sample accurately and dissolve it in approximately 0.6-0.7 mL of the chosen deuterated solvent in a small, clean vial.[1]
-
Transfer to NMR tube: Once the sample is fully dissolved, transfer the solution to a clean, dry 5 mm NMR tube using a Pasteur pipette. If there are any solid particles, filter the solution through a small plug of glass wool in the pipette.[2][5]
-
Capping and Labeling: Cap the NMR tube and label it clearly with the sample identification.
NMR Data Acquisition
The following are general parameters for data acquisition on a 400 MHz NMR spectrometer. These may need to be optimized for the specific instrument and sample.
¹H NMR Acquisition Parameters:
-
Spectrometer Frequency: 400 MHz
-
Pulse Program: Standard single pulse (zg30)
-
Number of Scans: 16-64
-
Spectral Width: -2 to 16 ppm
-
Acquisition Time: 3-4 seconds
-
Relaxation Delay: 1-2 seconds
-
Temperature: 298 K
¹³C NMR Acquisition Parameters:
-
Spectrometer Frequency: 100 MHz
-
Pulse Program: Proton-decoupled single pulse (zgpg30)
-
Number of Scans: 1024-4096 (or more, depending on concentration)
-
Spectral Width: 0 to 200 ppm
-
Acquisition Time: 1-2 seconds
-
Relaxation Delay: 2-5 seconds
-
Temperature: 298 K
Data Processing
-
Fourier Transform: Apply an exponential window function (line broadening of 0.3 Hz for ¹H and 1-2 Hz for ¹³C) and perform a Fourier transform.
-
Phase Correction: Manually or automatically correct the phase of the spectrum.
-
Baseline Correction: Apply a baseline correction to ensure a flat baseline.
-
Referencing: Calibrate the chemical shifts. For DMSO-d₆, the residual solvent peak is at δ 2.50 ppm for ¹H and δ 39.52 ppm for ¹³C.
-
Integration and Peak Picking: Integrate the signals in the ¹H NMR spectrum and pick the peaks in both ¹H and ¹³C spectra.
Visualizations
Caption: Chemical structure of this compound with atom numbering.
Caption: General experimental workflow for NMR analysis.
References
- 1. JEOL USA blog | How Does a Nuclear Magnetic Resonance Spectromete [jeolusa.com]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. books.rsc.org [books.rsc.org]
- 5. Quantitative Nuclear Magnetic Resonance for Small Biological Molecules in Complex Mixtures: Practical Guidelines and Key Considerations for Non-Specialists [mdpi.com]
Application Notes and Protocols for 2H-benzotriazole-4-sulfonamide in In Vitro Cancer Cell Line Studies
Disclaimer: Following a comprehensive literature search, no specific studies detailing the in vitro anticancer activity of 2H-benzotriazole-4-sulfonamide were identified. The following application notes and protocols are therefore based on the activities of structurally related benzotriazole and sulfonamide derivatives that have shown promise in cancer research. These protocols are intended to serve as a general framework and would require significant optimization and validation for the specific compound of interest.
Introduction
This compound is a heterocyclic compound incorporating both a benzotriazole and a sulfonamide moiety. While direct evidence of its anticancer effects is currently unavailable in published literature, derivatives of both benzotriazole and sulfonamides have demonstrated significant antiproliferative and pro-apoptotic activities in various cancer cell lines.[1][2] Benzotriazole derivatives have been investigated as kinase inhibitors, crucial for cell signaling pathways related to cancer cell proliferation.[1] Sulfonamides are a well-established class of compounds with diverse pharmacological activities, including anticancer properties, often by inhibiting key enzymes involved in tumor growth and survival.[2][3]
This document provides a generalized approach to evaluating the in vitro anticancer potential of this compound, drawing parallels from studies on related compounds.
Potential Mechanisms of Action (Hypothesized)
Based on the activities of related compounds, this compound could potentially exert its anticancer effects through various mechanisms, including:
-
Induction of Apoptosis: Many anticancer agents, including sulfonamide and benzotriazole derivatives, trigger programmed cell death (apoptosis) in cancer cells.[4][5] This can occur through both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways.
-
Cell Cycle Arrest: These compounds can interfere with the normal progression of the cell cycle, leading to arrest at specific checkpoints (e.g., G1, S, or G2/M phase), thereby preventing cell division and proliferation.[4]
-
Inhibition of Signaling Pathways: Key signaling pathways that are often dysregulated in cancer, such as those involving protein kinases, could be potential targets.[1][6]
Experimental Protocols
The following are detailed protocols for key experiments to assess the in vitro anticancer activity of this compound.
Cell Viability Assay (MTT Assay)
This assay determines the cytotoxic effect of the compound on cancer cells by measuring the metabolic activity of viable cells.
Workflow:
Caption: Workflow for MTT Cell Viability Assay.
Methodology:
-
Cell Culture: Maintain the selected cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer) in appropriate culture medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified 5% CO2 incubator.
-
Seeding: Seed the cells into 96-well plates at a density of 5 x 10³ cells per well and allow them to adhere for 24 hours.
-
Treatment: Prepare a stock solution of this compound in DMSO. Dilute the stock solution with the culture medium to achieve a range of final concentrations (e.g., 0.1, 1, 10, 50, 100 µM). Replace the medium in the wells with the medium containing the compound. Include wells with vehicle control (DMSO at the highest concentration used for the compound) and a positive control (e.g., doxorubicin).
-
Incubation: Incubate the plates for 24, 48, and 72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).
Apoptosis Assay (Annexin V-FITC/PI Staining)
This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Workflow:
Caption: Workflow for Annexin V/PI Apoptosis Assay.
Methodology:
-
Cell Treatment: Seed cells in 6-well plates and treat with this compound at its predetermined IC50 concentration for 24 or 48 hours.
-
Cell Harvesting: Harvest the cells by trypsinization, wash with cold PBS, and centrifuge.
-
Staining: Resuspend the cell pellet in 1X Annexin V binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol.
-
Incubation: Incubate the cells in the dark at room temperature for 15 minutes.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer. The different cell populations (viable, early apoptotic, late apoptotic, necrotic) can be quantified based on their fluorescence.
Cell Cycle Analysis (Propidium Iodide Staining)
This method determines the distribution of cells in different phases of the cell cycle.
Workflow:
Caption: Workflow for Cell Cycle Analysis.
Methodology:
-
Cell Treatment: Treat cells with this compound at its IC50 concentration for 24 hours.
-
Fixation: Harvest the cells and fix them in ice-cold 70% ethanol overnight at -20°C.
-
Staining: Wash the fixed cells with PBS and resuspend them in a staining solution containing Propidium Iodide (PI) and RNase A.
-
Analysis: Analyze the DNA content of the cells by flow cytometry to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
Data Presentation
Quantitative data from the proposed experiments should be summarized in clear and concise tables.
Table 1: Hypothetical IC50 Values of this compound in Various Cancer Cell Lines
| Cell Line | Cancer Type | Incubation Time (h) | IC50 (µM) |
| MCF-7 | Breast | 48 | Data to be determined |
| A549 | Lung | 48 | Data to be determined |
| HeLa | Cervical | 48 | Data to be determined |
| HT-29 | Colon | 48 | Data to be determined |
Table 2: Hypothetical Cell Cycle Distribution in a Cancer Cell Line after Treatment with this compound (IC50 concentration)
| Treatment | G0/G1 Phase (%) | S Phase (%) | G2/M Phase (%) |
| Control | Data to be determined | Data to be determined | Data to be determined |
| Compound | Data to be determined | Data to be determined | Data to be determined |
Table 3: Hypothetical Apoptosis Analysis in a Cancer Cell Line after Treatment with this compound (IC50 concentration)
| Treatment | Viable Cells (%) | Early Apoptotic Cells (%) | Late Apoptotic Cells (%) | Necrotic Cells (%) |
| Control | Data to be determined | Data to be determined | Data to be determined | Data to be determined |
| Compound | Data to be determined | Data to be determined | Data to be determined | Data to be determined |
Potential Signaling Pathways for Investigation
Should this compound show significant anticancer activity, further studies could investigate its effect on key signaling pathways.
Caption: Hypothesized Signaling Pathways.
Further investigation into these pathways could involve techniques such as Western blotting to analyze the expression levels of key proteins (e.g., Bcl-2, Bax, caspases, cyclins, CDKs) following treatment with the compound.
Conclusion
While there is a lack of direct evidence for the anticancer properties of This compound , the protocols and potential mechanisms outlined here provide a solid foundation for its investigation as a novel anticancer agent. The structural motifs present in the molecule suggest that it is a promising candidate for in vitro cancer cell line studies. Any investigation should begin with broad-spectrum screening against a panel of cancer cell lines to identify sensitive lines and establish baseline efficacy. Subsequent mechanistic studies can then be designed to elucidate its mode of action.
References
- 1. gsconlinepress.com [gsconlinepress.com]
- 2. Synthesis and Cytotoxic Evaluation of Some Novel SulfonamideDerivativesAgainst a Few Human Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis and anticancer activity of new benzensulfonamides incorporating s-triazines as cyclic linkers for inhibition of carbonic anhydrase IX - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Novel benzotriazole N-acylarylhydrazone hybrids: Design, synthesis, anticancer activity, effects on cell cycle profile, caspase-3 mediated apoptosis and FAK inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Targeting apoptosis; design, synthesis and biological evaluation of new benzoxazole and thiazole based derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Click synthesis of some novel benzo[d]thiazole–1,2,3-triazole hybrid compounds with benzamide and/or benzoate tethers as EGFR-dependent signaling inhibitors against breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Purification of 2H-benzotriazole-4-sulfonamide
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the purification of 2H-benzotriazole-4-sulfonamide.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for purifying this compound?
A1: The primary purification techniques for this compound, like many aromatic sulfonamides, are recrystallization and column chromatography. The choice between these methods depends on the nature and quantity of the impurities, as well as the desired final purity of the compound.
Q2: How do I choose between recrystallization and column chromatography?
A2: Recrystallization is often a good first choice for removing small amounts of impurities, especially if the crude product is largely crystalline. It is a cost-effective and scalable method. Column chromatography is more suitable for separating complex mixtures of impurities or when the impurities have similar solubility profiles to the desired compound, making recrystallization ineffective.
Q3: What are the potential impurities I might encounter during the synthesis of this compound?
A3: While specific impurities depend on the synthetic route, common contaminants in the synthesis of related sulfonamides and benzotriazoles can include:
-
Unreacted starting materials.
-
Side-products from incomplete reactions or alternative reaction pathways.
-
Colored impurities, which can be phenol-based polymers in the case of benzotriazoles.[1]
-
Hydroxy-substituted derivatives.[2]
Q4: What safety precautions should I take when handling this compound and the solvents used for its purification?
A4: Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves. Refer to the Safety Data Sheet (SDS) for this compound and all solvents for specific handling and disposal instructions.
Troubleshooting Guides
Recrystallization Troubleshooting
| Problem | Possible Cause(s) | Solution(s) |
| Compound does not dissolve in the hot solvent. | - The solvent is not appropriate for the compound.- Insufficient solvent is being used. | - Perform a solvent screen to find a suitable solvent or solvent mixture.- Gradually add more hot solvent until the compound dissolves. |
| Compound "oils out" instead of crystallizing. | - The boiling point of the solvent is higher than the melting point of the compound.- The solution is supersaturated. | - Choose a solvent with a lower boiling point.- Add a small amount of additional hot solvent to the oiled-out mixture and reheat until a clear solution is formed before cooling. |
| No crystals form upon cooling. | - The solution is not sufficiently saturated.- The cooling process is too rapid. | - Evaporate some of the solvent to increase the concentration of the compound.- Allow the solution to cool more slowly to room temperature before placing it in an ice bath.- Scratch the inside of the flask with a glass rod to induce crystallization.- Add a seed crystal of the pure compound. |
| Poor recovery of the purified compound. | - Too much solvent was used.- The crystals were filtered before crystallization was complete.- The compound has significant solubility in the cold solvent. | - Use the minimum amount of hot solvent necessary to dissolve the crude product.- Ensure the solution is thoroughly cooled before filtration.- Cool the filtrate in an ice bath to recover more product, although this may be of lower purity.- Use a solvent in which the compound has lower solubility at cold temperatures. |
| Crystals appear colored or impure after recrystallization. | - The impurity has a similar solubility profile to the product.- The impurities were adsorbed onto the surface of the crystals. | - Consider a second recrystallization.- Add a small amount of decolorizing carbon to the hot solution before filtering it hot (use caution as this can cause bumping).- If impurities persist, column chromatography may be necessary. |
Column Chromatography Troubleshooting
| Problem | Possible Cause(s) | Solution(s) |
| Poor separation of the compound from impurities. | - The chosen solvent system (eluent) is not optimal.- The column was not packed properly, leading to channeling. | - Perform thin-layer chromatography (TLC) with various solvent systems to determine the optimal eluent for separation.- Repack the column carefully, ensuring a uniform and level bed of silica gel. |
| The compound is not eluting from the column. | - The eluent is not polar enough. | - Gradually increase the polarity of the eluent. For example, increase the percentage of a more polar solvent like ethyl acetate in a hexane/ethyl acetate mixture. |
| The compound is eluting too quickly with the solvent front. | - The eluent is too polar. | - Decrease the polarity of the eluent. For example, increase the percentage of a less polar solvent like hexane. |
| Streaking or tailing of the compound band on the column. | - The compound is not fully soluble in the eluent.- The column is overloaded with the sample. | - Choose a solvent system in which the compound is more soluble.- Use a larger column or reduce the amount of sample loaded onto the column. |
Experimental Protocols
Protocol 1: General Recrystallization Procedure
-
Solvent Selection: In a small test tube, add a small amount of the crude this compound. Add a few drops of a potential recrystallization solvent (e.g., isopropanol, ethanol, or a mixture such as ethanol/water).[3] Heat the mixture to boiling. A good solvent will dissolve the compound when hot but the compound will be sparingly soluble when cold.
-
Dissolution: Place the crude this compound in an Erlenmeyer flask. Add the minimum amount of the chosen hot solvent to completely dissolve the solid.
-
Decolorization (if necessary): If the solution is colored, allow it to cool slightly and add a small amount of activated charcoal. Reheat the solution to boiling for a few minutes.
-
Hot Filtration: Quickly filter the hot solution through a pre-warmed funnel with fluted filter paper to remove any insoluble impurities or activated charcoal.
-
Crystallization: Allow the filtrate to cool slowly to room temperature. Once crystals begin to form, the flask can be placed in an ice bath to maximize crystal formation.
-
Isolation and Drying: Collect the crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of the cold recrystallization solvent. Allow the crystals to air dry on the filter paper or in a desiccator.
Protocol 2: General Column Chromatography Procedure
-
Solvent System Selection: Use thin-layer chromatography (TLC) to determine an appropriate solvent system (eluent) that provides good separation between the this compound and any impurities. The desired compound should have an Rf value of approximately 0.3.
-
Column Packing: Prepare a slurry of silica gel in the chosen eluent. Carefully pour the slurry into a chromatography column, ensuring there are no air bubbles or cracks in the packed silica.
-
Sample Loading: Dissolve the crude this compound in a minimal amount of the eluent or a slightly more polar solvent. Carefully load the sample onto the top of the silica gel bed.
-
Elution: Add the eluent to the top of the column and begin to collect fractions. Maintain a constant flow rate.
-
Fraction Analysis: Analyze the collected fractions by TLC to identify which fractions contain the pure product.
-
Solvent Evaporation: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified this compound.
Data Presentation
Table 1: Recrystallization Solvent Screening Data
| Solvent | Solubility (Cold) | Solubility (Hot) | Crystal Formation upon Cooling | Notes |
| e.g., Isopropanol | ||||
| e.g., Ethanol | ||||
| e.g., Water | ||||
| e.g., Ethanol/Water |
Table 2: Column Chromatography Eluent System and Results
| Eluent System (v/v) | Rf of Product (TLC) | Rf of Impurity 1 (TLC) | Rf of Impurity 2 (TLC) | Outcome of Column Chromatography |
| e.g., Hexane:Ethyl Acetate (7:3) | ||||
| e.g., Dichloromethane:Methanol (95:5) |
Visualization
References
Technical Support Center: Synthesis of 2H-benzotriazole-4-sulfonamide
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to improving the yield of 2H-benzotriazole-4-sulfonamide synthesis. It includes detailed experimental protocols, troubleshooting guides, and frequently asked questions in a user-friendly question-and-answer format.
Experimental Workflow
The synthesis of this compound is typically a two-step process. The first step involves the chlorosulfonation of 1H-benzotriazole to yield the key intermediate, 1H-benzotriazole-4-sulfonyl chloride. The subsequent step is the amination of this intermediate with an ammonia source to produce the final product.
Caption: Overall synthesis workflow.
Detailed Experimental Protocols
Step 1: Synthesis of 1H-Benzotriazole-4-sulfonyl chloride
This procedure outlines the chlorosulfonation of 1H-benzotriazole.
Materials:
-
1H-Benzotriazole
-
Chlorosulfonic acid
-
Dichloromethane (DCM), anhydrous
-
Ice bath
-
Magnetic stirrer and stir bar
-
Round-bottom flask with a reflux condenser and drying tube
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
In a clean, dry round-bottom flask equipped with a magnetic stir bar and a dropping funnel, add 1H-benzotriazole (1 equivalent).
-
Dissolve the 1H-benzotriazole in anhydrous dichloromethane.
-
Cool the flask in an ice bath to 0-5 °C.
-
Slowly add chlorosulfonic acid (3-5 equivalents) dropwise to the stirred solution over a period of 30-60 minutes, maintaining the temperature below 10 °C.[1]
-
After the addition is complete, allow the reaction mixture to slowly warm to room temperature and then heat to reflux for 2-4 hours. The reaction should be monitored by Thin Layer Chromatography (TLC).
-
Upon completion, cool the mixture to room temperature and then carefully pour it onto crushed ice with stirring.
-
Separate the organic layer. Extract the aqueous layer with dichloromethane (2 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
Remove the solvent under reduced pressure using a rotary evaporator to obtain the crude 1H-benzotriazole-4-sulfonyl chloride.
Step 2: Synthesis of this compound
This procedure describes the amination of the sulfonyl chloride intermediate.
Materials:
-
1H-Benzotriazole-4-sulfonyl chloride
-
Aqueous ammonia (28-30%)
-
Tetrahydrofuran (THF) or Dioxane
-
Ice bath
-
Magnetic stirrer and stir bar
-
Round-bottom flask
-
Filtration apparatus (Büchner funnel)
Procedure:
-
Dissolve the crude 1H-benzotriazole-4-sulfonyl chloride (1 equivalent) in THF or dioxane in a round-bottom flask.
-
Cool the solution in an ice bath to 0-5 °C with stirring.
-
Slowly add an excess of cold aqueous ammonia (5-10 equivalents) dropwise to the solution. A precipitate should form.
-
Stir the mixture vigorously at 0-5 °C for 1-2 hours and then allow it to warm to room temperature and stir for an additional 2-4 hours. Monitor the reaction by TLC.
-
After the reaction is complete, pour the mixture into cold water.
-
Collect the solid precipitate by vacuum filtration and wash with cold water.
-
The crude product can be purified by recrystallization from a suitable solvent such as ethanol/water or isopropanol.
Troubleshooting Guide & FAQs
This section addresses common issues that may arise during the synthesis of this compound.
| Problem | Possible Cause(s) | Troubleshooting Steps |
| Low or no yield of 1H-benzotriazole-4-sulfonyl chloride (Step 1) | 1. Incomplete reaction. 2. Degradation of the starting material or product. 3. Loss of product during workup. | 1. Ensure anhydrous conditions. Moisture will quench the chlorosulfonic acid. 2. Increase the reaction time or temperature, monitoring by TLC. 3. Use a larger excess of chlorosulfonic acid. 4. Ensure the reaction is completely quenched on ice before extraction to prevent hydrolysis of the sulfonyl chloride in the separatory funnel. |
| Formation of multiple spots on TLC after chlorosulfonation | 1. Isomer formation (sulfonation at different positions of the benzotriazole ring). 2. Di-sulfonation. 3. Hydrolysis of the sulfonyl chloride to sulfonic acid. | 1. Control the reaction temperature carefully during the addition of chlorosulfonic acid. Lower temperatures may favor specific isomers. 2. Use a smaller excess of chlorosulfonic acid to minimize di-sulfonation. 3. Ensure a rapid and efficient workup to minimize contact with water. |
| Low or no yield of this compound (Step 2) | 1. Incomplete amination. 2. Hydrolysis of the sulfonyl chloride intermediate. 3. Product is soluble in the filtrate. | 1. Use a larger excess of ammonia. 2. Ensure the temperature is kept low during the addition of ammonia to prevent side reactions. 3. Increase the reaction time. 4. If the product is water-soluble, extract the aqueous filtrate with an organic solvent like ethyl acetate. |
| Product is an oil or difficult to crystallize | 1. Presence of impurities. 2. Residual solvent. | 1. Purify the crude product using column chromatography (silica gel, eluting with a gradient of ethyl acetate in hexanes). 2. Attempt recrystallization from different solvent systems. 3. Ensure the product is thoroughly dried under vacuum. |
Frequently Asked Questions (FAQs)
Q1: What is the most critical parameter for a high yield in the chlorosulfonation step?
A1: The most critical parameter is maintaining anhydrous conditions. Chlorosulfonic acid reacts violently with water, which will not only reduce the effective concentration of the reagent but can also lead to the formation of sulfuric acid and HCl, potentially causing unwanted side reactions and decomposition.
Q2: Can I use a different sulfonating agent instead of chlorosulfonic acid?
A2: Yes, other sulfonating agents like sulfuryl chloride in the presence of a Lewis acid catalyst can be used. However, chlorosulfonic acid is a powerful and commonly used reagent for this transformation. The choice of reagent may affect the regioselectivity and reaction conditions required.
Q3: Why is it important to add the reagents slowly and at a low temperature?
A3: Both the chlorosulfonation and amination reactions are exothermic. Slow, controlled addition at low temperatures helps to manage the reaction exotherm, prevent a runaway reaction, and minimize the formation of side products. In the chlorosulfonation step, it also helps to control the regioselectivity of the sulfonation.
Q4: My final product is colored. How can I decolorize it?
A4: Colored impurities can often be removed by treating a solution of the crude product with activated charcoal before the final recrystallization step. Dissolve the product in a suitable hot solvent, add a small amount of activated charcoal, stir for a few minutes, and then filter the hot solution to remove the charcoal before allowing it to cool and crystallize.
Q5: What are the expected spectroscopic data for this compound?
-
¹H NMR: Aromatic protons on the benzotriazole ring and a broad singlet for the sulfonamide NH₂ protons.
-
¹³C NMR: Signals corresponding to the carbon atoms of the benzotriazole ring.
-
IR: Characteristic peaks for N-H stretching (sulfonamide), S=O stretching (sulfonamide), and aromatic C-H and C=C stretching.
-
Mass Spectrometry: A molecular ion peak corresponding to the molecular weight of the compound (C₆H₆N₄O₂S, MW: 198.21 g/mol ).[2]
Signaling Pathway Diagram
Many sulfonamide-containing compounds are known to act as inhibitors of carbonic anhydrases. The following diagram illustrates the general mechanism of carbonic anhydrase inhibition by a sulfonamide.
Caption: Carbonic anhydrase inhibition.
References
"2H-benzotriazole-4-sulfonamide" stability and storage conditions
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for 2H-benzotriazole-4-sulfonamide?
A1: Based on the properties of related compounds, this compound should be stored in a cool, dry, and well-ventilated area.[1] It is crucial to keep the container tightly sealed to protect it from moisture and light.[1][2] Storage below +30°C is also a recommended practice for similar benzotriazole compounds.[2]
Q2: What is the expected shelf-life of this compound?
A2: While a specific shelf-life for this compound has not been determined, related benzotriazole compounds can have a shelf-life of five years or longer when stored correctly.[1] However, stability can be affected by adverse conditions such as high temperatures and moisture.[1] It is recommended to re-analyze the compound's purity if it has been stored for an extended period or if there are any visible changes in its appearance.
Q3: Is this compound sensitive to light?
A3: Benzotriazoles can be light-sensitive.[2] Therefore, it is best practice to store this compound in an opaque or amber container to minimize exposure to light.
Q4: What are the potential degradation pathways for this compound?
A4: Given its chemical structure, potential degradation pathways could include hydrolysis of the sulfonamide group, particularly under strong acidic or basic conditions. Sulfonamides can be susceptible to hydrolysis, although many are hydrolytically stable under typical environmental pH and temperature conditions.[3] The benzotriazole ring itself is generally stable but can be degraded by strong UV irradiation.[1]
Q5: What are the known incompatibilities of this compound?
A5: this compound should be considered incompatible with strong oxidizing agents and heavy metals, as is common for benzotriazoles.[2] Contact with these substances could lead to vigorous reactions or degradation of the compound.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Unexpected experimental results or low potency | Degradation of the compound due to improper storage. | Verify storage conditions (cool, dry, dark). Perform a purity analysis (e.g., HPLC) to confirm the integrity of the compound before use. |
| Incompatibility with other reagents in the experiment. | Review all reagents for potential interactions with sulfonamides or benzotriazoles (e.g., strong oxidizers, heavy metal salts). | |
| Discoloration of the solid compound (e.g., yellowing) | Exposure to light or air (oxidation). | While slight discoloration may not always indicate significant degradation, it is advisable to re-test the purity of the material. Store future batches in a tightly sealed, opaque container, potentially under an inert atmosphere (e.g., argon or nitrogen). |
| Poor solubility in a chosen solvent | The compound may have degraded into less soluble impurities. | Check the purity of the compound. If the purity is confirmed, consider alternative solvents or slight heating to aid dissolution. Benzotriazole is soluble in alcohol, acetone, benzene, toluene, and chloroform.[4] |
| Precipitation of the compound from a solution | Change in temperature or pH of the solution. | Ensure the solution is maintained at a constant temperature. Verify the pH of the solution, as the solubility of sulfonamides can be pH-dependent. |
Data Summary
Table 1: Recommended Storage and Handling of this compound (Inferred)
| Parameter | Recommendation | Rationale |
| Temperature | Store in a cool place, below +30°C.[2] | To minimize thermal degradation. |
| Light | Store in a dark or amber container. | Benzotriazoles can be light-sensitive.[2] |
| Moisture | Keep container tightly sealed in a dry place. | To prevent hydrolysis and clumping.[5] |
| Incompatibilities | Avoid contact with strong oxidizing agents and heavy metals.[2] | To prevent potentially explosive reactions or degradation.[4] |
Experimental Protocols
Protocol: Stability-Indicating Analysis by High-Performance Liquid Chromatography (HPLC)
This protocol outlines a general method to assess the stability of this compound.
1. Objective: To determine the purity of this compound and detect the presence of any degradation products.
2. Materials:
-
This compound reference standard
-
This compound sample for testing
-
HPLC-grade acetonitrile
-
HPLC-grade water
-
HPLC-grade methanol
-
Formic acid or other suitable buffer components
-
C18 reverse-phase HPLC column (e.g., 250 mm x 4.6 mm, 5 µm)[6]
-
HPLC system with UV detector
-
Volumetric flasks, pipettes, and syringes
-
0.45 µm syringe filters
3. Method:
-
Mobile Phase Preparation: Prepare a suitable mobile phase. A common starting point for sulfonamides and benzotriazoles is a gradient of acetonitrile and water, with a small amount of acid (e.g., 0.1% formic acid) to improve peak shape. An isocratic mobile phase, such as methanol-water (55:45, v/v), has also been used for related compounds.[6]
-
Standard Solution Preparation: Accurately weigh a known amount of the this compound reference standard and dissolve it in a suitable solvent (e.g., methanol or acetonitrile) to prepare a stock solution. From the stock solution, prepare a series of dilutions to create a calibration curve.
-
Sample Solution Preparation: Prepare a solution of the this compound test sample at a concentration similar to the standard solution.
-
Chromatographic Conditions:
-
Column: C18 reverse-phase column
-
Mobile Phase: (To be optimized) e.g., Gradient of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10-20 µL
-
Detection Wavelength: To be determined by UV scan of the compound (a starting point could be around 270-280 nm).
-
Column Temperature: 25-30°C
-
-
Analysis:
-
Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.
-
Inject the standard solutions to generate a calibration curve.
-
Inject the sample solution.
-
Monitor the chromatogram for the main peak corresponding to this compound and any additional peaks that may represent impurities or degradation products.
-
-
Forced Degradation Studies (Optional but Recommended for Stability Indication):
-
Acidic/Basic Hydrolysis: Treat separate samples of the compound with dilute HCl and dilute NaOH at elevated temperatures. Neutralize the samples before injection.
-
Oxidative Degradation: Treat a sample with a dilute solution of hydrogen peroxide.
-
Thermal Degradation: Expose a solid sample to elevated temperatures.
-
Photodegradation: Expose a solution of the compound to UV light.
-
Analyze these stressed samples by HPLC to ensure that any degradation products are separated from the main peak, thus validating the method as "stability-indicating."
-
4. Data Analysis:
-
Calculate the purity of the sample by comparing the peak area of the main peak in the sample chromatogram to the calibration curve generated from the reference standard.
-
The presence and increase of impurity peaks over time in stability studies indicate degradation.
Visualizations
Caption: Workflow for Stability Testing of this compound by HPLC.
Caption: Factors Influencing the Stability of this compound.
References
- 1. Benzotriazole: Information, Common Applications and Questions [wincom-inc.com]
- 2. 1H-Benzotriazole | 95-14-7 [chemicalbook.com]
- 3. Hydrolysis of sulphonamides in aqueous solutions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. datasheets.scbt.com [datasheets.scbt.com]
- 5. Benzotriazole Safety Data Handling and Storage Guidelines [tengerchemical.com]
- 6. [Simultaneous determination of benzotriazoles and benzothiazole in surface water by solid phase extraction and high performance liquid chromatography] - PubMed [pubmed.ncbi.nlm.nih.gov]
"2H-benzotriazole-4-sulfonamide" solubility issues in biological assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address solubility challenges encountered when using 2H-benzotriazole-4-sulfonamide in biological assays.
Frequently Asked Questions (FAQs)
Q1: Why is my this compound precipitating when I dilute my DMSO stock into aqueous assay buffer?
This is a common issue known as "precipitation upon dilution." It occurs because the compound, while soluble in a strong organic solvent like Dimethyl Sulfoxide (DMSO), has low aqueous solubility.[1][2] When the high-concentration DMSO stock is introduced into the aqueous buffer, the DMSO concentration drops dramatically. The surrounding solvent is now primarily water, which cannot effectively solvate the lipophilic compound, causing it to fall out of solution and form a precipitate. This can lead to inaccurate and variable results in your assays.[1][3]
Q2: What is the best practice for preparing and storing stock solutions of this compound?
DMSO is the recommended solvent for preparing high-concentration stock solutions due to its strong solubilizing power for a wide array of organic molecules.[4] However, proper handling is crucial:
-
Anhydrous DMSO: Use high-purity, anhydrous DMSO to prevent the introduction of water, which can decrease the compound's solubility in the stock solution over time.[5]
-
Storage: Store stock solutions at -20°C or -80°C. Be aware that DMSO is hygroscopic and will absorb water from the atmosphere upon opening.[5] Aliquoting the stock solution into smaller, single-use vials can minimize water absorption and prevent issues related to repeated freeze-thaw cycles, which can promote compound precipitation.[3]
-
Pre-Assay Check: Before use, visually inspect the stock solution for any signs of precipitation. If crystals are present, gentle warming and sonication may be required to redissolve the compound.
Q3: My compound is precipitating in the assay. What steps can I take to improve its solubility?
Several strategies can be employed to enhance the solubility of this compound in your aqueous assay medium. The optimal approach may depend on the specific assay type (e.g., cell-based vs. enzymatic).
-
Optimize Final DMSO Concentration: While high concentrations of DMSO can be toxic to cells, increasing the final percentage of DMSO in your assay buffer (e.g., from 0.1% to 0.5% or 1%) can significantly improve compound solubility. Always run a vehicle control with the corresponding DMSO concentration to account for any solvent effects.
-
Use of Co-solvents: The principle of co-solvency involves adding a water-miscible organic solvent to the aqueous buffer to increase the solubility of a poorly soluble drug.[6]
-
pH Adjustment: If the compound has ionizable groups, adjusting the pH of the assay buffer can increase its charge and, consequently, its aqueous solubility.[6][7] This is highly effective for compounds with acidic or basic functional groups.
-
Sonication: Applying ultrasonic energy can help break down compound aggregates and enhance dispersion and dissolution in the assay medium.[7]
-
Use of Surfactants/Detergents: For non-cell-based assays like enzyme activity screens, adding a small amount of a non-ionic detergent (e.g., 0.01% - 0.05% Tween-20 or Triton X-100) to the assay buffer can help solubilize lipophilic compounds.[7] This is generally not suitable for cell-based assays as detergents can disrupt cell membranes.[7]
-
Inclusion Complexation: Using cyclodextrins can encapsulate the hydrophobic compound, forming a complex with a hydrophilic exterior that is more soluble in aqueous solutions.
Q4: Are there different solubility considerations for cell-based versus biochemical assays?
Yes, the type of assay is a critical consideration.
-
Cell-Based Assays: The primary concern is cytotoxicity. Many solubility-enhancing agents, such as high concentrations of DMSO or detergents, can be toxic to cells, compromising the integrity of the experiment.[7] It is crucial to determine the maximum tolerable concentration of any solvent or excipient in your specific cell line.
-
Biochemical/Enzymatic Assays: These assays are generally more tolerant of organic solvents and additives.[7] However, it is still essential to verify that the chosen solubilizing agent does not interfere with the protein's activity or the detection method (e.g., fluorescence quenching).
Q5: What is the potential mechanism of action for this compound?
While specific data for this exact compound is limited in the provided search results, we can infer potential mechanisms based on its structural motifs.
-
Sulfonamide Moiety: Sulfonamides are a well-known class of antibacterial agents that act as competitive inhibitors of the enzyme dihydropteroate synthase (DHPS).[8][9] They are structural analogues of para-aminobenzoic acid (PABA), a crucial substrate for folic acid synthesis in bacteria. By blocking this pathway, they inhibit bacterial growth.[8]
-
Benzotriazole Moiety: Benzotriazole derivatives are known to possess a wide range of biological activities, including antimicrobial, antifungal, and antiviral properties.[10] They are often used as bioisosteric replacements for other ring systems in drug design to modulate biological activity.[10]
Therefore, it is plausible that this compound functions as an antimicrobial agent by targeting the folate synthesis pathway.
Data & Protocols
Table 1: Comparison of Solubility Enhancement Techniques
| Technique | Pros | Cons | Assay Compatibility |
| Increased DMSO | Simple to implement; effective for many compounds. | Potential for cell toxicity at >0.5%; may affect enzyme activity. | Cell-based (low %), Biochemical |
| pH Adjustment | Highly effective for ionizable compounds; uses standard buffers. | Only works for compounds with appropriate pKa; may alter protein stability/activity. | Cell-based, Biochemical |
| Co-solvents (e.g., PEG, Glycerol) | Can significantly increase solubility. | May require toxicity/interference validation; can increase viscosity.[2] | Cell-based, Biochemical |
| Sonication | Mechanically breaks up precipitates; useful for dispersion.[1] | May not achieve thermodynamic stability; compound can re-precipitate.[7] | Cell-based, Biochemical |
| Surfactants (e.g., Tween-20) | Very effective at low concentrations for lipophilic molecules. | Generally cytotoxic; not suitable for live-cell assays.[7] | Biochemical Only |
| Cyclodextrins | Low toxicity; forms stable, soluble inclusion complexes. | May alter compound bioavailability/interaction with target. | Cell-based, Biochemical |
Experimental Protocol: Systematic Solubility Testing
This protocol outlines a method for preparing a compound for a biological assay and troubleshooting precipitation.
-
Prepare High-Concentration Stock:
-
Dissolve this compound in 100% anhydrous DMSO to create a 10 mM stock solution.
-
Ensure complete dissolution by gentle vortexing or brief sonication.
-
Visually inspect for any particulates against a light source.
-
Aliquot into single-use tubes and store at -20°C or below.
-
-
Prepare Intermediate Dilutions (Serial Dilution Method):
-
Create a serial dilution series from your 10 mM stock in 100% DMSO. This minimizes the amount of DMSO transferred in each step.
-
-
Dilute into Final Assay Buffer:
-
Perform the final dilution step by adding a small volume of the appropriate DMSO stock into the pre-warmed (if applicable) aqueous assay buffer.
-
Crucial Step: Add the DMSO stock to the buffer while vortexing the buffer. Do not add the buffer to the DMSO stock. This rapid mixing helps prevent localized high concentrations of the compound that can trigger precipitation.
-
-
Solubility Assessment:
-
After dilution, let the solution sit at the intended assay temperature for 15-30 minutes.
-
Visually inspect for precipitation or turbidity.
-
For a more quantitative measure, centrifuge the tube and measure the concentration of the compound in the supernatant using HPLC-UV or a similar method.
-
-
Troubleshooting (if precipitation occurs):
-
Method A (Increase Co-solvent): Prepare several batches of your final assay buffer containing increasing percentages of DMSO (e.g., 0.1%, 0.5%, 1.0%, 2.0%). Repeat steps 3 & 4 to find the minimum DMSO concentration that maintains solubility. Remember to run parallel vehicle controls.
-
Method B (pH Adjustment): Prepare several batches of your assay buffer at different pH values (e.g., 6.5, 7.0, 7.5, 8.0). Repeat steps 3 & 4 to see if solubility is pH-dependent. Ensure the target protein is stable and active at the tested pH.
-
Visual Guides
Troubleshooting Workflow for Compound Precipitation
References
- 1. Biological assay challenges from compound solubility: strategies for bioassay optimization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Solvent Selection for Insoluble Ligands, a Challenge for Biological Assay Development: A TNF-α/SPD304 Study - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. ziath.com [ziath.com]
- 6. Strategies for improving hydrophobic drugs solubility and bioavailability - Int J Pharm Chem Anal [ijpca.org]
- 7. researchgate.net [researchgate.net]
- 8. Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 9. biorxiv.org [biorxiv.org]
- 10. Benzotriazole: An overview on its versatile biological behavior - PMC [pmc.ncbi.nlm.nih.gov]
"2H-benzotriazole-4-sulfonamide" reaction side products and impurities
This guide provides troubleshooting advice and frequently asked questions for researchers, scientists, and drug development professionals working on the synthesis of 2H-benzotriazole-4-sulfonamide. Given the limited specific literature for this exact molecule, the information is based on established principles of benzotriazole chemistry, chlorosulfonation of aromatic compounds, and amination of sulfonyl chlorides.
Frequently Asked Questions (FAQs)
Q1: What is the most probable synthetic route for this compound?
A1: The most likely synthetic pathway involves a two-step process starting from benzotriazole:
-
Chlorosulfonation: Reaction of benzotriazole with excess chlorosulfonic acid to introduce the sulfonyl chloride group, primarily at the 4-position.
-
Amination: Subsequent reaction of the resulting benzotriazole-4-sulfonyl chloride with an ammonia source (e.g., ammonium hydroxide) to form the final sulfonamide product.
Q2: What are the primary side products and impurities I should be aware of during the synthesis?
A2: Impurities can arise from both the chlorosulfonation and amination steps. Common side products include isomeric sulfonamides, di-sulfonated species, the corresponding sulfonic acid, and unreacted starting materials. A detailed list is provided in Table 1.
Q3: My overall yield is very low. What are the potential causes?
A3: Low yields can stem from several factors:
-
Incomplete Chlorosulfonation: Insufficient excess of chlorosulfonic acid or reaction time can leave a significant amount of starting benzotriazole unreacted.
-
Hydrolysis: The intermediate benzotriazole-4-sulfonyl chloride is highly susceptible to moisture. Accidental exposure to water will convert it to the unreactive benzotriazole-4-sulfonic acid, which will not proceed to the amination step.
-
Suboptimal Amination Conditions: Temperature control is critical during amination. If the temperature is too high, it can lead to degradation. If it's too low, the reaction may be incomplete.
-
Purification Losses: The final product may be lost during recrystallization or chromatography if the solvent system is not optimized.
Q4: How can I monitor the progress of my reactions?
A4: Thin Layer Chromatography (TLC) is an effective technique for monitoring both reaction steps. Use an appropriate solvent system (e.g., ethyl acetate/hexanes or dichloromethane/methanol) to resolve the starting material, intermediate, and final product. Staining with potassium permanganate or visualization under UV light can aid in spot detection.
Q5: What are the recommended purification methods for the final product?
A5: Purification of aromatic sulfonamides typically involves recrystallization from a suitable solvent such as an ethanol/water or isopropanol/water mixture.[1] For impurities that are difficult to remove by recrystallization, flash column chromatography using silica gel may be necessary.[2]
Troubleshooting Guide
This section addresses specific issues that may be encountered during the synthesis of this compound.
Problem 1: Multiple Spots on TLC After Chlorosulfonation
-
Possible Cause 1: Isomer Formation.
-
Explanation: Sulfonation of benzotriazole can also occur at other positions on the benzene ring, leading to a mixture of sulfonyl chloride isomers.
-
Solution: Maintain a low reaction temperature during the addition of benzotriazole to chlorosulfonic acid to improve regioselectivity. Careful purification of the intermediate by recrystallization may be required.
-
-
Possible Cause 2: Di-sulfonation.
-
Explanation: Using a large excess of chlorosulfonic acid or elevated temperatures can lead to the formation of benzotriazole disulfonyl chloride.
-
Solution: Use a moderate excess of chlorosulfonic acid (typically 2-4 equivalents). Monitor the reaction by TLC and stop it once the starting material is consumed to avoid over-reaction.
-
-
Possible Cause 3: Hydrolysis.
-
Explanation: The sulfonyl chloride intermediate has been partially hydrolyzed to the sulfonic acid. The sulfonic acid spot will be very polar and may streak on the TLC plate.
-
Solution: Ensure all glassware is thoroughly dried and the reaction is conducted under anhydrous conditions (e.g., under a nitrogen or argon atmosphere).
-
Problem 2: The Amination Reaction is Not Progressing
-
Possible Cause 1: Inactive Intermediate.
-
Explanation: The benzotriazole-4-sulfonyl chloride intermediate may have completely hydrolyzed to the sulfonic acid during workup or storage. The sulfonic acid will not react with ammonia to form the sulfonamide.
-
Solution: After the chlorosulfonation workup, ensure the sulfonyl chloride intermediate is thoroughly dried and used immediately in the next step. Avoid prolonged storage.
-
-
Possible Cause 2: Insufficient Ammonia.
-
Explanation: An inadequate amount of the ammonia source was used, or it has degassed from the solution.
-
Solution: Use a sufficient excess of a concentrated ammonia solution (e.g., ammonium hydroxide). Perform the reaction in a sealed vessel or with good temperature control to prevent the loss of ammonia gas.
-
Problem 3: Final Product is an Oily or Gummy Solid
-
Possible Cause: Presence of Impurities.
-
Explanation: The presence of side products, especially the sulfonic acid or di-sulfonated species, can inhibit crystallization.
-
Solution: Attempt to purify the material using column chromatography to remove polar impurities.[2] Following chromatography, attempt recrystallization again with a different solvent system. Washing the crude product with water may help remove any highly water-soluble impurities like ammonium salts.
-
Data Presentation
Table 1: Potential Side Products and Impurities
| Impurity/Side Product | Chemical Name | Stage of Formation | Reason for Formation | Suggested Analytical Method |
| Isomeric Sulfonamide | e.g., 2H-Benzotriazole-5-sulfonamide | Chlorosulfonation & Amination | Lack of complete regioselectivity during the chlorosulfonation step. | HPLC, ¹H NMR |
| Di-sulfonated Product | Benzotriazole-di-sulfonamide | Chlorosulfonation & Amination | Reaction with excess chlorosulfonic acid or at elevated temperatures. | HPLC, Mass Spectrometry |
| Sulfonic Acid | 2H-Benzotriazole-4-sulfonic acid | Chlorosulfonation | Incomplete reaction with chlorosulfonic acid or hydrolysis of the sulfonyl chloride. | HPLC, ¹H NMR |
| Unreacted Starting Material | Benzotriazole | Chlorosulfonation | Incomplete reaction. | TLC, HPLC, ¹H NMR |
| Unreacted Intermediate | 2H-Benzotriazole-4-sulfonyl chloride | Amination | Incomplete amination reaction. | TLC, HPLC |
Experimental Protocols
Protocol 1: Synthesis of 2H-Benzotriazole-4-sulfonyl chloride (Intermediate)
Disclaimer: This is a generalized procedure and should be adapted and optimized. Handle chlorosulfonic acid with extreme caution in a fume hood with appropriate personal protective equipment.
-
Preparation: In a three-neck round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a gas outlet connected to a scrubber (to neutralize HCl gas), add chlorosulfonic acid (3.0 eq.). Cool the flask to 0°C in an ice-water bath.
-
Reaction: Slowly add benzotriazole (1.0 eq.) in small portions to the stirred chlorosulfonic acid, ensuring the temperature does not rise above 10°C.
-
Heating: After the addition is complete, slowly warm the mixture to room temperature and then heat to 50-60°C for 2-4 hours, or until TLC analysis indicates the consumption of the starting material.
-
Workup: Cool the reaction mixture to room temperature and pour it carefully onto crushed ice with vigorous stirring.
-
Isolation: The solid precipitate (benzotriazole-4-sulfonyl chloride) is collected by vacuum filtration, washed with cold water, and dried under vacuum. The product should be used immediately in the next step.
Protocol 2: Synthesis of this compound (Final Product)
Disclaimer: This is a generalized procedure and should be adapted and optimized.
-
Preparation: Dissolve the crude benzotriazole-4-sulfonyl chloride (1.0 eq.) from the previous step in a suitable solvent like THF or dioxane in a round-bottom flask. Cool the solution to 0°C.
-
Reaction: Slowly add an excess of concentrated ammonium hydroxide (5-10 eq.) to the solution. Stir the mixture vigorously at 0°C for 1 hour and then allow it to warm to room temperature and stir for an additional 2-4 hours.
-
Workup: If a precipitate forms, collect it by filtration. If no solid forms, remove the organic solvent under reduced pressure.
-
Purification: The crude solid can be purified by recrystallization from an appropriate solvent system (e.g., ethanol/water). If necessary, perform column chromatography on silica gel.
Visualizations
Caption: Synthetic pathway and common side reactions.
Caption: Troubleshooting logic for synthesis issues.
Caption: General purification workflow for the final product.
References
Technical Support Center: Optimization of "2H-benzotriazole-4-sulfonamide" Enzyme Assays
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with "2H-benzotriazole-4-sulfonamide" in enzyme assays. The information is presented in a user-friendly question-and-answer format to directly address common experimental challenges.
Troubleshooting Guide
This section addresses specific issues that may arise during the optimization of enzyme assays involving "this compound".
| Issue | Potential Cause | Recommended Solution |
| No or Low Enzyme Activity | Inactive enzyme | Ensure proper storage and handling of the enzyme. Perform a positive control experiment with a known activator or substrate. |
| Incorrect buffer pH or composition | Optimize the pH of the assay buffer, as enzyme activity is highly pH-dependent. Some buffers, like Tris, can inhibit carbonic anhydrase activity.[1] Consider using buffers such as HEPES or barbital.[2][3] | |
| Presence of inhibitors in the sample or reagents | Use high-purity water and reagents. If the compound is dissolved in a solvent like DMSO, ensure the final concentration in the assay does not inhibit the enzyme.[4] | |
| High Background Signal | Substrate instability | Check the stability of the substrate under assay conditions (pH, temperature, light exposure) in the absence of the enzyme. |
| Non-enzymatic reaction | Run a control reaction without the enzyme to measure the rate of the non-enzymatic conversion of the substrate. | |
| Contaminated reagents | Use fresh, high-quality reagents and screen for potential sources of contamination. | |
| Inconsistent or Irreproducible Results | Pipetting errors | Calibrate pipettes regularly and use appropriate pipetting techniques to ensure accurate and precise dispensing of all solutions. |
| Temperature fluctuations | Maintain a constant and uniform temperature throughout the assay, as enzyme kinetics are sensitive to temperature changes. | |
| Reagent instability | Prepare fresh reagent solutions for each experiment, especially for unstable compounds. | |
| Poor Inhibitor Potency (High IC50/Ki) | Incorrect substrate concentration | For competitive inhibitors, the apparent IC50 value is dependent on the substrate concentration. Use a substrate concentration at or below the Michaelis-Menten constant (Km) for accurate Ki determination.[5] |
| Compound insolubility | "this compound" may have limited aqueous solubility. Ensure the compound is fully dissolved in the assay buffer. The use of a co-solvent like DMSO may be necessary, but its final concentration should be kept low. | |
| Inappropriate enzyme target | Confirm that "this compound" is a potent inhibitor of the chosen enzyme. Sulfonamides are well-known inhibitors of carbonic anhydrases.[5][6] |
Frequently Asked Questions (FAQs)
This section provides answers to common questions regarding the experimental setup and data analysis for "this compound" enzyme assays.
Q1: Which enzyme is a likely target for "this compound"?
A1: Based on its chemical structure, which contains a sulfonamide group, the primary and most studied targets for this class of compounds are carbonic anhydrases (CAs) .[5][6] Various isoforms of carbonic anhydrase are involved in numerous physiological processes, making them attractive drug targets. Another potential target could be α-glucosidase , as some sulfonamide derivatives have shown inhibitory activity against this enzyme.
Q2: What is a standard starting point for determining the optimal buffer conditions for a carbonic anhydrase assay?
A2: A common starting point for a carbonic anhydrase assay is to use a HEPES buffer at pH 7.4 .[2] However, it is crucial to be aware that buffer composition can significantly impact CA activity. For instance, Tris buffer has been reported to inhibit certain carbonic anhydrases.[1] Therefore, it is recommended to screen a panel of buffers (e.g., HEPES, phosphate, barbital) to determine the optimal conditions for your specific enzyme isoform and assay format.[1][3]
Q3: How do I determine the IC50 value for "this compound"?
A3: To determine the half-maximal inhibitory concentration (IC50), you need to perform the enzyme assay with a range of inhibitor concentrations. A typical experiment involves a serial dilution of "this compound". The resulting data (enzyme activity vs. inhibitor concentration) is then plotted, and the IC50 value is the concentration of the inhibitor at which the enzyme activity is reduced by 50%.
Q4: What is the difference between IC50 and Ki, and how can I calculate the Ki value?
A4: The IC50 is an operational parameter that is dependent on the experimental conditions, particularly the substrate concentration. The Ki (inhibition constant) is a thermodynamic parameter that reflects the binding affinity of the inhibitor to the enzyme. For competitive inhibitors, the Ki can be calculated from the IC50 using the Cheng-Prusoff equation :[5]
Ki = IC50 / (1 + [S]/Km)
where [S] is the substrate concentration and Km is the Michaelis-Menten constant of the substrate.
Q5: My "this compound" compound has low solubility in aqueous buffer. How can I address this?
A5: Poor aqueous solubility is a common issue with small molecule inhibitors. Here are a few strategies to address this:
-
Use a co-solvent: Dimethyl sulfoxide (DMSO) is a commonly used co-solvent to dissolve hydrophobic compounds.[4] It is important to keep the final concentration of DMSO in the assay low (typically ≤1%) to avoid affecting enzyme activity.
-
Sonication: Briefly sonicating the solution can help to dissolve the compound.
-
pH adjustment: Depending on the pKa of your compound, adjusting the pH of the buffer might improve its solubility.
Experimental Protocols
Below are detailed methodologies for two key enzyme assays relevant to "this compound".
Carbonic Anhydrase (CA) Inhibition Assay (Stopped-Flow Spectroscopy)
This protocol is adapted from methods used for other sulfonamide-based CA inhibitors.[2]
Principle: This assay measures the inhibition of the CA-catalyzed hydration of carbon dioxide (CO₂) by monitoring the resulting pH change using a pH indicator.
Materials:
-
Human Carbonic Anhydrase (e.g., hCA II)
-
"this compound"
-
CO₂-saturated water
-
HEPES buffer (20 mM, pH 7.4)
-
Na₂SO₄ (20 mM)
-
Phenol Red (0.2 mM)
-
DMSO (for dissolving the inhibitor)
-
Stopped-flow spectrophotometer
Procedure:
-
Prepare a stock solution of "this compound" in DMSO.
-
Prepare serial dilutions of the inhibitor in the assay buffer (HEPES with Na₂SO₄).
-
In the stopped-flow instrument, one syringe will contain the enzyme and the inhibitor (or buffer for control) in the assay buffer with Phenol Red. The other syringe will contain CO₂-saturated water.
-
Pre-incubate the enzyme with the inhibitor for a set period (e.g., 15 minutes) at a controlled temperature (e.g., 25°C).
-
Rapidly mix the contents of the two syringes.
-
Monitor the change in absorbance of Phenol Red at 557 nm over time. The rate of the reaction is proportional to the slope of the initial linear phase of the absorbance curve.
-
Calculate the percentage of inhibition for each inhibitor concentration relative to the uninhibited control.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the IC50 value.
α-Glucosidase Inhibition Assay (Spectrophotometric)
This protocol is based on assays for other aromatic sulfonamide inhibitors.[7][8]
Principle: This colorimetric assay measures the inhibition of α-glucosidase activity by quantifying the release of p-nitrophenol from the substrate p-nitrophenyl-α-D-glucopyranoside (pNPG).
Materials:
-
α-Glucosidase from Saccharomyces cerevisiae
-
"this compound"
-
p-Nitrophenyl-α-D-glucopyranoside (pNPG)
-
Phosphate buffer (50 mM, pH 6.8)
-
Sodium carbonate (Na₂CO₃, 0.1 M)
-
DMSO (for dissolving the inhibitor)
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare a stock solution of "this compound" in DMSO.
-
Prepare serial dilutions of the inhibitor in the phosphate buffer.
-
In a 96-well plate, add the following to each well:
-
Phosphate buffer
-
α-Glucosidase solution
-
Inhibitor solution (or buffer for control)
-
-
Pre-incubate the plate at 37°C for 5-10 minutes.
-
Initiate the reaction by adding the pNPG substrate solution to each well.
-
Incubate the plate at 37°C for 20-30 minutes.
-
Stop the reaction by adding Na₂CO₃ solution to each well.
-
Measure the absorbance at 405 nm using a microplate reader.
-
Calculate the percentage of inhibition for each inhibitor concentration. The absorbance is directly proportional to the amount of p-nitrophenol produced.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the IC50 value.
Quantitative Data Summary
The following tables summarize typical inhibition data for benzotriazole and benzenesulfonamide derivatives against relevant enzyme targets. This data can serve as a reference for expected potency.
Table 1: Inhibition of Carbonic Anhydrase Isoforms by Benzenesulfonamide Derivatives
| Compound | hCA I (Ki, nM) | hCA II (Ki, nM) | hCA IX (Ki, nM) | hCA XII (Ki, nM) |
| Acetazolamide (Standard) | 250 | 12 | 25.8 | 5.7 |
| Benzenesulfonamide Derivative 1 | 41.5 - 1500 | 30.1 - 755 | 1.5 - 38.9 | 0.8 - 12.4 |
| Pyrazole-carboxamide Benzenesulfonamide 1 | 725.6 | 3.3 | 6.1 | 80.6 |
| Pyrazole-carboxamide Benzenesulfonamide 2 | >10000 | 866.7 | 568.8 | 432.8 |
Data is compiled from representative studies and may not be directly comparable due to variations in experimental conditions.[2][9]
Table 2: Inhibition of α-Glucosidase by Sulfonamide Derivatives
| Compound | IC50 (µM) |
| Acarbose (Standard) | ~750 |
| N-(4-oxo-3-propyl-3,4-dihydrobenzo[d][1][6][10]triazin-6-yl)benzenesulfonamide | 32.37 |
| Sulfonamide Derivative A | >100 |
| Sulfonamide Derivative B | 15.8 |
Data is compiled from representative studies and may not be directly comparable due to variations in experimental conditions.
Visualizations
Experimental Workflow: Carbonic Anhydrase Inhibition Assay
Caption: Workflow for Carbonic Anhydrase Inhibition Assay.
Logical Relationship: Troubleshooting Low Enzyme Activity
Caption: Troubleshooting logic for low enzyme activity.
Signaling Pathway: General Mechanism of Competitive Inhibition
Caption: Competitive inhibition of an enzyme.
References
- 1. Carbonic anhydrase assay: strong inhibition of the leaf enzyme by CO2 in certain buffers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Carbonic Anhydrase Inhibition with Sulfonamides Incorporating Pyrazole- and Pyridazinecarboxamide Moieties Provides Examples of Isoform-Selective Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Carbonic Anhydrase Activity Assay [protocols.io]
- 4. Free-solution interaction assay of carbonic anhydrase to its inhibitors using back-scattering interferometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Perspectives on the Classical Enzyme Carbonic Anhydrase and the Search for Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Sulfa Drugs as Inhibitors of Carbonic Anhydrase: New Targets for the Old Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 7. In vitro α-glucosidase inhibitory assay [protocols.io]
- 8. Alpha-Glucosidase Inhibitory Assay-Screened Isolation and Molecular Docking Model from Bauhinia pulla Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Carbonic Anhydrase Inhibition with Benzenesulfonamides and Tetrafluorobenzenesulfonamides Obtained via Click Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
Troubleshooting "2H-benzotriazole-4-sulfonamide" crystallization problems
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with the crystallization of 2H-benzotriazole-4-sulfonamide.
Frequently Asked Questions (FAQs)
Q1: What are the common challenges encountered during the crystallization of this compound?
A1: Researchers may face several common issues, including:
-
Poor crystal yield: The recovery of crystalline material is lower than expected.
-
Oiling out: The compound separates as a liquid phase instead of forming solid crystals.
-
Formation of amorphous solid: The product precipitates as a non-crystalline, often powdery, solid.
-
Inclusion of impurities: The final crystalline product is contaminated with solvents or starting materials.
-
Polymorphism: The compound forms different crystalline structures (polymorphs) with varying physical properties.
Q2: What is the general solubility profile of sulfonamides like this compound?
A2: Sulfonamides often exhibit moderate to low solubility in non-polar organic solvents and higher solubility in polar aprotic and protic solvents, particularly those capable of hydrogen bonding. The presence of both a hydrogen bond donor (the sulfonamide N-H) and acceptors (sulfone oxygens and triazole nitrogens) suggests that solvents like alcohols, acetone, and ethyl acetate are good starting points for solubility testing.[1][2]
Q3: How can I improve the yield of my crystallization?
A3: To improve the yield, consider the following:
-
Optimize the solvent system: Use a solvent in which the compound is sparingly soluble at room temperature but highly soluble at an elevated temperature.
-
Slow cooling: Allow the saturated solution to cool slowly to promote the growth of larger, more stable crystals and minimize premature precipitation.
-
Induce crystallization: If crystals do not form upon cooling, try scratching the inside of the flask with a glass rod or adding a seed crystal.
-
Reduce the solvent volume: Carefully evaporate some of the solvent to increase the concentration of the solute.
Q4: What should I do if my compound "oils out" instead of crystallizing?
A4: "Oiling out" typically occurs when the solution becomes supersaturated at a temperature above the melting point of the solute in the solvent system. To address this:
-
Increase the solvent volume: Add more solvent to reduce the concentration.
-
Lower the crystallization temperature: Try to induce crystallization at a lower temperature where the compound is more likely to be in a solid state.
-
Change the solvent: Use a solvent with a lower boiling point or one in which the compound is less soluble.
Troubleshooting Guide
Problem: Low or No Crystal Formation
| Possible Cause | Suggested Solution |
| Solution is not saturated. | Concentrate the solution by carefully evaporating the solvent. |
| Solution is supersaturated but nucleation is slow. | 1. Scratch the inner surface of the flask with a glass rod.2. Add a seed crystal of this compound.3. Cool the solution to a lower temperature in an ice bath. |
| Incorrect solvent. | The compound may be too soluble in the chosen solvent. Add an anti-solvent (a solvent in which the compound is insoluble) dropwise until turbidity persists. |
Problem: Impure Crystals
| Possible Cause | Suggested Solution |
| Rapid crystal growth trapping impurities. | Slow down the cooling rate. Insulate the crystallization vessel. |
| Incomplete dissolution of starting material. | Ensure the compound is fully dissolved at the higher temperature before cooling. Filter the hot solution to remove any insoluble impurities. |
| Co-precipitation of impurities. | Re-crystallize the obtained crystals a second time. Consider a different solvent system for the second crystallization. |
Experimental Protocols
Protocol 1: Recrystallization of this compound
This protocol provides a general guideline for the recrystallization of this compound. The choice of solvent and specific temperatures should be optimized for your particular sample.
Materials:
-
Crude this compound
-
Crystallization solvent (e.g., isopropanol, ethanol)[2]
-
Erlenmeyer flask
-
Heating source (e.g., hot plate)
-
Condenser (optional, to prevent solvent loss)
-
Buchner funnel and filter paper
-
Vacuum flask
Procedure:
-
Solvent Selection: In a small test tube, test the solubility of a small amount of the crude product in various solvents at room and elevated temperatures to find a suitable solvent. A good solvent will dissolve the compound when hot but not when cold.
-
Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of the chosen solvent.
-
Heating: Gently heat the mixture while stirring to dissolve the compound completely. Add more solvent in small portions if necessary until the compound fully dissolves. Avoid using an excessive amount of solvent.
-
Hot Filtration (Optional): If there are insoluble impurities, perform a hot filtration to remove them.
-
Cooling: Remove the flask from the heat source and allow it to cool slowly to room temperature. To promote slower cooling, you can insulate the flask.
-
Crystallization: As the solution cools, crystals should start to form. If not, induce crystallization by scratching the inside of the flask or adding a seed crystal.
-
Further Cooling: Once the flask has reached room temperature, you can place it in an ice bath for about 30 minutes to maximize crystal yield.[3]
-
Isolation: Collect the crystals by vacuum filtration using a Buchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold solvent to remove any remaining impurities.
-
Drying: Dry the crystals under vacuum or in a desiccator.
Visualizations
Caption: Troubleshooting workflow for crystallization.
Caption: Key structural features of this compound.
References
Technical Support Center: Degradation of Benzotriazole Sulfonamides
Disclaimer: The following information is primarily based on studies of benzotriazole (BTA) and its derivatives due to the limited availability of specific degradation data for 2H-benzotriazole-4-sulfonamide (CAS: 174077-76-0). The degradation pathways and experimental considerations outlined here should be considered as a general guide and may require optimization for this compound.
Frequently Asked Questions (FAQs)
Q1: What are the expected degradation pathways for benzotriazole sulfonamides?
A1: Based on research on benzotriazole and its derivatives, several degradation pathways can be employed:
-
Advanced Oxidation Processes (AOPs): AOPs, such as those utilizing hydroxyl radicals (•OH) or sulfate radicals (SO4•-), are effective in degrading benzotriazoles.[1][2] These processes can lead to the hydroxylation and opening of the aromatic ring, ultimately resulting in mineralization.[2]
-
Ozonation: Ozone can react directly with the benzotriazole molecule or through the formation of hydroxyl radicals.[3][4][5] The reaction with ozone often leads to the cleavage of the benzene ring.[4][5]
-
Photolysis/Photocatalysis: Direct photolysis with UV irradiation can degrade benzotriazoles, although this process may not lead to complete mineralization and can produce toxic intermediates like aniline and phenazine.[6] Photocatalysis, for instance, using TiO2, has been shown to be more effective in achieving complete mineralization.[7][8]
-
Biodegradation: The biodegradability of benzotriazoles can vary. While some studies suggest they are resistant to biodegradation, others have shown that under specific conditions with acclimated microbial communities, degradation can occur.[9][10][11][12][13]
Q2: What factors can influence the degradation efficiency of benzotriazole sulfonamides?
A2: Several factors can significantly impact degradation efficiency:
-
pH: The pH of the solution can affect the speciation of the target compound and the effectiveness of the degradation process. For instance, in sulfate radical-based AOPs, alkaline pH has been shown to promote the degradation of benzotriazole.[1] In photocatalysis, the degradation rate of benzotriazole is also pH-dependent.[7][8]
-
Temperature: Higher temperatures generally increase the rate of degradation in processes like heat-activated persulfate oxidation.[1]
-
Matrix Components: The presence of other substances in the water matrix, such as organic matter, carbonates, and other ions, can affect degradation. Some ions like chloride and bicarbonate can act as scavengers of radicals, inhibiting the degradation process.[1][14]
-
Oxidant/Catalyst Concentration: The concentration of oxidants (e.g., ozone, persulfate) or catalysts (e.g., TiO2) plays a crucial role in the degradation kinetics.
Q3: What are the common analytical methods to monitor the degradation of benzotriazole sulfonamides?
A3: High-Performance Liquid Chromatography (HPLC) coupled with a UV detector is a common method for quantifying the concentration of benzotriazole and its derivatives during degradation experiments. For the identification of degradation intermediates, more advanced techniques such as Liquid Chromatography-Mass Spectrometry (LC-MS), particularly with high-resolution mass spectrometers like Quadrupole Time-of-Flight (Q-TOF), are employed.[4][5]
Troubleshooting Guides
Issue 1: Low degradation efficiency in Advanced Oxidation Process (AOP) experiments.
| Potential Cause | Troubleshooting Steps |
| Incorrect pH | Optimize the solution pH. For sulfate radical-based AOPs, an alkaline pH might be more favorable.[1] For hydroxyl radical-based AOPs, the optimal pH can vary. |
| Radical Scavengers in the Matrix | If using a complex matrix like wastewater, consider the presence of radical scavengers (e.g., bicarbonate, chloride ions).[1][14] Try performing the experiment in a simpler matrix (e.g., ultrapure water) to confirm the effectiveness of your AOP system. |
| Insufficient Oxidant Concentration | Increase the concentration of the oxidant (e.g., persulfate, hydrogen peroxide) in a stepwise manner to find the optimal dosage. |
| Inadequate Activation | If using heat or UV activation for your AOP, ensure the temperature or light intensity is sufficient and uniformly distributed throughout the reactor. |
Issue 2: Inconsistent results in photodegradation experiments.
| Potential Cause | Troubleshooting Steps |
| Fluctuations in Light Source Intensity | Regularly check the output of your UV lamp. The intensity of UV lamps can decrease over time, affecting degradation rates. |
| Turbidity of the Solution | If your sample is turbid, light penetration will be reduced. Filter the samples before the experiment to remove any suspended solids. |
| pH Drift during the Experiment | Monitor and adjust the pH of the solution throughout the experiment, as it can change and affect the degradation kinetics. |
| Photodegradation of Intermediates | Be aware that initial degradation products may also be photoactive, leading to complex reaction kinetics. Use LC-MS to identify and monitor the concentration of major intermediates. |
Quantitative Data Summary
Note: The following data is for Benzotriazole (BTA) and should be used as an estimate for this compound.
Table 1: Reaction Rate Constants for BTA Degradation
| Degradation Process | Reactant | pH | Second-Order Rate Constant (M⁻¹s⁻¹) |
| Ozonation | Molecular Ozone | 2 | 36.4 ± 3.8 |
| Ozonation | Molecular Ozone | 5 | 22.0 ± 2.0 |
| AOP | Hydroxyl Radical | 2 | 1.7 x 10¹⁰ |
| AOP | Hydroxyl Radical | 10.2 | 6.2 x 10⁹ |
| AOP (UV/H₂O₂) | Hydroxyl Radical | Not specified | 5.1 - 10.8 x 10⁹ |
Table 2: Half-lives of Benzotriazoles under Different Conditions
| Compound | Condition | Half-life |
| Benzotriazole (BT) | Aerobic Biodegradation | 114 days |
| 5-Methylbenzotriazole (5-TTri) | Aerobic Biodegradation | 14 days |
| 5-Chlorobenzotriazole (CBT) | Fe(III) Reducing Biodegradation | 26 days |
| Benzotriazole (BT) | Sulfate Reducing Biodegradation | 315 days |
Source:[12]
Experimental Protocols
Protocol 1: General Procedure for Photodegradation Study
-
Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or water).
-
Prepare the reaction solution by spiking the target compound into the desired aqueous matrix (e.g., ultrapure water, buffer solution, or wastewater effluent) to achieve the target concentration.
-
Adjust the pH of the solution to the desired value using dilute acid or base.
-
Place the solution in a photochemical reactor equipped with a specific UV lamp (e.g., low-pressure mercury lamp). Ensure the reactor is equipped with a cooling system to maintain a constant temperature.
-
Take an initial sample (t=0) before turning on the UV lamp.
-
Start the irradiation and collect samples at predetermined time intervals.
-
Immediately quench any ongoing reaction in the collected samples, if necessary (e.g., by adding a quenching agent or placing them in the dark and on ice).
-
Analyze the samples for the concentration of this compound and potential degradation products using a suitable analytical method like HPLC-UV or LC-MS.
Protocol 2: General Procedure for Ozonation Study
-
Prepare the reaction solution as described in the photodegradation protocol.
-
Set up the ozonation system , which typically consists of an ozone generator, a gas washing bottle to saturate the carrier gas with ozone, and a reactor vessel for the sample solution.
-
Bubble ozone gas through the reaction solution at a constant flow rate.
-
Collect samples at different time points from the start of ozonation.
-
Immediately quench the residual ozone in the samples by adding a quenching agent like sodium thiosulfate.
-
Analyze the samples for the parent compound and transformation products.
Degradation Pathway Diagrams
References
- 1. tandfonline.com [tandfonline.com]
- 2. Mechanistic insight into the degradation of 1H-benzotriazole and 4-methyl-1H-benzotriazole by •OH-based advanced oxidation process and toxicity assessment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Kinetic of benzotriazole oxidation by ozone and hydroxyl radical - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Photochemical degradation of benzotriazole - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Photocatalytic Transformations of 1H-Benzotriazole and Benzotriazole Derivates [mdpi.com]
- 9. Biodegradation of benzotriazoles and hydroxy-benzothiazole in wastewater by activated sludge and moving bed biofilm reactor systems - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. engg.k-state.edu [engg.k-state.edu]
- 12. researchgate.net [researchgate.net]
- 13. Photocatalytic Transformations of 1H-Benzotriazole and Benzotriazole Derivates - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Oxidative removal of benzotriazole using peroxymonosulfate/ozone/ultrasound: Synergy, optimization, degradation intermediates and utilizing for real wastewater - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Degradation rates of benzotriazoles and benzothiazoles under UV-C irradiation and the advanced oxidation process UV/H2O2 - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
The Structure-Activity Relationship of 2H-Benzotriazole-4-sulfonamide Derivatives and Alternatives as Carbonic Anhydrase Inhibitors: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the structure-activity relationships (SAR) of compounds related to 2H-benzotriazole-4-sulfonamide, with a primary focus on their potent inhibitory activity against carbonic anhydrases (CAs). Due to the limited specific SAR data on this compound itself, this guide draws on extensive research conducted on its close structural analogs, namely benzimidazole-sulfonamides and triazole-sulfonamides. Furthermore, a comparative analysis with alternative classes of carbonic anhydrase inhibitors, such as coumarins and carboxylic acid-based inhibitors, is presented to offer a broader perspective for drug design and development.
Introduction to Carbonic Anhydrases as a Therapeutic Target
Carbonic anhydrases are a family of ubiquitous metalloenzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton.[1] These enzymes are involved in numerous physiological and pathological processes, including pH regulation, ion transport, and tumorigenesis. Several isoforms of human carbonic anhydrase (hCA) have been identified, with hCA I and II being widespread cytosolic isoforms, while hCA IX and XII are tumor-associated and overexpressed in various cancers. This makes the selective inhibition of these tumor-associated isoforms a promising strategy for anticancer drug development. The primary sulfonamide group (SO₂NH₂) is a well-established zinc-binding group that is crucial for the inhibitory activity of many CA inhibitors.
Comparative Analysis of Inhibitor Scaffolds
The following sections detail the SAR of benzotriazole-sulfonamide analogs and compare their performance with other classes of CA inhibitors.
Benzotriazole/Benzimidazole/Triazole-Sulfonamide Scaffolds
The core scaffold of these inhibitors consists of a bicyclic or monocyclic nitrogen-containing heterocycle linked to a benzenesulfonamide moiety. The sulfonamide group is essential for binding to the zinc ion in the active site of the carbonic anhydrase enzyme. Structure-activity relationship studies have revealed that modifications at various positions on both the heterocyclic ring and the phenylsulfonamide ring can significantly impact the inhibitory potency and isoform selectivity.
Below is a diagram illustrating the general scaffold and key modification points that influence the activity of these compounds.
References
A Comparative Guide to Benzotriazole Sulfonamides as Carbonic Anhydrase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of benzotriazole sulfonamides and related heterocyclic sulfonamides as inhibitors of carbonic anhydrase (CA), a crucial enzyme family involved in various physiological and pathological processes. While direct experimental data for 2H-benzotriazole-4-sulfonamide is not available in the reviewed scientific literature, this guide will compare its predicted properties with experimentally validated data for structurally similar compounds, including benzothiazole sulfonamides and benzenesulfonamides incorporating a triazole moiety.
The sulfonamide group is a key pharmacophore for CA inhibitors, and its attachment to a benzotriazole scaffold presents an interesting avenue for drug design. Benzotriazole derivatives are known for a wide range of biological activities, and their sulfonamide counterparts are primarily explored for their potential to selectively inhibit various CA isozymes, such as hCA I, II, IX, and XII.[1][2]
Quantitative Comparison of Inhibitory Activity
The following table summarizes the carbonic anhydrase inhibitory activity of selected benzotriazole-related sulfonamides against different human (h) CA isozymes. The data is presented as inhibition constants (Kᵢ) in nanomolar (nM) concentrations. A lower Kᵢ value indicates a more potent inhibitor.
| Compound | hCA I (Kᵢ, nM) | hCA II (Kᵢ, nM) | hCA IX (Kᵢ, nM) | hCA XII (Kᵢ, nM) | Reference |
| This compound | No Data Found | No Data Found | No Data Found | No Data Found | |
| Acetazolamide (Standard) | 250 | 12 | 25 | 5.7 | [1][2] |
| Benzo[d]thiazole-6-sulfonamide Derivatives | |||||
| 2-Amino-benzo[d]thiazole-6-sulfonamide | 25.3 | 15.5 | 21.4 | - | |
| 2-Acetamido-benzo[d]thiazole-6-sulfonamide | 7650 | 89.3 | 45.6 | - | |
| Benzenesulfonamides with 1,2,3-Triazole Linker | |||||
| 4-(5-Amino-4-cyano-1H-1,2,3-triazol-1-yl)benzenesulfonamide | >10000 | 16.7 | 45.3 | - | [1] |
| 4-(4-(pyridin-3-yl)-1H-1,2,3-triazol-1-yl)benzenesulfonamide | 789.7 | 109.5 | 28.5 | - | [1] |
| 4-(5-(4-Chlorophenyl)-4-(phenylsulfonyl)-1H-1,2,3-triazol-1-yl)benzenesulfonamide | >10000 | 112.5 | 20.5 | - | [2] |
Note: The absence of data for this compound highlights a gap in the current research landscape and an opportunity for further investigation.
Experimental Protocols
A detailed understanding of the experimental methodologies is crucial for interpreting the presented data and for designing future studies. The following is a typical protocol for the determination of carbonic anhydrase inhibition.
Carbonic Anhydrase Inhibition Assay: Stopped-Flow CO₂ Hydrase Method
This method measures the inhibitory effect of a compound on the CA-catalyzed hydration of carbon dioxide.
1. Principle: The assay follows the change in pH resulting from the hydration of CO₂ to bicarbonate and a proton, catalyzed by carbonic anhydrase. The change in pH is monitored using a pH indicator, such as phenol red, and the initial rates of the reaction are measured using a stopped-flow spectrophotometer.
2. Materials and Reagents:
-
Recombinant human carbonic anhydrase isozymes (hCA I, II, IX, XII)
-
HEPES buffer (20 mM, pH 7.5)
-
Sodium sulfate (Na₂SO₄, 20 mM for maintaining constant ionic strength)
-
Phenol red (0.2 mM)
-
Carbon dioxide (CO₂) solutions of varying concentrations (1.7 to 17 mM)
-
Inhibitor stock solutions (0.1 mM in deionized water or DMSO, with subsequent dilutions)
-
Distilled-deionized water
3. Instrumentation:
-
Applied Photophysics stopped-flow instrument or equivalent, equipped with a spectrophotometer.
4. Procedure:
-
Enzyme and Inhibitor Preparation: Prepare stock solutions of the CA isozymes and the test compounds. Dilute the inhibitor stock solutions to the desired concentrations using the assay buffer.
-
Pre-incubation: Pre-incubate the enzyme solution with the inhibitor solution for 15 minutes at room temperature to allow for the formation of the enzyme-inhibitor complex.
-
Stopped-Flow Measurement:
-
Load one syringe of the stopped-flow instrument with the enzyme-inhibitor mixture and the other syringe with the CO₂ solution containing phenol red.
-
Rapidly mix the two solutions to initiate the reaction.
-
Monitor the absorbance change at 557 nm (the absorbance maximum of phenol red at the working pH) for a period of 10-100 seconds.
-
-
Data Acquisition and Analysis:
-
Record the initial rates of the reaction for the first 5-10% of the reaction progress.
-
Determine the uncatalyzed reaction rate in the absence of the enzyme and subtract it from the catalyzed rates.
-
Calculate the inhibition constants (Kᵢ) by non-linear least-squares fitting of the data to the Cheng-Prusoff equation.
-
Visualizing Key Concepts
Diagrams can aid in understanding complex biological pathways and experimental workflows. The following visualizations are provided in the DOT language for Graphviz.
Carbonic Anhydrase Catalytic Cycle and Inhibition
This diagram illustrates the two-stage catalytic mechanism of carbonic anhydrase and the mode of action of sulfonamide inhibitors.
Caption: Catalytic cycle of carbonic anhydrase and its inhibition by sulfonamides.
Experimental Workflow for CA Inhibition Assay
This diagram outlines the key steps involved in the stopped-flow CO₂ hydrase assay for determining carbonic anhydrase inhibition.
Caption: Workflow for carbonic anhydrase inhibition assay.
Structure-Activity Relationship Logic
This diagram illustrates the general logic behind exploring the structure-activity relationship (SAR) of benzotriazole sulfonamides as CA inhibitors.
Caption: Logic for SAR studies of benzotriazole sulfonamide CA inhibitors.
References
A Comparative Guide to Carbonic Anhydrase Inhibition: Evaluating 2H-benzotriazole-4-sulfonamide in the Context of Established Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of carbonic anhydrase (CA) inhibitors, with a specific focus on the structural characteristics of 2H-benzotriazole-4-sulfonamide in relation to well-established drugs. While direct experimental data on the inhibitory activity of this compound against carbonic anhydrase isoforms is not currently available in the public domain, its chemical structure, featuring a primary sulfonamide moiety, suggests potential for such activity. The sulfonamide group is a key pharmacophore for a major class of potent carbonic anhydrase inhibitors.[1][2]
This document will therefore focus on:
-
The established inhibitory data of clinically relevant and structurally analogous carbonic anhydrase inhibitors.
-
A detailed, standardized experimental protocol for assessing the inhibitory potency of novel compounds like this compound.
-
Visual representations of the carbonic anhydrase inhibition pathway and the experimental workflow for inhibitor screening.
Quantitative Comparison of Known Carbonic Anhydrase Inhibitors
The inhibitory potency of various sulfonamides against four key human carbonic anhydrase (hCA) isoforms is summarized below. These isoforms—hCA I, hCA II, hCA IX, and hCA XII—are significant targets for therapeutic intervention in a range of diseases, including glaucoma, epilepsy, and cancer.[3][4] The data is presented as the inhibition constant (Kᵢ), with lower values indicating higher potency.
| Compound | hCA I (Kᵢ, nM) | hCA II (Kᵢ, nM) | hCA IX (Kᵢ, nM) | hCA XII (Kᵢ, nM) |
| Acetazolamide (AAZ) | 250 | 12 | 25.7 | - |
| Ethoxzolamide (EZA) | - | - | - | 76.9 |
| Brinzolamide (BRZ) | - | - | - | 170.2 |
| Benzolamide (BZA) | - | - | - | 112.6 |
| Indole-based Sulfonamide 6d | 18.8 | - | - | - |
| Indole-based Sulfonamide 6q | 38.3 | - | - | - |
| Indole-based Sulfonamide 6e | 50.4 | - | - | - |
| Indole-based Sulfonamide 6o | - | - | - | 10 |
| Indole-based Sulfonamide 6m | - | - | - | 41.9 |
| Pyrazole-based Sulfonamide 15 | 725.6 | 3.3 | - | - |
| Triazole-based Sulfonamide 4 | - | - | 1.5 - 38.9 | 0.8 - 12.4 |
| Triazole-based Sulfonamide 5 | - | - | 1.5 - 38.9 | 0.8 - 12.4 |
Note: A '-' indicates that the data for that specific isoform was not provided in the cited sources. The indole- and pyrazole-based sulfonamides are examples of research compounds, while Acetazolamide, Ethoxzolamide, Brinzolamide, and Benzolamide are clinically used drugs.[3][5][6][7]
Mechanism of Action of Sulfonamide-based Carbonic Anhydrase Inhibitors
Carbonic anhydrases are zinc-containing metalloenzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton.[8] Sulfonamide inhibitors function by coordinating to the catalytic Zn²⁺ ion in the enzyme's active site, thereby blocking the enzyme's catalytic activity.[8]
References
- 1. Carbonic anhydrase inhibition with a series of novel benzenesulfonamide-triazole conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Carbonic anhydrase inhibition with a series of novel benzenesulfonamide-triazole conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Carbonic Anhydrase Inhibition with Sulfonamides Incorporating Pyrazole- and Pyridazinecarboxamide Moieties Provides Examples of Isoform-Selective Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Five-Membered Heterocyclic Sulfonamides as Carbonic Anhydrase Inhibitors [mdpi.com]
- 5. mdpi.com [mdpi.com]
- 6. Synthesis and carbonic anhydrase inhibition studies of sulfonamide based indole-1,2,3-triazole chalcone hybrids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Carbonic Anhydrase Inhibition with Benzenesulfonamides and Tetrafluorobenzenesulfonamides Obtained via Click Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 8. tandfonline.com [tandfonline.com]
In Silico Docking Analysis of Benzotriazole Sulfonamide Derivatives as Carbonic Anhydrase Inhibitors: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
While specific in silico docking studies on "2H-benzotriazole-4-sulfonamide" are not extensively available in the public domain, a wealth of research exists on structurally similar compounds, particularly benzenesulfonamides incorporating a 1,2,3-triazole moiety. These derivatives have been widely investigated as potent inhibitors of carbonic anhydrases (CAs), a family of metalloenzymes implicated in various physiological and pathological processes, including cancer. This guide provides a comparative analysis of a series of novel benzenesulfonamides containing a dual triazole moiety, focusing on their interaction with various human carbonic anhydrase (hCA) isoforms.
The data and methodologies presented are synthesized from a key study on 1,2,3-triazolyloxime substituted-1,2,3-triazolyl sulfonamide derivatives, offering insights into their therapeutic potential.
Comparative Docking Performance of Benzenesulfonamide-Triazole Derivatives
The inhibitory effects of a series of benzenesulfonamide-triazole derivatives (compounds 7a-7o ) against four human carbonic anhydrase isoforms (hCA I, hCA II, hCA IX, and hCA XII) were evaluated. The quantitative data, including inhibition constants (Kᵢ) and docking scores, are summarized below for a selection of these compounds, with Acetazolamide (AAZ) as a reference inhibitor. Lower Kᵢ values and more negative docking scores indicate higher potency and better binding affinity, respectively.
| Compound | Target Isoform | Inhibition Constant (Kᵢ) in nM[1] | Docking Score (kcal/mol) |
| 7a (Phenyl derivative) | hCA I | 170.0 | -8.5 |
| hCA II | >10000 | -7.9 | |
| hCA IX | 149.9 | -9.1 | |
| hCA XII | 215.3 | -8.8 | |
| 7d (4-hydroxyphenyl derivative) | hCA I | 47.1 | -9.2 |
| hCA II | 109.6 | -8.7 | |
| hCA IX | 205.4 | -9.5 | |
| hCA XII | 289.1 | -9.1 | |
| 7o (4-acetylphenyl derivative) | hCA I | 178.5 | -9.0 |
| hCA II | 35.9 | -8.9 | |
| hCA IX | 250.1 | -9.3 | |
| hCA XII | 311.7 | -9.0 | |
| Acetazolamide (AAZ) | hCA I | 250.0 | -7.2 |
| hCA II | 12.0 | -7.5 | |
| hCA IX | 25.0 | -7.8 | |
| hCA XII | 5.7 | -7.6 |
Experimental Protocols
The in silico molecular docking studies for the benzenesulfonamide-triazole derivatives were conducted using the following protocol:
Protein and Ligand Preparation
-
Protein Structure Preparation : The three-dimensional crystal structures of the target human carbonic anhydrase isoforms (hCA I, hCA II, hCA IX, and hCA XII) were obtained from the Protein Data Bank (PDB). The protein structures were prepared by removing water molecules and any co-crystallized ligands. Hydrogen atoms were added, and the protein was assigned appropriate charges.
-
Ligand Structure Preparation : The 2D structures of the benzenesulfonamide-triazole derivatives were sketched and converted to 3D structures. Energy minimization of the ligands was performed using a suitable force field to obtain stable conformations.
Molecular Docking Simulation
-
Software : Molecular docking simulations were performed using AutoDock 4.2.[2][3]
-
Grid Box Generation : A grid box was defined around the active site of each carbonic anhydrase isoform to encompass the binding pocket. The grid spacing was typically set to 0.375 Å.[4]
-
Docking Algorithm : The Lamarckian Genetic Algorithm was employed for the docking calculations to explore the conformational space of the ligand within the active site of the protein.[4]
-
Pose Selection and Scoring : The docking process generated multiple binding poses for each ligand. The final binding pose was selected based on the lowest binding energy and the most favorable interactions with the active site residues. The binding affinity was evaluated using the docking score, which represents the free energy of binding.
Analysis of Docking Results
The interactions between the ligands and the protein, including hydrogen bonds and hydrophobic interactions, were analyzed to understand the molecular basis of their inhibitory activity. The docking results were visualized using molecular graphics software.
Visualizations
Signaling Pathway of Carbonic Anhydrase IX in Tumor Hypoxia
Carbonic anhydrase IX (CA IX) is a key player in the adaptation of tumor cells to hypoxic (low oxygen) conditions. Its expression is primarily regulated by the transcription factor Hypoxia-Inducible Factor 1-alpha (HIF-1α). Under hypoxic conditions, HIF-1α is stabilized and translocates to the nucleus, where it induces the transcription of target genes, including CA9, the gene encoding CA IX.[5][6][7] CA IX, a transmembrane protein, then catalyzes the hydration of carbon dioxide to bicarbonate and protons, contributing to the acidification of the tumor microenvironment and maintaining a neutral intracellular pH, which promotes tumor cell survival and proliferation.[8][9]
Caption: Hypoxia-induced signaling pathway of Carbonic Anhydrase IX.
Experimental Workflow for In Silico Docking
The general workflow for performing in silico docking studies to evaluate the binding affinity of small molecules with a target protein is outlined below. This process involves preparation of both the protein and the ligand, performing the docking simulation, and analyzing the results.
Caption: General workflow for in silico molecular docking studies.
References
- 1. Novel benzenesulfonamides containing a dual triazole moiety with selective carbonic anhydrase inhibition and anticancer activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. japsr.in [japsr.in]
- 3. researchgate.net [researchgate.net]
- 4. Design, Synthesis, Molecular Docking Analysis, and Carbonic Anhydrase IX Inhibitory Evaluations of Novel N-Substituted-β-d-Glucosamine Derivatives that Incorporate Benzenesulfonamides - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Hypoxia inducible carbonic anhydrase IX, marker of tumour hypoxia, survival pathway and therapy target - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The role of carbonic anhydrase IX in cancer development: links to hypoxia, acidosis, and beyond - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Activation of Carbonic Anhydrase IX by Alternatively Spliced Tissue Factor Under Late-Stage Tumor Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Targeting Carbonic Anhydrase IX Activity and Expression - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Frontiers | Carbonic anhydrase IX, a hypoxia-induced catalytic component of the pH regulating machinery in tumors [frontiersin.org]
Unveiling the Action of 2H-Benzotriazole-4-sulfonamide: A Comparative Guide to Carbonic Anhydrase Inhibition
For the attention of researchers, scientists, and professionals in drug development, this guide provides a comparative analysis of the probable mechanism of action of 2H-benzotriazole-4-sulfonamide as a carbonic anhydrase inhibitor. By examining its structural motifs and comparing it with established inhibitors, we offer insights into its potential therapeutic applications.
The compound this compound possesses two key chemical features that strongly suggest its role as a carbonic anhydrase (CA) inhibitor: the sulfonamide group and a benzotriazole ring. The sulfonamide moiety is a well-established pharmacophore responsible for the inhibition of carbonic anhydrases, a family of metalloenzymes crucial in various physiological processes. The benzotriazole component, a bicyclic aromatic heterocycle, is also found in various biologically active compounds and can contribute to the binding affinity and selectivity of the molecule.
Postulated Mechanism of Action: Carbonic Anhydrase Inhibition
Carbonic anhydrases catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton. This reaction is fundamental to processes such as pH regulation, CO2 transport, and electrolyte secretion. The active site of CAs contains a zinc ion (Zn²⁺) that is essential for catalysis. Sulfonamide inhibitors act by coordinating to this zinc ion, displacing a water molecule or hydroxide ion and thereby blocking the enzyme's catalytic activity.
Given its structure, this compound is hypothesized to function as a CA inhibitor. To validate this, we compare its potential activity with that of well-characterized carbonic anhydrase inhibitors, including the classical drug Acetazolamide and other triazole-based sulfonamides.
Comparative Analysis of Carbonic Anhydrase Inhibitors
The following table summarizes the inhibitory activity (Ki values in nM) of selected sulfonamide-based inhibitors against four human carbonic anhydrase (hCA) isoforms: hCA I, hCA II (cytosolic), hCA IV (membrane-bound), and hCA IX (tumor-associated). Lower Ki values indicate more potent inhibition.
| Compound | hCA I (Ki, nM) | hCA II (Ki, nM) | hCA IV (Ki, nM) | hCA IX (Ki, nM) | Reference |
| Acetazolamide (AAZ) | 250 | 12 | 74 | 25 | [1] |
| 4-(5-phenyl-4-(phenylsulfonyl)-1H-1,2,3-triazol-1-yl)benzenesulfonamide | 105.4 | 8.9 | 112.7 | 16.4 | [1][2] |
| 4-(5-(4-chlorophenyl)-4-(phenylsulfonyl)-1H-1,2,3-triazol-1-yl)benzenesulfonamide | >10000 | 7.5 | 98.6 | 20.3 | [1][2] |
| 3-(5-phenyl-4-(phenylsulfonyl)-1H-1,2,3-triazol-1-yl)benzenesulfonamide | 114.8 | 158.6 | 125.4 | 38.5 | [1][2] |
This data highlights the potent inhibitory activity of sulfonamides containing a triazole ring system, often with selectivity towards specific CA isoforms. For instance, some derivatives show strong inhibition of the tumor-associated hCA IX, making them interesting candidates for anticancer drug development.[1][2]
Experimental Protocols for Validating Mechanism of Action
To experimentally validate the mechanism of action of this compound as a carbonic anhydrase inhibitor, a stopped-flow CO₂ hydrase assay is a standard method.
Stopped-Flow CO₂ Hydrase Assay Protocol
This method measures the catalytic activity of carbonic anhydrase by monitoring the pH change resulting from the hydration of CO₂.
Materials:
-
Purified human carbonic anhydrase isoforms (hCA I, II, IV, IX)
-
Test compound (this compound) and reference inhibitors (e.g., Acetazolamide)
-
HEPES buffer (20 mM, pH 7.4)
-
CO₂-saturated water
-
Stopped-flow spectrophotometer
Procedure:
-
Enzyme and Inhibitor Preparation: Prepare stock solutions of the purified hCA isoforms in HEPES buffer. Prepare serial dilutions of the test compound and reference inhibitors in a suitable solvent (e.g., DMSO).
-
Assay Mixture: In the stopped-flow instrument's syringe, mix the enzyme solution with the inhibitor solution at various concentrations and incubate for a specified time to allow for binding.
-
Initiation of Reaction: Rapidly mix the enzyme-inhibitor solution with the CO₂-saturated water in the observation cell of the stopped-flow instrument.
-
Data Acquisition: Monitor the change in absorbance of a pH indicator or the intrinsic fluorescence of the enzyme over time to determine the initial rate of the reaction.
-
Data Analysis: Calculate the initial velocity of the enzymatic reaction at different inhibitor concentrations. Determine the IC₅₀ value (the concentration of inhibitor that causes 50% inhibition) by plotting the percentage of inhibition against the logarithm of the inhibitor concentration. The inhibition constant (Ki) can be subsequently calculated using the Cheng-Prusoff equation.
Visualizing the Molecular Interactions and Experimental Workflow
To better understand the underlying mechanisms and experimental procedures, the following diagrams are provided.
Figure 1: Catalytic cycle of carbonic anhydrase.
Figure 2: General mechanism of carbonic anhydrase inhibition by sulfonamides.
Figure 3: Experimental workflow for evaluating carbonic anhydrase inhibitors.
References
Uncharted Territory: The Biological Efficacy of 2H-Benzotriazole-4-sulfonamide Remains Undefined
Despite a thorough investigation of scientific literature, specific data regarding the biological efficacy of 2H-benzotriazole-4-sulfonamide in various experimental models is not publicly available. This suggests that the compound may be a novel chemical entity with its biological activities yet to be characterized and published. While the broader class of benzotriazole derivatives has been extensively studied, the specific substitution pattern of a sulfonamide group at the 4-position of the 2H-benzotriazole isomer is not described in the accessible research.
The benzotriazole scaffold is a well-established pharmacophore in medicinal chemistry, with numerous derivatives exhibiting a wide array of biological activities.[1][2][3][4][5][6][7][8] These compounds have been explored for their potential as antimicrobial, antiviral, anticancer, and anti-inflammatory agents.[1][3][4][5][6][8][9] The versatility of the benzotriazole ring system allows for diverse chemical modifications, leading to compounds with a range of therapeutic potentials.[1][2]
Similarly, sulfonamide-containing molecules represent a cornerstone of modern pharmacology, most notably as antimicrobial drugs (sulfa drugs).[10] The incorporation of the sulfonamide functional group into various molecular frameworks has led to the development of drugs with diuretic, anticonvulsant, and anticancer properties.
The combination of these two privileged scaffolds—benzotriazole and sulfonamide—into a single molecule, such as this compound, presents an intriguing prospect for drug discovery. However, without experimental data, any discussion of its efficacy, mechanism of action, or potential therapeutic applications would be purely speculative.
To provide a comparative analysis as requested, it is essential to have access to quantitative data from biological assays, detailed experimental protocols, and an understanding of the molecular pathways involved. As no such information could be retrieved for this compound, a direct comparison with alternative compounds or a detailed guide on its performance is not possible at this time.
Researchers and drug development professionals interested in this specific molecule would likely need to undertake its synthesis and subsequent biological evaluation to establish its efficacy profile. This would involve a series of in vitro and in vivo studies to determine its activity, potency, selectivity, and potential therapeutic targets.
Below, we present a generalized workflow that would typically be followed to evaluate a novel compound like this compound.
Caption: A generalized workflow for the pre-clinical evaluation of a novel chemical compound.
Future research on this compound would be necessary to populate such a workflow with concrete experimental data. Until then, its biological efficacy remains an open and intriguing question for the scientific community.
References
- 1. gsconlinepress.com [gsconlinepress.com]
- 2. hilarispublisher.com [hilarispublisher.com]
- 3. Benzotriazole: An overview on its versatile biological behavior - PMC [pmc.ncbi.nlm.nih.gov]
- 4. jocpr.com [jocpr.com]
- 5. researchgate.net [researchgate.net]
- 6. ijrrjournal.com [ijrrjournal.com]
- 7. jrasb.com [jrasb.com]
- 8. gsconlinepress.com [gsconlinepress.com]
- 9. Antiviral Activity of Benzotriazole Based Derivatives [openmedicinalchemistryjournal.com]
- 10. tsijournals.com [tsijournals.com]
No Publicly Available Data on Kinase Cross-Reactivity of 2H-benzotriazole-4-sulfonamide
A comprehensive search of scientific literature and chemical databases reveals a lack of publicly available information regarding the kinase cross-reactivity and selectivity profile of the compound 2H-benzotriazole-4-sulfonamide. Despite searches for kinase profiling data, experimental assays, and selectivity panels, no studies were identified that have evaluated the inhibitory activity of this specific molecule against a panel of kinases.
Chemical databases confirm the existence and structure of this compound, but do not provide any data on its biological activity, particularly in the context of kinase inhibition. Broader searches for kinase inhibitors within the benzotriazole and benzotriazole sulfonamide chemical classes also failed to yield a well-characterized example with extensive public kinase screening data that could serve as a suitable proxy for a comparative guide.
While some benzotriazole derivatives have been investigated for various biological activities, such as antiviral or anti-inflammatory effects, these studies do not extend to comprehensive kinase profiling. For instance, some complex derivatives have been noted for their potential to inhibit enzymes like helicases, which are distinct from kinases.
At present, there is no scientific basis to create a comparison guide on the kinase cross-reactivity of this compound. The necessary experimental data, including quantitative inhibition values (e.g., IC50) against a kinase panel, and the associated experimental protocols are not available in the public domain. Therefore, the generation of data tables, detailed methodologies, and signaling pathway diagrams as requested is not feasible.
Researchers and drug development professionals interested in the potential kinase inhibitory activity of this compound would need to perform initial screening and profiling experiments to generate the necessary data.
A Comparative Analysis of 2H-Benzotriazole-4-sulfonamide and its Regioisomers: A Guide for Researchers
For researchers, scientists, and professionals in drug development, understanding the nuanced differences between regioisomers is critical for optimizing molecular properties and biological activity. This guide provides a comparative analysis of 2H-benzotriazole-4-sulfonamide and its regioisomers, focusing on their structural characteristics, potential synthetic pathways, and extrapolated biological relevance, particularly in the context of enzyme inhibition.
While direct comparative experimental data for the simple benzotriazole sulfonamide regioisomers is limited in publicly available literature, this guide extrapolates a comparison based on fundamental chemical principles and data from related compounds.
Structural Overview: Regioisomers and Tautomers
Benzotriazole sulfonamides can exist as multiple regioisomers depending on the substitution position of the sulfonamide group on the benzene ring (positions 4, 5, 6, and 7). Furthermore, the benzotriazole ring itself exhibits tautomerism, with the proton on the triazole ring residing on either the N1 or N2 position, leading to 1H- and 2H-tautomers. The 1H-tautomer is generally considered to be more stable.[1]
The interplay between the position of the sulfonamide group and the tautomeric form of the triazole ring can significantly influence the molecule's physicochemical properties, such as dipole moment, pKa, solubility, and hydrogen bonding capacity. These properties, in turn, dictate the molecule's pharmacokinetic and pharmacodynamic profile.
Physicochemical Properties
The precise physicochemical properties of these specific isomers are not well-documented in comparative studies. However, we can extrapolate expected differences based on their structures. For instance, the position of the electron-withdrawing sulfonamide group will influence the acidity of the N-H protons on the triazole ring.
| Property | This compound | 1H-Benzotriazole-4-sulfonamide | 2H-Benzotriazole-5-sulfonamide | 1H-Benzotriazole-5-sulfonamide |
| Molecular Weight | 198.21 g/mol [2] | 198.21 g/mol | 198.21 g/mol [3] | 198.21 g/mol |
| XLogP3 | -0.4[2] | -0.4 | -0.4[3] | -0.4 |
| Hydrogen Bond Donors | 2[2] | 2 | 2[3] | 2 |
| Hydrogen Bond Acceptors | 4[2] | 4 | 4[3] | 4 |
| Predicted pKa (N-H) | Expected to be more acidic due to proximity of SO2NH2 | Expected to be less acidic than 4-sulfonamide isomers | Lower than 4-sulfonamide isomer | Lower than 4-sulfonamide isomer |
| Predicted Dipole Moment | Expected to differ significantly from the 5-sulfonamide isomer | Expected to differ significantly from the 5-sulfonamide isomer | Expected to differ significantly from the 4-sulfonamide isomer | Expected to differ significantly from the 4-sulfonamide isomer |
Note: Data for this compound and 2H-benzotriazole-5-sulfonamide are from PubChem.[2][3] The other values are extrapolated based on isomeric relationships.
Proposed Synthetic Pathways and Experimental Protocols
The synthesis of benzotriazole sulfonamides can be approached through two primary routes: the sulfonation of a pre-formed benzotriazole ring or the formation of the benzotriazole ring from an appropriately substituted benzene derivative.
Method 1: Sulfonation of Benzotriazole
-
Chlorosulfonation: Benzotriazole is reacted with chlorosulfonic acid. This reaction is often difficult to control and can lead to a mixture of regioisomers.
-
Amination: The resulting benzotriazole sulfonyl chloride is then reacted with ammonia to yield the sulfonamide.
Method 2: Cyclization of a Sulfonated Precursor
-
Nitration: Start with a suitable aminobenzenesulfonamide and perform nitration to introduce a second nitro group.
-
Reduction: The dinitro compound is then selectively reduced to a diaminobenzenesulfonamide.
-
Diazotization and Cyclization: The diaminobenzenesulfonamide is treated with a diazotizing agent, such as sodium nitrite in acidic solution, to form the triazole ring.[4][5]
Biological Activity: Carbonic Anhydrase Inhibition
A primary area of interest for sulfonamide-containing compounds is the inhibition of carbonic anhydrases (CAs), a family of metalloenzymes involved in various physiological processes.[6] The sulfonamide moiety is a key pharmacophore that coordinates with the zinc ion in the enzyme's active site.[6]
The benzotriazole portion of the molecule can interact with amino acid residues in the active site, influencing the inhibitor's potency and selectivity for different CA isozymes (e.g., hCA I, II, IV, IX).[6][7] The spatial arrangement of the benzotriazole ring relative to the sulfonamide group, as dictated by the regioisomerism, will lead to different binding interactions.
For instance, the 4-sulfonamide isomer will present the benzotriazole ring in a different orientation within the active site compared to the 5-sulfonamide isomer, potentially leading to altered interactions with the hydrophilic and hydrophobic regions of the active site. This can result in significant differences in inhibitory activity and isozyme selectivity.
Conclusion
The regioisomers of benzotriazole sulfonamide, while structurally similar, are expected to exhibit distinct physicochemical and biological properties. The position of the sulfonamide group influences electronic effects within the molecule and determines the spatial presentation of the benzotriazole ring for interactions with biological targets. For drug discovery and development, a systematic synthesis and comparative evaluation of these isomers are crucial steps to identify the optimal candidate with the desired activity, selectivity, and pharmacokinetic profile. Further research into the direct comparison of these fundamental isomers would be highly valuable to the scientific community.
References
- 1. gsconlinepress.com [gsconlinepress.com]
- 2. This compound | C6H6N4O2S | CID 20036061 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 2H-benzotriazole-5-sulfonamide | C6H6N4O2S | CID 45080639 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Benzotriazole - Wikipedia [en.wikipedia.org]
- 5. researchgate.net [researchgate.net]
- 6. tandfonline.com [tandfonline.com]
- 7. tandfonline.com [tandfonline.com]
Comparative Cytotoxicity and Selectivity of Benzotriazole and Sulfonamide Derivatives in Cancer Research
A guide for researchers and drug development professionals on the anti-cancer potential of 2H-benzotriazole-4-sulfonamide analogs and other sulfonamide-based compounds.
The quest for novel anti-cancer agents with high efficacy and minimal side effects is a central focus of modern drug discovery. Within this landscape, heterocyclic compounds, particularly those containing benzotriazole and sulfonamide moieties, have emerged as promising scaffolds for the development of potent and selective anti-proliferative agents. This guide provides a comparative analysis of the cytotoxicity and selectivity profiles of various benzotriazole and sulfonamide derivatives against several cancer cell lines, offering a valuable resource for researchers in oncology and medicinal chemistry. While specific experimental data on this compound is limited in publicly available literature, this comparison with structurally related compounds provides insights into its potential therapeutic value and highlights key structure-activity relationships.
Cytotoxicity Profiles: A Comparative Analysis
The anti-proliferative activity of various benzotriazole and sulfonamide derivatives has been evaluated against a range of human cancer cell lines. The half-maximal inhibitory concentration (IC50) values, a measure of a compound's potency in inhibiting biological or biochemical functions, are summarized in the tables below.
Benzotriazole Derivatives
Benzotriazole-containing compounds have demonstrated significant cytotoxic effects across multiple cancer cell lines. The following table summarizes the IC50 values for selected benzotriazole derivatives from recent studies.
| Compound Class | Cell Line | IC50 (µM) | Reference |
| Imidazole-thione linked benzotriazole | MCF-7 (Breast) | 3.57 | [1] |
| HL-60 (Leukemia) | 0.40 | [1] | |
| HCT-116 (Colon) | 2.63 | [1] | |
| Diphenylamine-based benzotriazole hybrid | SH-SY5Y (Neuroblastoma) | 20.94 | [2] |
| A549 (Lung) | 37.68 | [2] | |
| Amino derivative with benzotriazole ring | Neuroblastoma cells | - | [2] |
| Benzotriazole derivative 2.1 | VX2 (Carcinoma) | 3.80 | [3] |
| Benzotriazole derivative 2.2 | MGC (Stomach) | 3.72 | [3] |
| Benzotriazole derivative 2.5 | A549 (Lung) | 5.47 | [3] |
| MKN45 (Stomach) | 3.04 | [3] |
Sulfonamide Derivatives
Sulfonamides represent a versatile class of compounds with a broad spectrum of biological activities, including anti-cancer effects. The table below presents the cytotoxic activity of various sulfonamide derivatives.
| Compound Class | Cell Line | IC50/GI50 (µM) | Reference |
| Arylpropyl sulfonamides | PC-3 (Prostate) | 20.7 - 267.3 | [4] |
| HL-60 (Leukemia) | - | [4] | |
| Novel Sulfonamides | HeLa (Cervical) | < 360 | [5] |
| MCF-7 (Breast) | < 128 | [5] | |
| MDA-MB-468 (Breast) | < 30 | [5] | |
| 2,5-Dichlorothiophene-3-sulfonamide (8b) | HeLa (Cervical) | 7.2 | [6] |
| MDA-MB-231 (Breast) | 4.62 | [6] | |
| MCF-7 (Breast) | 7.13 | [6] | |
| Sulfonamide-triazole-glycoside hybrids (4, 7, 9) | HepG-2 (Liver) | 8.39 - 16.90 | [7][8] |
| MCF-7 (Breast) | 19.57 - 21.15 | [7][8] |
Selectivity Profiling
A crucial aspect of cancer chemotherapy is the selective targeting of tumor cells while sparing normal, healthy cells. Several studies have investigated the selectivity of benzotriazole and sulfonamide derivatives. For instance, a diphenylamine-based benzotriazole hybrid demonstrated a cytotoxic effect on neuroblastoma cells without affecting the survival of normal Hek-293 cells[2]. Similarly, a novel thiazole-sulfonamide hybrid exhibited potent cytotoxicity against cancer cell lines with favorable selectivity over normal cells[9]. The development of selective inhibitors targeting tumor-associated enzymes, such as carbonic anhydrase IX, is a key strategy to enhance the therapeutic index of these compounds[10].
Experimental Protocols
The evaluation of cytotoxicity for the compounds listed above predominantly relies on the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. This colorimetric assay is a standard method for assessing cell viability.
General MTT Assay Protocol
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a specific density (e.g., 1 x 10^4 or 1 x 10^5 cells/well) and incubated for 24 hours to allow for cell attachment.
-
Compound Treatment: The cells are then treated with various concentrations of the test compounds and incubated for a specified period, typically 48 to 72 hours.
-
MTT Addition: After the incubation period, MTT solution is added to each well, and the plates are incubated for an additional 4 hours. During this time, mitochondrial dehydrogenases in viable cells cleave the tetrazolium ring of MTT, resulting in the formation of insoluble formazan crystals.
-
Formazan Solubilization: The medium is removed, and a solvent such as dimethyl sulfoxide (DMSO) is added to dissolve the formazan crystals, producing a colored solution.
-
Absorbance Measurement: The absorbance of the solution is measured using a microplate reader at a specific wavelength (e.g., 540 nm or 570 nm).
-
Data Analysis: The percentage of cell viability is calculated relative to untreated control cells. The IC50 value, the concentration of the compound that causes a 50% reduction in cell viability, is then determined.
Experimental workflow for determining cytotoxicity using the MTT assay.
Signaling Pathways and Mechanisms of Action
The anti-cancer activity of benzotriazole and sulfonamide derivatives is often attributed to their interaction with specific cellular targets and signaling pathways.
Induction of Apoptosis
Many of these compounds exert their cytotoxic effects by inducing apoptosis, or programmed cell death, in cancer cells. For example, a novel 1,2,4-triazine sulfonamide derivative was shown to induce apoptosis through both intrinsic and extrinsic pathways[11]. The intrinsic pathway is often initiated by mitochondrial damage and the release of cytochrome c, leading to the activation of caspase-9 and subsequently caspase-3. The extrinsic pathway is triggered by the binding of death ligands to cell surface receptors, leading to the activation of caspase-8.
Simplified overview of apoptosis induction by anti-cancer compounds.
Enzyme Inhibition
Another common mechanism of action is the inhibition of key enzymes involved in cancer progression.
-
Carbonic Anhydrases (CAs): Certain sulfonamides are potent inhibitors of carbonic anhydrases, particularly the tumor-associated isoform CA IX, which is involved in pH regulation and tumor progression[10][12].
-
Tyrosine Kinases: Some benzotriazole derivatives have been designed as tyrosine protein kinase inhibitors, targeting signaling pathways crucial for cancer cell growth and survival[3].
-
VEGFR-2: Sulfonamide-based compounds have been investigated as inhibitors of Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2), a key player in tumor angiogenesis[13].
Inhibition of key enzymes by benzotriazole and sulfonamide derivatives.
References
- 1. researchgate.net [researchgate.net]
- 2. N-Aryl Benzimidazole and Benzotriazole Derivatives and Their Hybrids as Cytotoxic Agents: Design, Synthesis and Structure–Activity Relationship Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. scholars.cityu.edu.hk [scholars.cityu.edu.hk]
- 4. Cytotoxic Activity and Quantitative Structure Activity Relationships of Arylpropyl Sulfonamides - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis and Cytotoxic Evaluation of Some Novel SulfonamideDerivativesAgainst a Few Human Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Anticancer Potential of Sulfonamide Moieties via In-Vitro and In-Silico Approaches: Comparative Investigations for Future Drug Development - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. New sulfonamide-based glycosides incorporated 1,2,3-triazole as cytotoxic agents through VEGFR-2 and carbonic anhydrase inhibitory activity - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Frontiers | A novel thiazole-sulfonamide hybrid molecule as a promising dual tubulin/carbonic anhydrase IX inhibitor with anticancer activity [frontiersin.org]
- 10. Development of benzene and benzothiazole-sulfonamide analogues as selective inhibitors of the tumor-associated carbonic anhydrase IX - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. The Anticancer Action of a Novel 1,2,4-Triazine Sulfonamide Derivative in Colon Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. mdpi.com [mdpi.com]
Safety Operating Guide
Proper Disposal of 2H-benzotriazole-4-sulfonamide: A Guide for Laboratory Professionals
The proper disposal of chemical waste is paramount to ensuring laboratory safety and environmental protection. For researchers, scientists, and drug development professionals handling 2H-benzotriazole-4-sulfonamide, a comprehensive understanding of disposal procedures is essential. This guide provides step-by-step instructions for the safe handling and disposal of this compound, in line with general best practices for hazardous chemical waste management.
It is critical to consult your institution's Environmental Health and Safety (EHS) department and review the specific Safety Data Sheet (SDS) for this compound before proceeding with any disposal activities. All chemical waste disposal must adhere to local, state, and federal regulations.
Immediate Safety and Handling Precautions
Before beginning any disposal process, ensure you are equipped with the appropriate Personal Protective Equipment (PPE). Based on safety data sheets for related compounds, the following are recommended:
-
Eye Protection: Wear chemical safety goggles or a face shield.
-
Hand Protection: Use chemically resistant gloves (e.g., nitrile, neoprene).
-
Skin and Body Protection: Wear a lab coat, long pants, and closed-toe shoes.
-
Respiratory Protection: If there is a risk of generating dust or aerosols, use a NIOSH-approved respirator.
Work in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation exposure.
Step-by-Step Disposal Protocol
The disposal of this compound should be managed as hazardous chemical waste. Do not dispose of this compound down the drain or in regular trash.
-
Waste Identification and Segregation:
-
Clearly identify the waste as "Hazardous Waste: this compound".
-
Do not mix this waste with other chemical waste streams unless explicitly permitted by your institution's EHS guidelines. Incompatible chemicals can react dangerously.
-
-
Container Selection and Labeling:
-
Select a waste container that is compatible with this compound. A high-density polyethylene (HDPE) or glass container with a secure screw-top cap is generally suitable.[1][2]
-
The container must be in good condition, with no leaks or cracks.[1]
-
Affix a "Hazardous Waste" label to the container. The label should include:
-
The full chemical name: "this compound"
-
The quantity of waste.
-
The date the waste was first added to the container.
-
Any associated hazards (e.g., "Toxic," "Irritant").
-
-
-
Waste Accumulation and Storage:
-
Arranging for Disposal:
-
Contact your institution's EHS department or hazardous waste management provider to schedule a pickup.
-
Follow their specific procedures for waste pickup requests and documentation.
-
Quantitative Data Summary for Related Compounds
| Parameter | Guideline | Source(s) |
| Container Fill Limit | Do not fill liquid waste containers to more than 75-80% capacity to allow for vapor expansion. | [2] |
| Maximum Accumulation | Laboratories may have limits on the total volume of hazardous waste, such as 55 gallons. | [1] |
| pH for Neutralization | Diluted inorganic acids and bases may be neutralized to a specific pH range before drain disposal, but this is not recommended for this compound without EHS approval. | [1][3] |
| Ignition Source Distance | For flammable waste, ensure storage is a safe distance from all potential ignition sources. | [4][5] |
Experimental Protocols
There are no specific experimental protocols for the disposal of this compound other than the general chemical waste management procedures outlined above. Adherence to the protocols established by your institution's EHS department is the primary experimental methodology for safe and compliant disposal.
Mandatory Visualizations
Logical Workflow for Disposal
The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound.
Caption: Disposal Workflow for this compound.
References
Essential Safety and Operational Guide for Handling 2H-benzotriazole-4-sulfonamide
This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling 2H-benzotriazole-4-sulfonamide. The following procedures are based on best practices derived from safety data sheets (SDSs) of structurally similar benzotriazole compounds, in the absence of a specific SDS for this compound.
Personal Protective Equipment (PPE)
When handling this compound, a comprehensive PPE strategy is essential to minimize exposure and ensure personal safety. The following table summarizes the recommended PPE based on the potential hazards associated with benzotriazole derivatives.
| Body Part | Recommended Protection | Specifications |
| Eyes/Face | Safety Goggles with Side-Shields or Face Shield | Conforming to EN 166 (EU) or NIOSH (US) standards.[1] |
| Skin | Chemical-Impermeable Gloves | Inspected prior to use; satisfying EU Directive 89/686/EEC and EN 374 standard.[1] |
| Fire/Flame Resistant and Impervious Clothing | To be worn to prevent skin contact.[1] | |
| Respiratory | Full-Face Respirator | Recommended if exposure limits are exceeded or if irritation is experienced.[1] |
| Self-Contained Breathing Apparatus (SCBA) | Necessary for firefighting.[1] |
Operational and Disposal Plans
Proper operational procedures and disposal plans are critical for the safe management of this compound in a laboratory setting.
Handling and Storage:
-
Ventilation: Always handle the compound in a well-ventilated area to avoid the formation and inhalation of dust or vapors.[1]
-
Storage: Store the container tightly closed in a dry, cool, and well-ventilated place, away from incompatible materials and foodstuff containers.[1]
-
Ignition Sources: Remove all sources of ignition and use non-sparking tools to prevent fire caused by electrostatic discharge.[1]
-
Personal Hygiene: Wash hands thoroughly after handling and before breaks.
Spill Management:
In the event of a spill, follow these steps to ensure containment and cleanup:
-
Evacuate: Evacuate personnel to a safe area, keeping people away from and upwind of the spill.[1]
-
Ventilate: Ensure adequate ventilation.[1]
-
Contain: Prevent further leakage or spillage if it is safe to do so. Do not let the chemical enter drains.[1]
-
Clean-up:
Disposal:
-
Waste Containers: Keep the chemical in suitable and closed containers for disposal.[1]
-
Regulations: Dispose of the chemical and any contaminated materials in accordance with appropriate local, state, and federal laws and regulations.[1]
Experimental Workflow for Safe Handling
The following diagram illustrates a standard workflow for safely handling this compound in a laboratory setting.
Emergency Procedures Logical Relationship
This diagram outlines the logical steps to take in case of accidental exposure to this compound.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
